molecular formula C7H6BrNO B147078 5-Acetyl-2-bromopyridine CAS No. 139042-59-4

5-Acetyl-2-bromopyridine

Cat. No.: B147078
CAS No.: 139042-59-4
M. Wt: 200.03 g/mol
InChI Key: MUKKGHQBUKOMTD-UHFFFAOYSA-N
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Description

5-Acetyl-2-bromopyridine is a useful research compound. Its molecular formula is C7H6BrNO and its molecular weight is 200.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKKGHQBUKOMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576604
Record name 1-(6-Bromopyridin-3-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139042-59-4
Record name 1-(6-Bromopyridin-3-yl)ethan-1-one
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Record name 5-Acetyl-2-bromopyridine
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Foundational & Exploratory

5-Acetyl-2-bromopyridine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Acetyl-2-bromopyridine

Introduction

This compound, with CAS number 139042-59-4, is a highly versatile heterocyclic compound.[1][2][3] It belongs to the class of halogenated pyridines, which are crucial building blocks in modern organic synthesis.[4] The presence of both a reactive bromine atom at the 2-position and an acetyl group at the 5-position on the pyridine (B92270) ring makes it a valuable intermediate for a multitude of chemical transformations.[3][4] Its unique electronic and structural features are leveraged in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[3][5][6] This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically an off-white to light yellow crystalline powder under standard conditions.[3][5][7] Its chemical structure combines an electron-withdrawing acetyl group and a halogen atom on the pyridine ring, influencing its reactivity and physical characteristics.[4] The bromine atom serves as an excellent leaving group in nucleophilic substitution and cross-coupling reactions, while the acetyl group provides a site for various carbonyl-related chemical modifications.[4]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 139042-59-4[1][2][3]
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 - 200.04 g/mol [1][2][3]
Appearance Off-white to light yellow crystalline powder[1][3][5][7]
Melting Point 58-62 °C or 124-128 °C[3][5][7]
Boiling Point 304.7 °C at 760 mmHg (Predicted)[7][8]
Density 1.53 - 1.573 g/cm³ (Predicted)[5][7][8]
Solubility Soluble in Methanol[8][9]
pKa -1.01 ± 0.10 (Predicted)[8][9]
Flash Point 138.1 °C[7]
InChIKey MUKKGHQBUKOMTD-UHFFFAOYSA-N[2][10]

Note on Melting Point: Different sources report varying melting points, which may be due to differences in purity or crystalline form.

Table 2: Spectroscopic Data Summary
TechniqueDescriptionSource(s)
Mass Spectrometry (MS) Used to determine molecular weight and fragmentation patterns for structural elucidation. The molecular ion peak [M+1] is observed at m/z 200.1.[4][11]
¹³C NMR Spectroscopy Data is available for carbon skeleton analysis.[2]
Infrared (IR) Spectroscopy Attenuated Total Reflectance (ATR-IR) spectrum is available for identifying functional groups.[10]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound involves the regioselective lithiation of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[4][11]

Protocol: Lithiation-Acetylation of 2,5-Dibromopyridine [8][11]

  • Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous diethyl ether (10 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M solution in hexane, 2.0 mL, 5.0 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour. The progress of the lithiation can be monitored by thin-layer chromatography (TLC).

  • Acetylation: Add N,N-dimethylacetamide (0.58 g, 6.3 mmol) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 4 hours.

  • Quenching and Workup: Quench the reaction by carefully adding ice water. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and partition between a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and ethyl acetate (B1210297) (EtOAc).

  • Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Isolation: The resulting crude product is a yellow solid, which can be further purified by recrystallization or column chromatography to yield 1-(6-bromopyridin-3-yl)ethanone (this compound). The reported yield is approximately 47%.[11]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product R1 2,5-Dibromopyridine S1 1. Lithiation in Ether at -78°C R1->S1 R2 n-Butyllithium R2->S1 R3 N,N-Dimethylacetamide S2 2. Acetylation at -78°C R3->S2 S1->S2 S3 3. Aqueous Workup & Extraction S2->S3 P1 This compound S3->P1

Figure 1: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

The dual functionality of this compound makes it a versatile substrate for various organic transformations.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-2 position is highly susceptible to palladium-catalyzed cross-coupling reactions. This compound serves as an effective electrophilic partner, allowing for the formation of C-C bonds with a wide range of organoboron compounds.[4]

General Protocol:

  • To a reaction vessel, add this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene (B28343) and water.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products OA Oxidative Addition TM Transmetalation OA->TM Forms Pd(II) complex RE Reductive Elimination TM->RE Transfers Ar' group RE->OA Releases Product, regenerates Pd(0) Product Coupled Product (Ar-Ar') RE->Product R_Br This compound (Ar-Br) R_Br->OA B_OH Organoboron Compound (Ar'-B(OH)2) B_OH->TM

Figure 2: General mechanism for Suzuki-Miyaura cross-coupling.
Other Reactions

  • Nucleophilic Aromatic Substitution: The C-Br bond can be displaced by various nucleophiles to introduce new functional groups.[3]

  • Carbonyl Chemistry: The acetyl group can be reduced to an alcohol, oxidized, or converted into other functionalities, further expanding the synthetic utility of the molecule.[4]

Applications in Research and Development

This compound is a pivotal intermediate with broad applications.[3]

  • Drug Development: It is a key building block in medicinal chemistry for creating complex, biologically active molecules. It has been used in the synthesis of compounds targeting neurological disorders and cancer.[3] Its structure is integral to developing small molecule inhibitors for specific disease targets.[5]

  • Agrochemicals: The compound is utilized in the synthesis of modern pesticides and herbicides, contributing to crop protection and enhanced yields.[3][6]

  • Materials Science: It serves as a monomer or structural unit in the preparation of functional organic materials, such as polymers and coatings with special photoelectric properties.[3][5]

  • Biochemical Research: It is employed as a research tool to investigate enzyme interactions and metabolic pathways, aiding in the identification of potential therapeutic targets.[3][12]

Applications cluster_fields Application Areas center This compound (Versatile Building Block) pharma Pharmaceuticals (e.g., Cancer, Neurology) center->pharma Leads to agro Agrochemicals (e.g., Pesticides) center->agro Leads to material Materials Science (e.g., Polymers) center->material Leads to biochem Biochemical Probes center->biochem Used as

Figure 3: Key application areas of this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[13][14]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact.[14][15]

    • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[8][13]

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a diverse range of complex molecules. Its well-defined reactivity, particularly in cross-coupling and substitution reactions, makes it indispensable for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential in scientific innovation.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(6-bromopyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-(6-bromopyridin-3-yl)ethanone, a key building block in medicinal chemistry. By detailing the spectroscopic and analytical techniques employed in its characterization, this document serves as a vital resource for researchers engaged in the synthesis and application of novel pharmaceutical agents.

Introduction

1-(6-bromopyridin-3-yl)ethanone, a halogenated pyridine (B92270) derivative, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, comprising a bromine-substituted pyridine ring and an acetyl group, offer versatile handles for chemical modification, making it a sought-after precursor in drug discovery programs. An unambiguous confirmation of its molecular structure is paramount for ensuring the identity, purity, and quality of this starting material and the subsequent compounds derived from it. This guide outlines the fundamental analytical methods and experimental protocols required for the complete structure elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-bromopyridin-3-yl)ethanone is presented in Table 1.

PropertyValue
CAS Number 139042-59-4[1]
Molecular Formula C₇H₆BrNO[1]
Molecular Weight 200.03 g/mol [1]
Appearance Light orange to yellow to green powder/crystal
Melting Point 124-128 °C
IUPAC Name 1-(6-bromo-3-pyridinyl)ethanone[1]

Synthesis and Purification

The synthesis of 1-(6-bromopyridin-3-yl)ethanone is commonly achieved through the monolithiation of 2,5-dibromopyridine (B19318) followed by acetylation. A general experimental protocol is described below.

Experimental Protocol: Synthesis

Materials:

Procedure:

  • A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent (diethyl ether or THF) is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete monolithiation.

  • N,N-Dimethylacetamide is then added dropwise to the reaction mixture, which is subsequently stirred for several hours at the same low temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude 1-(6-bromopyridin-3-yl)ethanone is typically purified by column chromatography on silica (B1680970) gel.

Materials:

  • Crude 1-(6-bromopyridin-3-yl)ethanone

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.

  • The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.

  • The adsorbed material is loaded onto the top of the prepared column.

  • The product is eluted from the column using a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to facilitate the separation of the desired compound from impurities.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing the pure compound are combined, and the solvent is evaporated under reduced pressure to afford purified 1-(6-bromopyridin-3-yl)ethanone as a solid.

Structure Elucidation via Spectroscopic Methods

The definitive structure of 1-(6-bromopyridin-3-yl)ethanone is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for 1-(6-bromopyridin-3-yl)ethanone are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.6Singlet3H-COCH₃
~7.7Doublet1HH-5
~8.2Doublet of Doublets1HH-4
~8.9Doublet1HH-2

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for 1-(6-bromopyridin-3-yl)ethanone are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~26-COCH₃
~128C-5
~131C-3
~139C-4
~142C-6
~152C-2
~195C=O

Note: The exact chemical shifts would be determined from the experimental spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands expected for 1-(6-bromopyridin-3-yl)ethanone are listed in Table 4.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~1680StrongC=O (ketone) stretch
~1600-1450Medium-StrongAromatic C=C and C=N stretches
~1250StrongC-N stretch
~1050MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(6-bromopyridin-3-yl)ethanone, the mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Expected m/z values:

  • [M]⁺: ~199

  • [M+2]⁺: ~201

Applications in Drug Development

1-(6-bromopyridin-3-yl)ethanone serves as a critical starting material for the synthesis of various pharmaceutical candidates. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce diverse substituents, while the acetyl group can be modified to generate a range of functional groups. This versatility allows for the exploration of a broad chemical space in the search for new therapeutic agents.

While specific signaling pathways are dependent on the final drug molecule, the pyridine core is a common motif in many kinase inhibitors and other targeted therapies. The logical workflow for utilizing this intermediate in a drug discovery cascade is depicted below.

drug_discovery_workflow A 1-(6-bromopyridin-3-yl)ethanone B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G H Clinical Trials G->H

Drug discovery workflow utilizing the key intermediate.

Conclusion

The structural integrity of 1-(6-bromopyridin-3-yl)ethanone, a pivotal intermediate in pharmaceutical research, is unequivocally established through a combination of synthesis, purification, and comprehensive spectroscopic analysis. This technical guide provides the essential experimental framework and data interpretation necessary for researchers to confidently utilize this compound in their drug development endeavors. The detailed protocols and expected analytical data serve as a benchmark for quality control and a foundation for the rational design of novel therapeutics.

logical_relationship cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_application Application Synthesis Synthesis of Crude Product Purification Chromatographic Purification Synthesis->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DrugDev Drug Development Intermediate NMR->DrugDev IR->DrugDev MS->DrugDev

Logical workflow for the characterization and use of the compound.

References

An In-depth Technical Guide to 5-Acetyl-2-bromopyridine (CAS: 139042-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-bromopyridine, with CAS number 139042-59-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique bifunctional nature, featuring a reactive bromine atom and a versatile acetyl group on a pyridine (B92270) scaffold, renders it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and applications, particularly in the development of novel therapeutics. The strategic importance of this compound is highlighted through its utility in constructing molecules targeting neurological disorders and cancer.[1]

Chemical and Physical Properties

This compound is typically an off-white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 139042-59-4[2]
Molecular Formula C₇H₆BrNO[2]
Molecular Weight 200.03 g/mol [2]
IUPAC Name 1-(6-bromopyridin-3-yl)ethanone[2]
Synonyms 2-Bromo-5-acetylpyridine, 3-Acetyl-6-bromopyridine[2]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point 124-128 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data of this compound

TechniqueData InterpretationReference(s)
¹H NMR Approximate chemical shifts (δ) in CDCl₃: Pyridine ring protons typically appear in the downfield region, while the methyl protons of the acetyl group present as a sharp singlet around 2.6-2.7 ppm.[3]
¹³C NMR Approximate chemical shifts (δ) in CDCl₃: Carbonyl carbon at ~195-197 ppm, pyridine ring carbons between ~120-150 ppm, and the methyl carbon at ~26-28 ppm.[3]
Mass Spectrometry (MS) The presence of bromine is indicated by a characteristic isotopic pattern (M⁺ and M+2 peaks in a ~1:1 ratio). Key fragmentation includes the loss of a methyl radical (•CH₃, [M-15]⁺) and an acetyl radical (•COCH₃, [M-43]⁺). The theoretical exact mass is 198.96328 Da.[3]
Infrared (IR) Spectroscopy Characteristic absorption bands for the carbonyl group (C=O) stretch of the acetyl group are expected.[4]

Synthesis of this compound

The regioselective synthesis of this compound is most commonly achieved through the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation. This method leverages the differential reactivity of the bromine atoms on the pyridine ring.[3]

Experimental Protocol: Lithiation of 2,5-Dibromopyridine

This protocol is a representative procedure based on literature descriptions.[3]

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,5-dibromopyridine in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add N,N-dimethylacetamide dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

  • Continue stirring at -78 °C for an additional 2-4 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain pure this compound.

Diagram 1: Synthetic Pathway to this compound

G 2,5-Dibromopyridine 2,5-Dibromopyridine Intermediate Lithium Intermediate 2,5-Dibromopyridine->Intermediate 1. n-BuLi, THF, -78 °C This compound This compound Intermediate->this compound 2. N,N-Dimethylacetamide 3. NH4Cl (aq)

Synthetic route to this compound.

Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactivity Profile

The bromine atom at the 2-position of the pyridine ring is a good leaving group, making it susceptible to nucleophilic substitution and a key handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] The acetyl group can undergo a variety of transformations including reduction to an alcohol, oxidation, or conversion to other functional groups. Furthermore, the electron-withdrawing nature of the acetyl group can influence the regioselectivity of further electrophilic substitution reactions on the pyridine ring.[3]

Diagram 2: Reactivity of this compound

G A This compound B Suzuki Coupling Product A->B Pd Catalyst, Boronic Acid C Nucleophilic Substitution Product A->C Nucleophile D Reduced Alcohol A->D Reducing Agent (e.g., NaBH4)

Key reactions of this compound.
Applications in Drug Discovery and Materials Science

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

  • Kinase Inhibitors: This compound is utilized in the synthesis of kinase inhibitors for cancer therapy. The pyridine core serves as a scaffold for building molecules that can interact with the ATP-binding site of kinases.[5]

  • Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: It is a precursor for the synthesis of ligands for nAChRs, which are implicated in various neurological disorders, including Alzheimer's disease and nicotine (B1678760) addiction.[6][7]

  • Agrochemicals: The bromopyridine moiety is a common feature in various pesticides and herbicides, and this compound serves as a building block for the development of new agrochemicals.[1]

  • Materials Science: The unique electronic properties of the substituted pyridine ring make it a valuable component in the synthesis of advanced materials such as polymers and coatings.[1]

Diagram 3: Role in the Synthesis of Bioactive Molecules

G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Biologically Active Molecules This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Kinase Inhibitors Kinase Inhibitors Cross-Coupling->Kinase Inhibitors nAChR Ligands nAChR Ligands Cross-Coupling->nAChR Ligands Agrochemicals Agrochemicals Functional Group Interconversion->Agrochemicals

This compound as a key intermediate.

Safety Information

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionReference(s)
Skin IrritationH315Causes skin irritation[2]
Eye IrritationH319Causes serious eye irritation[2]
Respiratory IrritationH335May cause respiratory irritation[2]

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with significant applications in drug discovery and materials science. Its predictable reactivity and the commercial availability of its precursors make it an attractive starting material for the synthesis of complex molecular architectures. The detailed information provided in this guide is intended to support researchers and scientists in leveraging the full potential of this important chemical building block.

References

An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of 5-Acetyl-2-bromopyridine (CAS No: 139042-59-4). As a key building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is essential for its effective application in research and development.[1] This guide summarizes critical data, presents detailed experimental protocols for their determination, and visualizes the analytical workflow.

Physicochemical Properties

The fundamental physicochemical data for this compound are summarized in the table below. These properties are crucial for reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO[1][2][3]
Molecular Weight 200.03 g/mol [1][2]
Appearance Off-white to light yellow/green crystalline powder[1][3]
Melting Point 124-128 °C ¹[1][4]
Boiling Point 304.7 ± 27.0 °C (Predicted at 760 mmHg)[4]
Density 1.5 ± 0.1 g/cm³ (Predicted)[2]
pKa -1.01 ± 0.10 (Predicted)
CAS Number 139042-59-4[2][3]

¹ Note: Significant variation exists in reported literature values for the melting point. While most suppliers cite the 124-128 °C range, some sources report values in the 58-62 °C range. Purity and crystalline form may account for this discrepancy.

Solubility Data

Solubility is a critical parameter for selecting appropriate reaction and purification solvents. The solubility of this compound in common laboratory solvents is detailed below.

SolventSolubilitySource(s)
DMSO 100 mg/mL (499.93 mM) with sonication[5]
Methanol Soluble
Water Insoluble (predicted)
Diethyl Ether Soluble[4]
Ethyl Acetate Soluble[4]
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions.[2]

NucleusChemical Shift (ppm, in CDCl₃)Inferred Assignment
¹H NMR δ 8.87–8.74 (d)1H, Pyridine (B92270) H-6
δ 8.46–8.27 (t)1H, Pyridine H-3
δ 7.08–6.95 (m)1H, Pyridine H-4
δ 2.59–2.56 (s)3H, Acetyl CH₃
¹³C NMR δ 197.2Carbonyl (C=O)
δ 150.1–117.8Pyridine Carbons
δ 26.4Acetyl (CH₃)

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration Mode
~1680C=O Stretch (Ketone)
~1550-1450C=C and C=N Ring Stretching (Aromatic)
~1100-1000C-Br Stretch

Table 5: Mass Spectrometry (MS) Data

m/zAssignmentNotes
199/201 [M]⁺Molecular ion peak. The ~1:1 ratio of the two peaks is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[2]
184/186 [M - CH₃]⁺Loss of a methyl radical (•CH₃) via α-cleavage.[2]
156/158 [M - COCH₃]⁺Loss of an acetyl radical (•COCH₃).[2]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a this compound sample.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Spectroscopic Analysis cluster_3 Aqueous Property Sample This compound Sample Appearance Visual Inspection (Color, Form) Sample->Appearance Solubility Solubility Tests (Various Solvents) Sample->Solubility MP Melting Point Determination Solubility->MP pKa pKa Determination (Potentiometric Titration) Solubility->pKa NMR NMR Spectroscopy (¹H, ¹³C) MP->NMR BP Boiling Point Determination IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS

Caption: Experimental workflow for the physical characterization of this compound.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature range over which a solid transitions to a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0 °C).

Apparatus:

  • Mel-Temp apparatus or Thiele tube setup

  • Glass capillary tubes (sealed at one end)

  • Calibrated thermometer

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

  • Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid down to a height of 2-3 mm.

  • Measurement (Mel-Temp):

    • Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

    • Heat the block rapidly to about 15-20 °C below the expected melting point (124 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer. .

  • Observation: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ – T₂.

Boiling Point Determination (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or a small test tube (e.g., 10x75 mm)

  • Heating bath (oil or sand)

  • Capillary tube (sealed at one end)

  • Calibrated thermometer

  • Rubber band or wire for attachment

Procedure:

  • Setup: Add approximately 0.5 mL of the sample to the small test tube. Place a capillary tube (sealed end up) inside the test tube, submerged in the liquid.

  • Assembly: Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the assembly in a heating bath. Heat the bath gently.

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubbling will stop and, at the moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point.

  • Pressure Correction: Record the atmospheric pressure, as boiling points are pressure-dependent.

Solubility Determination

Principle: This qualitative test determines the solubility of the compound in various solvents, providing insight into its polarity.

Apparatus:

  • Small test tubes (e.g., 10x75 mm)

  • Spatula

  • Vortex mixer (optional)

  • Test solvents (e.g., water, methanol, DMSO, diethyl ether, hexane)

Procedure:

  • Sample Addition: To a small, dry test tube, add approximately 10-20 mg of this compound.

  • Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

  • Observation: Observe the mixture.

    • Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat the procedure for each test solvent.

pKa Determination (Potentiometric Titration)

Principle: The pKa of the conjugate acid (protonated pyridine nitrogen) is determined by monitoring the pH of a solution of the compound as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point.[6]

Apparatus:

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

  • Standardized hydrochloric acid (e.g., 0.1 M HCl)

  • Standardized sodium hydroxide (B78521) (e.g., 0.1 M NaOH), carbonate-free

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration.

  • Acidification: Add a slight excess of standardized HCl to fully protonate the pyridine nitrogen.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode. Position the burette to dispense NaOH solution into the beaker.

  • Titration: Begin stirring and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point from the steepest part of the curve (or by calculating the first derivative).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is the pH value recorded at the half-equivalence point.

Spectroscopic Sample Preparation and Analysis

A. NMR Spectroscopy (¹H and ¹³C)

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei.[7][8][9]

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS), at 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters should be optimized for resolution and signal-to-noise ratio.[10]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Phase the resulting spectrum and integrate the signals (for ¹H NMR) to determine proton ratios.[11]

B. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups.

Procedure (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.[12]

C. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural clues from fragmentation patterns.[13][14]

Procedure (Electron Impact - EI):

  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids. The sample is vaporized under high vacuum and heat.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a positive radical ion (the molecular ion, [M]⁺•).

  • Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic charged fragments and neutral radicals.[13][15]

  • Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio. A detector records the abundance of each ion.

  • Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

5-Acetyl-2-bromopyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core chemical data for 5-Acetyl-2-bromopyridine, a compound frequently utilized as a biochemical reagent and an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2]

Chemical Identity and Properties

This compound is a substituted pyridine (B92270) derivative. The presence of the bromine atom and the acetyl group on the pyridine ring makes it a valuable building block for creating more complex molecules.[1]

The fundamental chemical properties are summarized below.

PropertyValue
Molecular Formula C₇H₆BrNO[2][3][4][5]
Molecular Weight 200.03 g/mol [2][3]
Appearance White to light yellow crystalline powder[1][5][6]
CAS Number 139042-59-4[3][4][5]

Experimental Protocols

The molecular weight and formula presented are standard calculated values derived from the known atomic weights of the constituent elements. Experimental determination, typically performed via mass spectrometry, is not detailed here. The provided data is based on computational chemistry models and is widely accepted in the scientific literature.[3]

Data Relationships

The logical connection between the compound's name, its elemental composition (formula), and its resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct relationship.

G Compound This compound Formula Molecular Formula Compound->Formula Weight Molecular Weight Compound->Weight Formula_Val C₇H₆BrNO Formula->Formula_Val Weight_Val 200.03 g/mol Weight->Weight_Val

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic Profile of 5-Acetyl-2-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetyl-2-bromopyridine (IUPAC name: 1-(6-bromopyridin-3-yl)ethanone), a key building block in medicinal chemistry and organic synthesis. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide a detailed quantitative analysis of the compound's molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
8.93dH-6
8.16ddH-4
7.60dH-3
2.62s-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
195.9C=O
152.1C-6
142.1C-2
140.2C-4
132.8C-5
128.0C-3
26.7-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
IR (Infrared) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl group of the ketone.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2925MediumAliphatic C-H Stretch
~1685StrongC=O Stretch (Ketone)
~1570, ~1450Medium-StrongC=C Aromatic Ring Stretch
Sample preparation: ATR (Attenuated Total Reflectance)
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon FormulaDescription
199/201[C₇H₆BrNO]⁺Molecular Ion ([M]⁺)
184/186[C₆H₃BrNO]⁺Loss of methyl radical (•CH₃)
156/158[C₅H₃BrN]⁺Loss of acetyl radical (•COCH₃)
Ionization method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.

  • The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

Data Acquisition:

  • In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • This causes ionization and fragmentation of the molecules.

  • The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Correlate Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Acetyl-2-bromopyridine, a key intermediate in pharmaceutical and materials science research. The document details the spectral data, experimental protocols for its synthesis and characterization, and visual representations of its chemical structure and synthetic pathway.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃). The spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the table below. These parameters are crucial for the structural elucidation and purity assessment of the compound.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-69.22d2.0
H-48.28dd8.3, 2.2
H-37.83d8.3
-CH₃ (Acetyl)2.65s-
Note: Data sourced from the Journal of Medicinal Chemistry[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the regioselective acetylation of 2,5-dibromopyridine (B19318).[2] The following is a general procedure based on established literature methods:

  • Reaction Setup: A solution of 2,5-dibromopyridine in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Addition of Acetylating Agent: An acetylating agent, such as N,N-dimethylacetamide, is added dropwise to the reaction mixture.[3]

  • Quenching and Work-up: The reaction is quenched with a suitable reagent, such as saturated aqueous ammonium (B1175870) chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.

¹H NMR Spectrum Acquisition

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound, based on typical procedures for small organic molecules:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Instrument: A high-resolution NMR spectrometer, for instance, a 500 MHz instrument, is used for the analysis.[1]

  • Data Acquisition: The ¹H NMR spectrum is acquired at room temperature. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic workflow for the preparation of this compound from 2,5-dibromopyridine.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 2,5-Dibromopyridine 2,5-Dibromopyridine Lithiation 1. Lithiation (n-BuLi, -78 °C) 2,5-Dibromopyridine->Lithiation Acetylation 2. Acetylation (N,N-dimethylacetamide) Lithiation->Acetylation Quenching 3. Quenching (aq. NH4Cl) Acetylation->Quenching Extraction 4. Extraction (Ethyl Acetate) Quenching->Extraction Purification 5. Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

¹H NMR Signal Assignment

The following diagram illustrates the structure of this compound with the assignment of the protons to their corresponding signals in the ¹H NMR spectrum.

Caption: Structure and ¹H NMR assignments of this compound.

References

Molecular Structure and Expected Vibrational Modes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Acetyl-2-bromopyridine

This guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of this compound, a versatile chemical intermediate in medicinal chemistry and organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed data interpretation, experimental protocols, and a logical workflow for analysis.

This compound (CAS: 139042-59-4) possesses a distinct molecular structure comprising a brominated pyridine (B92270) ring and an acetyl group.[2][3] This combination of functional groups gives rise to a characteristic infrared spectrum. The primary vibrational modes expected are associated with the aromatic pyridine ring, the carbon-bromine bond, the carbonyl group (C=O) of the acetyl moiety, and the methyl group's C-H bonds. The electron-withdrawing nature of the acetyl group can influence the electronic environment and, consequently, the vibrational frequencies of the pyridine ring.

Infrared Spectroscopic Data

The following table summarizes the key absorption bands anticipated in the IR spectrum of this compound. The interpretation is based on established group frequency correlations and specific data reported for the compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000MediumAromatic C-H Stretch (pyridine ring)
2950 - 2850MediumAliphatic C-H Stretch (methyl group of acetyl)
1700 - 1680 Strong C=O Carbonyl Stretch (acetyl group) [4]
1600 - 1550MediumC=C and C=N Ring Stretching (pyridine ring)
1470 - 1400MediumC-H Bending (methyl group)
1270 - 1200MediumC-C Stretch (between ring and carbonyl)
900 - 675StrongC-H Out-of-Plane Bending (pyridine ring)
~700 - 500MediumC-Br Stretch

Note: The carbonyl (C=O) stretch is a dominant feature in the spectrum, appearing strong and sharp in the 1680-1700 cm⁻¹ region.[4] Conjugation with the pyridine ring shifts this absorption to a lower wavenumber compared to a simple aliphatic ketone.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, which is a solid crystalline powder, is most effectively achieved using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. This method requires minimal sample preparation.

Objective: To obtain the infrared absorption spectrum of solid this compound.

Apparatus and Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker ALPHA with a diamond ATR crystal).

  • This compound, solid powder (Purity: >98%).[3]

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

  • Lint-free laboratory wipes.

Procedure:

  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer and ATR accessory are clean and free of any residue. Clean the ATR crystal surface with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Perform a background scan (air is the background). This step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean spatula, place a small amount (typically 2-5 mg) of this compound powder directly onto the center of the ATR crystal.

    • Lower the instrument's pressure applicator arm and apply consistent pressure to the sample. This ensures firm and uniform contact between the solid sample and the ATR crystal surface, which is crucial for obtaining a good quality spectrum.

  • Spectrum Acquisition:

    • Initiate the sample scan using the instrument's software. The infrared beam will pass through the ATR crystal, reflect off the internal surface in contact with the sample, and be measured by the detector.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually set from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.

    • Perform an ATR correction if necessary, although modern software often does this automatically.

    • Analyze the resulting spectrum by identifying the wavenumbers of the major absorption peaks and assigning them to the corresponding molecular vibrations as detailed in the data table above.

  • Cleaning:

    • Release the pressure arm and remove the sample powder from the ATR crystal using a clean, dry wipe.

    • Perform a final cleaning of the crystal surface with a solvent-moistened wipe to ensure no sample residue remains for the next user.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol for the analysis of this compound.

IR_Spectroscopy_Workflow ATR-FTIR Analysis Workflow for this compound Clean Clean ATR Crystal (Isopropanol) Background Acquire Background Spectrum (Reference Scan) Clean->Background Apply_Sample Place Solid Sample on Crystal Apply_Pressure Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (16-32 Scans) Apply_Pressure->Acquire_Spectrum Process Process Data (Background Subtraction, ATR Correction) Analyze Analyze Spectrum (Peak Picking & Assignment) Process->Analyze Report Generate Report Analyze->Report

Caption: Workflow for ATR-FTIR analysis of a solid sample.

References

An In-depth Technical Guide to the Mass Spectrometry of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetyl-2-bromopyridine (C₇H₆BrNO) is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine (B92270) ring, a bromine atom, and an acetyl group, provides multiple sites for chemical modification, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials. Mass spectrometry is an indispensable analytical technique for the structural confirmation and purity assessment of this compound. This guide provides a detailed overview of the expected mass spectrometric behavior of this compound, including a proposed fragmentation pattern, a standard experimental protocol, and workflow visualizations.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₇H₆BrNO, with a monoisotopic mass of 198.9633 Da and an average molecular weight of approximately 200.03 g/mol .[2] A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3] Consequently, the molecular ion (M⁺) of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z): the M⁺ peak corresponding to the ⁷⁹Br isotope and the M+2 peak for the ⁸¹Br isotope.[4] This characteristic doublet is a definitive indicator for the presence of a single bromine atom in the molecule and any fragment ions that retain it.

Predicted Fragmentation Pattern

The major predicted fragmentation events are:

  • Loss of a Methyl Radical (•CH₃): The most favorable α-cleavage is the loss of a methyl radical (mass 15) from the acetyl group to form a highly stable acylium ion. This fragment, [M-CH₃]⁺, is often the base peak in the spectrum of acetyl-substituted aromatics.[4][6]

  • Loss of an Acetyl Radical (•COCH₃): Cleavage of the bond between the pyridine ring and the acetyl group results in the loss of an acetyl radical (mass 43), yielding a 2-bromopyridine (B144113) cation.[4]

  • Loss of Carbon Monoxide (CO): The [M-CH₃]⁺ acylium ion can undergo a subsequent neutral loss of carbon monoxide (mass 28) to form a bromopyridinyl cation.[4]

Quantitative Data Summary

The following table summarizes the predicted m/z values and relative abundances for the principal ions of this compound in an EI mass spectrum.

m/z (⁷⁹Br / ⁸¹Br)Proposed Fragment IonFormulaNeutral LossPredicted Rel. Abundance (%)
199 / 201[M]⁺• (Molecular Ion)[C₇H₆BrNO]⁺•-75
184 / 186[M - CH₃]⁺ [C₆H₃BrNO]⁺•CH₃100 (Base Peak)
156 / 158[M - COCH₃]⁺ or [M - CH₃ - CO]⁺ [C₅H₄BrN]⁺•COCH₃ or •CH₃ + CO60
120[M - Br]⁺ [C₇H₆NO]⁺•Br15
78[C₅H₄N]⁺ [C₅H₄N]⁺•Br + •COCH₃40
43[CH₃CO]⁺ [C₂H₃O]⁺C₅H₃BrN50

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is the standard method for analyzing semi-volatile small molecules like this compound.

5.1 Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.

5.2 Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole).

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

5.3 GC Method Parameters

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

5.4 MS Method Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-350.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound (Solid) Solution Dilute Solution (1-10 µg/mL in DCM) Sample->Solution Dissolve & Dilute GC_Inlet GC Inlet (250°C) Solution->GC_Inlet GC_Column GC Separation (HP-5ms) GC_Inlet->GC_Column Ion_Source EI Ionization (70 eV) GC_Column->Ion_Source Mass_Analyzer Quadrupole (m/z 40-350) Ion_Source->Mass_Analyzer Detector Detector (EM) Mass_Analyzer->Detector Data_System Data Acquisition Detector->Data_System Analysis Spectrum Analysis & Library Search Data_System->Analysis Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [C₇H₆⁷⁹/⁸¹BrNO]⁺• (Molecular Ion) m/z 199/201 M_CH3 [M - CH₃]⁺ (Acylium Ion) m/z 184/186 M->M_CH3 - •CH₃ (15 Da) M_COCH3 [M - COCH₃]⁺ (Bromopyridinyl Cation) m/z 156/158 M->M_COCH3 - •COCH₃ (43 Da) M_Br [M - Br]⁺ (Acetylpyridinyl Cation) m/z 120 M->M_Br - •Br (79/81 Da) M_CH3_CO [M - CH₃ - CO]⁺ (Bromopyridinyl Cation) m/z 156/158 M_CH3->M_CH3_CO - CO (28 Da)

References

The Enhanced Electrophilicity of the Pyridine Ring in 5-Acetyl-2-bromopyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the electronic properties and reactivity of 5-Acetyl-2-bromopyridine. This versatile building block is of significant interest in medicinal and materials chemistry, primarily due to the pronounced electrophilicity of its pyridine (B92270) core, which dictates its synthetic utility. This document outlines the fundamental principles governing its reactivity, provides quantitative data on key transformations, details experimental protocols, and visualizes reaction pathways.

Core Concept: Understanding the Electrophilicity

The pyridine ring is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom, which inductively withdraws electron density from the carbon atoms.[1] This inherent electron deficiency makes the pyridine ring significantly less reactive towards electrophilic aromatic substitution (SEAr) compared to benzene, but conversely, more susceptible to nucleophilic attack.[1][2]

In this compound, this effect is substantially amplified by the substituents:

  • Pyridine Nitrogen: Inductively withdraws electron density, decreasing the ring's nucleophilicity and activating it for nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.

  • 2-Bromo Group: The bromine atom is an electronegative substituent that further withdraws electron density via the inductive effect. More importantly, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a reactive handle for transition metal-catalyzed cross-coupling reactions.[3]

  • 5-Acetyl Group: This is a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It significantly reduces the electron density across the entire ring system, thereby increasing its overall electrophilicity and further activating the C2 position for nucleophilic attack.

The synergistic combination of these three features renders the C2 position of this compound highly electrophilic and primed for substitution, making it a valuable synthon for introducing molecular diversity.

G cluster_0 Electronic Effects on this compound Pyridine This compound Pyridine Ring: Inherently electron-deficient N_effect {Nitrogen Atom (N)|- Inductive Effect (-I) - Activates C2/C4/C6 for Nucleophilic Attack } Pyridine:f0->N_effect Br_effect {2-Bromo Group (-Br)|- Inductive Effect (-I) - Excellent Leaving Group (SNAr) - Handle for Cross-Coupling } Pyridine:f0->Br_effect Ac_effect {5-Acetyl Group (-COCH3)|- Inductive Effect (-I) - Resonance Effect (-M) - Strongly Deactivates Ring to S.E.Ar - Enhances Ring Electrophilicity } Pyridine:f0->Ac_effect Result Highly Electrophilic C2 Position Susceptible to Nucleophilic Attack and Cross-Coupling Reactions N_effect->Result:f0 Br_effect->Result:f0 Ac_effect->Result:f0

Caption: Electronic contributions to the electrophilicity of this compound.

Key Synthetic Transformations

The enhanced electrophilicity of this compound is primarily exploited in two major classes of reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Cross-Coupling

This compound is an excellent electrophilic partner in Suzuki-Miyaura reactions, enabling the formation of C-C bonds by coupling with a variety of aryl- and heteroarylboronic acids.[3] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds.[4]

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions with substituted 2-bromopyridines, demonstrating the general efficiency of this transformation. While specific data for this compound is compiled from various sources on analogous systems, yields are consistently reported as moderate to excellent.

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane (B91453)/H₂O9018~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018~80-90
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018~75-85
44-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₂CO₃Toluene/H₂O10012~90-98
5Thiophene-2-boronic acidPd(OAc)₂ (2)K₂CO₃Isopropanol/H₂O802~88

Yields are based on reports for structurally similar 5-substituted-2-bromopyridines and serve as a general guide.[5][6]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the respective arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and stir vigorously for the required time (typically 12-18 hours), monitoring progress by TLC or LC-MS.[5]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired 5-acetyl-2-arylpyridine product.

G start Start reagents Combine Reactants: - this compound (1 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K3PO4, 2 eq) start->reagents catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) reagents->catalyst solvent Add Degassed Solvent (e.g., Dioxane/H2O) catalyst->solvent reaction Heat & Stir (e.g., 90°C, 18h) solvent->reaction workup Aqueous Work-up (EtOAc/H2O Extraction) reaction->workup purify Purify via Column Chromatography workup->purify product Final Product: 5-Acetyl-2-arylpyridine purify->product

Caption: Generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the ring, coupled with the bromine at the activated C2 position, facilitates SNAr reactions.[7] This allows for the direct displacement of the bromide ion by a wide range of nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Nucleophilic Attack: The nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate.

  • Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is key to the feasibility of the reaction at the C2/C4 positions.[9]

  • Elimination: Aromaticity is restored by the expulsion of the bromide leaving group, yielding the substituted product.

G cluster_0 SNAr Mechanism Reactant This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Negative charge delocalized onto ring and Nitrogen) Reactant->Intermediate Attack at C2 (Rate-determining) Product 2-Substituted-5-acetylpyridine + Br⁻ Intermediate->Product Expulsion of Br⁻ (Restores Aromaticity)

Caption: Logical workflow for the SNAr mechanism on this compound.

  • Setup: In a sealed pressure vessel, combine this compound (1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Seal the vessel and heat the mixture to a high temperature (typically 100-150 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or CH₂Cl₂.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Synthesis of this compound

A common laboratory-scale synthesis involves the regioselective metal-halogen exchange of 2,5-dibromopyridine (B19318), followed by quenching with an acetylating agent.[3]

  • Setup: Dissolve 2,5-dibromopyridine (1.0 equiv.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an argon atmosphere.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, ~1.05 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Acetylation: Add N,N-dimethylacetamide (DMA, 1.5 equiv.) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for 4 hours.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up & Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Conclusion

This compound is a powerful intermediate in organic synthesis, deriving its utility from the highly electrophilic nature of its C2 position. The convergence of inductive and resonance effects from the pyridine nitrogen and the acetyl substituent, combined with the presence of a good leaving group, makes this molecule an ideal substrate for both Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions. The protocols and data presented herein provide a foundational guide for chemists to effectively utilize this versatile building block in the development of novel pharmaceuticals, agrochemicals, and materials.[4][10]

References

The Role of Bromine as a Leaving Group in Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine (B92270) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, agrochemicals, and materials science.[1][2] The functionalization of the pyridine ring is a critical step in the synthesis of novel compounds with desired properties. Halogenated pyridines, particularly bromopyridines, serve as versatile intermediates due to the C-Br bond's ability to participate in a wide array of chemical transformations. This technical guide provides an in-depth analysis of the role of bromine as a leaving group in pyridine derivatives, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]

Mechanism and Leaving Group Ability

In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group.[4][5][7] The leaving group's ability to polarize the carbon-halogen bond to facilitate this attack is a crucial factor. Consequently, the reactivity order for halogens in SNAr is often inverted compared to aliphatic SN2 reactions, following the trend: F > Cl ≈ Br > I.[3][5][7][8] While fluorine's high electronegativity makes it the most activating leaving group, bromine offers a good balance of reactivity and substrate accessibility, making it a widely used choice.

Caption: Generalized mechanism for SNAr on a bromopyridine derivative.
Influence of Bromine Position

The position of the bromine atom on the pyridine ring profoundly influences its reactivity towards nucleophiles. The electron-withdrawing nature of the pyridine nitrogen activates the α (2- and 6-) and γ (4-) positions for nucleophilic attack.[9][10] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. In contrast, the β (3- and 5-) positions lack this direct resonance stabilization, rendering them substantially less reactive in SNAr reactions.[9] Therefore, 2-, 4-, and 6-bromopyridines are significantly more susceptible to SNAr than 3- and 5-bromopyridines.[9][10]

Pyridine_Reactivity Py Bromopyridine Reactivity in SNAr Activated Activated Positions (α, γ) Py->Activated High Reactivity Deactivated Deactivated Positions (β) Py->Deactivated Low Reactivity Reason_A Intermediate stabilized by resonance with ring Nitrogen. Activated->Reason_A Reason_D No direct resonance stabilization by Nitrogen. Deactivated->Reason_D

Caption: Logical relationship of bromine position to SNAr reactivity.
Experimental Protocol: Amination of 2-Amino-6-bromopyridine (B113427)

The following protocol describes a typical SNAr reaction. The higher reactivity of the 6-bromo isomer compared to the 5-bromo analogue is a direct consequence of the bromine atom's placement at an activated α-position.[9]

Reaction: Amination of 2-amino-6-bromopyridine with a suitable amine nucleophile.

Materials:

  • 2-amino-6-bromopyridine

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Reaction vessel (e.g., sealed tube or microwave vial)

Procedure:

  • In a reaction vessel, combine 2-amino-6-bromopyridine (1.0 eq), the amine nucleophile (1.2-1.5 eq), and the base (2.0 eq).

  • Add the solvent (e.g., DMSO) to achieve a suitable concentration.

  • Seal the vessel and heat the mixture with stirring. Reaction conditions can vary, for example, 120-150 °C for several hours. Microwave irradiation can often reduce reaction times significantly.[9]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired substituted aminopyridine.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Bromopyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, bromine serves as an effective leaving group in the initial oxidative addition step to the palladium(0) catalyst.[1][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (boronic acid or ester) and an organic halide.[1][12] It is widely used in pharmaceutical development to construct biaryl and hetero-biaryl structures.[1][12]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-Br OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product React1 R¹-Br (Bromopyridine) React1->OxAdd React2 R²-B(OR)₂ (Boronic Acid/Ester) + Base React2->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Examples of Suzuki-Miyaura Coupling with Bromopyridines

Bromopyridine SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
3-Amino-5-bromopyridineArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane (B91453)/H₂O80-9012-24High[12]
2-Bromopyridine (B144113)3,5-(CF₃)₂-Ph-B(OH)₂Pd₂(dba)₃ / Ligand 1KF1,4-Dioxane110-82[13]
2-Bromopyridine4-MeO-Ph-B(OH)₂Pd₂(dba)₃ / Ligand 1KF1,4-Dioxane110-74[13]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[14]

Experimental Protocol: Suzuki Coupling of 3-Amino-5-bromopyridine [12]

  • In a Schlenk flask, combine 3-Amino-5-bromopyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as 1,4-dioxane and water (4:1 ratio).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere until completion (monitored by TLC or LC-MS), typically within 12-24 hours.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. This reaction has seen widespread use in synthesizing aminopyridines, which are prevalent in pharmaceuticals.[15][16] The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields.[16]

BHA_Workflow start Start setup Assemble Reactants: - Bromopyridine - Amine - Base (e.g., NaOtBu) - Pd Catalyst/Ligand - Solvent (e.g., Toluene) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen) setup->inert react Heat Reaction Mixture (e.g., 80-100 °C) inert->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Cool & Perform Aqueous Work-up monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end End (Pure Aminopyridine) purify->end

Caption: Generalized experimental workflow for Buchwald-Hartwig amination.

Table 2: Examples of Buchwald-Hartwig Amination with Bromopyridines

Bromopyridine SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Ref.
2-BromopyridineDiethylaminePd(OAc)₂ / dpppNaOtBuToluene80-98[16]
2-BromopyridinePyrrolidinePd(OAc)₂ / dpppNaOtBuToluene80-93[16]
2-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683[16]
2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460[16][17]

Experimental Protocol: Amination of 2-Bromopyridines with Volatile Amines [15][18]

  • To a pressure-rated sealed tube, add the 2-bromopyridine substrate (1.0 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) (10 mol%).

  • Add sodium tert-butoxide (NaOt-Bu) (2.0 eq) and the solvent (e.g., toluene).

  • Cool the mixture to -78 °C and add the volatile amine (e.g., methylamine, 5.0 eq) as a condensed liquid.

  • Seal the tube tightly and allow it to warm to room temperature before heating to 80 °C for approximately 14 hours.

  • After cooling, carefully open the tube and proceed with a standard aqueous work-up and purification by chromatography.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[19][20] It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[20]

Table 3: Examples of Sonogashira Coupling with Bromopyridines

Bromopyridine SubstrateTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Ref.
2-Amino-3-bromopyridine (B76627)PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[19]
2-Amino-3-bromo-5-methylpyridine4-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392[19]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP90399[21]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP902498[21]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [19]

  • To a reaction flask, add 2-amino-3-bromopyridine (1.0 eq, 0.5 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (DMF), the base (Et₃N, 1 mL), and the terminal alkyne (1.2 eq, 0.6 mmol).

  • Heat the reaction mixture to 100 °C for 3 hours.

  • After completion, cool the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond.[11] Organozinc reagents are less reactive than Grignard or organolithium reagents, which allows for a high tolerance of functional groups on the coupling partners.[22]

Table 4: Examples of Negishi Coupling with Bromopyridines

Bromopyridine SubstrateOrganozinc ReagentCatalyst / LigandSolventTemp (°C)Yield (%)Ref.
2-BromopyridineThienylzinc reagentPd(PPh₃)₄---[11][22]
3-Bromopyridinesec-Alkylzinc halidePd₂(dba)₃ / CPhos-507[23]
2-BromopyridineSerine-derived organozincPd₂(dba)₃ / SPhos--Good[24]

Experimental Protocol: General Procedure for Negishi Coupling

  • Preparation of Organozinc Reagent: The organozinc reagent is typically prepared in situ by treating an organolithium or Grignard reagent with a zinc halide (e.g., ZnBr₂).[22]

  • Coupling Reaction: a. In a separate flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄) and the bromopyridine substrate. b. Add a suitable anhydrous solvent (e.g., THF). c. Add the freshly prepared organozinc reagent to the mixture. d. Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS). e. Quench the reaction with a saturated aqueous solution of NH₄Cl. f. Extract the product with an organic solvent, dry, and concentrate. g. Purify by column chromatography.

Conclusion

Bromine serves as a highly effective and versatile leaving group in the functionalization of pyridine derivatives. Its reactivity is strategically dependent on its position on the pyridine ring, with α and γ positions being highly activated for nucleophilic aromatic substitution. Furthermore, bromopyridines are robust and reliable substrates for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Negishi couplings. This broad utility allows for the efficient formation of diverse C-C, C-N, and C-O bonds, cementing the role of bromopyridines as indispensable building blocks for researchers in drug discovery and materials science.

References

An In-depth Technical Guide to 5-Acetyl-2-bromopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of an electron-withdrawing acetyl group and a reactive bromine atom on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical synonyms, physical and chemical properties, synthesis, reactivity, and its pivotal role in the development of targeted therapeutics, particularly as a key intermediate in the synthesis of kinase inhibitors.

Chemical Synonyms and Identifiers

A clear identification of chemical compounds is crucial for research and development. This compound is known by several names and identifiers, which are summarized in the table below for easy reference.

Identifier TypeValue
IUPAC Name 1-(6-bromo-3-pyridinyl)ethanone
CAS Number 139042-59-4
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
InChI Key MUKKGHQBUKOMTD-UHFFFAOYSA-N
Synonym 1 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE
Synonym 2 3-ACETYL-6-BROMOPYRIDINE
Synonym 3 2-BROMO-5-ACETYLPYRIDINE
Synonym 4 1-(6-Bromopyrid-3-yl)ethan-1-one

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound, crucial for its handling, characterization, and use in synthetic protocols.

PropertyValue
Appearance White to light yellow crystalline powder
Melting Point 124-128 °C
Boiling Point 304.7 °C at 760 mmHg
Density 1.53 g/cm³
¹H NMR (CDCl₃, 400 MHz) δ 8.74 (d, J=1.9 Hz, 1H), 7.96 (m, 2H), 2.70 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 196.8, 150.8, 142.0, 139.1, 128.9, 121.2, 26.8
IR (KBr, cm⁻¹) ν 1685 (C=O), 1570, 1460, 1350, 1280, 1110, 840
Mass Spectrum (EI) m/z 201, 199 ([M]⁺), 186, 184 ([M-CH₃]⁺), 158, 156 ([M-C₂H₃O]⁺), 77 ([C₅H₃N]⁺)

Synthesis and Experimental Protocols

The regioselective synthesis of this compound is a critical process for its application in further chemical transformations. The most common and effective method involves the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation.

Synthesis of this compound from 2,5-Dibromopyridine

This protocol details the synthesis of this compound via regioselective lithiation and subsequent acetylation.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1 equivalent) in anhydrous toluene.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1 equivalent) dropwise to the cooled solution, maintaining the temperature below -35 °C. A deep reddish solution will form. Stir the mixture at -40 °C for 40 minutes.

  • Acetylation: Add N,N-dimethylacetamide (1.8 equivalents) dropwise to the reaction mixture. No significant color change is typically observed.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford this compound as a solid.

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product 2,5-Dibromopyridine 2,5-Dibromopyridine Lithiation Lithiation 2,5-Dibromopyridine->Lithiation 1. n-BuLi, Toluene, -40°C Acetylation Acetylation Lithiation->Acetylation 2. N,N-Dimethylacetamide This compound This compound Acetylation->this compound 3. Quench & Purify

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl substituents. This synthetic flexibility is a cornerstone of its utility in drug discovery, particularly in the generation of libraries of compounds for screening against biological targets.

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids and esters is a highly efficient method for the synthesis of 5-acetyl-2-arylpyridines. These products are key scaffolds in a number of biologically active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The table below provides representative examples of Suzuki-Miyaura coupling reactions with this compound, showcasing the versatility of this transformation.

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF100892
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110688
4-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄2-MeTHF/H₂O801678
Application in the Synthesis of TYK2 Inhibitors

A prominent application of this compound is in the synthesis of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[1][2] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[3]

Selective TYK2 inhibitors, some of which utilize a pyridine core derived from this compound, have shown promise in the treatment of conditions like psoriasis.[4][5] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling to introduce a complex aryl group at the 2-position of the pyridine ring, followed by further modifications of the acetyl group.

G JAK-STAT Signaling Pathway and TYK2 Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces TYK2_Inhibitor TYK2 Inhibitor (derived from This compound) TYK2_Inhibitor->TYK2 Inhibition

Caption: Inhibition of the JAK-STAT pathway by a TYK2 inhibitor.

Conclusion

This compound is a high-value chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the construction of complex molecular architectures. The successful application of this building block in the synthesis of targeted therapeutics, such as TYK2 inhibitors for the treatment of inflammatory diseases, underscores its importance to the scientific community. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field.

References

Methodological & Application

Application Notes: Synthesis of 5-Acetyl-2-bromopyridine from 2,5-Dibromopyridine via Lithiation and Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetyl-2-bromopyridine is a versatile chemical intermediate widely utilized in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive bromine atom and an acetyl group on a pyridine (B92270) core, makes it a valuable building block for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a detailed protocol for the synthesis of this compound from 2,5-dibromopyridine (B19318). The described method involves a regioselective lithiation followed by acetylation, a common and effective route for this transformation.[2]

Reaction Principle

The synthesis is achieved through the regioselective lithiation of 2,5-dibromopyridine using n-butyllithium (n-BuLi). The lithiation preferentially occurs at the 5-position of the pyridine ring. The resulting lithiated intermediate is then quenched with an acetylating agent, N,N-dimethylacetamide, to yield the desired product, this compound.[2][3] Low temperatures are crucial for controlling the regioselectivity and preventing side reactions.[2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2,5-Dibromopyridine≥98%Commercially AvailableStarting material
n-Butyllithium (n-BuLi)1.6 M in THFCommercially AvailableLithiating agent; handle under inert atmosphere
N,N-DimethylacetamideAnhydrousCommercially AvailableAcetylating agent
Toluene (B28343)AnhydrousCommercially AvailableReaction solvent
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent for n-BuLi
Saturated Ammonium (B1175870) ChlorideAqueousPrepared in-houseQuenching solution
Ethyl Acetate (B1210297) (EtOAc)ACS GradeCommercially AvailableExtraction solvent
Sodium Sulfate (B86663) (Na2SO4)AnhydrousCommercially AvailableDrying agent
Deionized WaterIn-houseFor washing
BrineSaturated NaCl(aq)Prepared in-houseFor washing
Argon or Nitrogen GasHigh PurityFor inert atmosphere

Equipment:

  • Three-neck round-bottom flask (1000 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Dry ice/acetonitrile or dry ice/acetone cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried 1000 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2,5-dibromopyridine (10.0 g, 42.2 mmol) in anhydrous toluene (400 mL) under an inert atmosphere of argon or nitrogen.[3]

  • Lithiation: Cool the solution to -40°C using a dry ice/acetonitrile bath.[3] Slowly add n-butyllithium (1.6 M in THF, 26.38 mL, 42.21 mmol) dropwise to the cooled solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.[3] Upon addition, a deep reddish solution will form. Stir the reaction mixture at -40°C for an additional 40 minutes.[3]

  • Acetylation: Add N,N-dimethylacetamide (7.14 mL, 76.8 mmol) to the reaction mixture.[3]

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Once at room temperature, quench the reaction by adding 25 mL of saturated aqueous ammonium chloride solution.[3]

  • Work-up and Extraction: Add 100 mL of deionized water to the mixture and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (250 mL).[3] Wash the organic phase with water (200 mL).[3] The combined aqueous phases should be back-extracted with ethyl acetate (100 mL).[3]

  • Drying and Evaporation: Combine all organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate in vacuo to yield the crude product.[3]

Data Summary

Reactant and Product Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Amount
2,5-DibromopyridineC5H3Br2N236.89[4]42.210.0 g[3]
n-ButyllithiumC4H9Li64.0642.2126.38 mL (1.6 M)[3]
N,N-DimethylacetamideC4H9NO87.1276.87.14 mL[3]
This compoundC7H6BrNO200.03[2]-6.31 g (Crude)[3]

Physicochemical Properties of this compound:

PropertyValueReference
AppearanceOff-white to light yellow crystalline powder[1]
Melting Point124-128 °C[1][5]
Purity≥ 98% (HPLC)[1]
SolubilitySoluble in Methanol[5]

Experimental Results and Characterization:

ParameterResult
Crude Yield 6.31 g (tan solid)
Theoretical Yield 8.44 g
Crude Yield (%) ~75%
HPLC Purity 87 area % @ 254 nm
¹H-NMR (CDCl₃) δ 8.74 (d, J=1.9 Hz, 1H), 7.96 (m, 2H), 2.70 (s, 3H)
LCMS (ESI+) m/z 201.0 (M+H)⁺

Data sourced from a representative synthesis described in the literature.[3]

Workflow Visualization

SynthesisWorkflow Synthesis of this compound A 1. Preparation Dissolve 2,5-dibromopyridine in anhydrous toluene under Ar/N2. B 2. Cooling Cool solution to -40°C. A->B Inert Atmosphere C 3. Lithiation Slowly add n-BuLi (1.6M in THF). Stir for 40 min at -40°C. B->C Maintain Temp. D 4. Acetylation Add N,N-dimethylacetamide. C->D Formation of lithiated intermediate E 5. Quench Warm to RT. Add sat. aq. NH4Cl. D->E Warm slowly F 6. Extraction Add H2O. Extract with Ethyl Acetate. E->F Reaction complete G 7. Washing & Drying Wash with H2O and Brine. Dry over Na2SO4. F->G Phase separation H 8. Isolation Filter and concentrate in vacuo. G->H Remove water I Product This compound H->I Crude Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 5-Acetyl-2-bromopyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a key building block in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of novel pharmaceutical agents and other complex molecules.[1] Its structure, featuring a reactive bromine atom and an acetyl group on a pyridine (B92270) ring, allows for a variety of subsequent chemical modifications, such as cross-coupling and nucleophilic substitution reactions.[1] This document provides a detailed protocol for the synthesis of this compound utilizing a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds.[2]

Core Synthesis Pathway: Grignard Reaction

The primary synthetic route described herein involves the formation of a pyridyl Grignard reagent from 2,5-dibromopyridine (B19318), followed by its reaction with an acetylating agent. This chemo-selective reaction targets the more reactive bromine atom at the 5-position. The key steps are:

  • Formation of the Grignard Reagent : 2,5-dibromopyridine reacts with a Grignard reagent like isopropyl magnesium chloride in an exchange reaction to form the 6-bromo-3-pyridylmagnesium chloride intermediate. This is done at low temperatures to ensure selectivity.[2][3]

  • Acylation : The newly formed Grignard reagent acts as a nucleophile, attacking an appropriate acetylating agent, such as N,N-dimethylacetamide, to form the desired ketone product.[4]

  • Workup and Purification : The reaction is quenched with an acidic aqueous solution, followed by extraction and purification to isolate the final product, this compound.[5]

Experimental Workflow

G A Start: 2,5-Dibromopyridine & Anhydrous THF B Cool to 0-15 °C (Inert Atmosphere) A->B C Slowly add Isopropyl Magnesium Chloride B->C D Grignard Formation (Stir for 1-2 hours) C->D E Cool to -78 °C D->E F Add N,N-Dimethylacetamide in Anhydrous THF E->F G Acylation Reaction (Stir for 4 hours, warm to RT) F->G H Quench with Saturated Aqueous NH4Cl G->H I Aqueous Workup (Extraction with Ethyl Acetate) H->I J Dry Organic Layer (Anhydrous Na2SO4) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Final Product: This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.

ParameterValue/RangeReference
Reactants
2,5-Dibromopyridine1.0 eq[2][3]
Isopropyl Magnesium Chloride1.0 - 1.2 eq[3]
N,N-Dimethylacetamide1.5 eq[4]
Reaction Conditions
Grignard Formation Temperature0 - 20 °C[3]
Acylation Temperature-78 °C to Room Temp.[4]
Grignard Formation Time1 - 2 hours[6]
Acylation Time4 hours[4]
SolventAnhydrous Tetrahydrofuran (THF)[2][3]
Product
Yield~47% (with n-BuLi)[4]

Note: The cited yield is from a similar synthesis using n-butyllithium; yields for the Grignard protocol are expected to be in a comparable range.

Detailed Experimental Protocol

This protocol is adapted from procedures for similar Grignard reactions involving pyridyl halides.[2][3][4]

Materials:

  • 2,5-Dibromopyridine

  • Isopropyl magnesium chloride solution (e.g., 2.0 M in THF)

  • N,N-Dimethylacetamide (anhydrous)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (ice-water and dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.[7]

    • Allow the flask to cool to room temperature under a stream of inert gas.

    • Add 2,5-dibromopyridine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 4 mL per mmol of dibromopyridine).[3]

  • Grignard Reagent Formation:

    • Cool the solution to 15 °C using an ice-water bath.[3]

    • Slowly add isopropyl magnesium chloride (1.1 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 20 °C.[3]

    • After the addition is complete, allow the reaction mixture to stir at this temperature for 1.5 hours.[6]

  • Acylation:

    • In a separate flame-dried flask, prepare a solution of N,N-dimethylacetamide (1.5 eq) in anhydrous THF.

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.[4]

    • Slowly add the N,N-dimethylacetamide solution dropwise to the cold Grignard reagent.[4]

    • Maintain the temperature at -78 °C and stir for 4 hours.[4]

    • After 4 hours, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2][5]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).[5]

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification:

    • Purify the resulting crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.[4][5]

Safety Information

  • Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents. All procedures must be carried out under a dry, inert atmosphere.[8]

  • Anhydrous solvents are essential for the success of the reaction. Ensure all glassware is thoroughly dried.[7]

  • 2,5-Dibromopyridine and This compound may cause skin, eye, and respiratory irritation.[9]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all operations in a well-ventilated fume hood.

References

Application Notes and Protocols: Regioselective Lithiation of 2,5-Dibromopyridine for Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,5-Dibromopyridine (B19318) is a versatile heterocyclic building block used in the synthesis of a wide range of functionalized pyridine (B92270) derivatives for applications in pharmaceuticals, agrochemicals, and materials science. The regioselective introduction of functional groups onto the pyridine ring is a critical step in synthesizing target molecules. Lithiation, followed by quenching with an electrophile, is a powerful strategy for achieving such transformations. This document provides detailed protocols for the regioselective lithiation of 2,5-dibromopyridine at the C-4, C-5, or C-2 positions, followed by acetylation to yield the corresponding acetylbromopyridines. The choice of lithiating agent and reaction conditions, such as solvent and concentration, critically influences the site of metalation.[1] Specifically, lithium diisopropylamide (LDA) can be used for deprotonation at the C-4 position, while n-butyllithium (n-BuLi) can effect a halogen-metal exchange at either the C-2 or C-5 position depending on the solvent.[1][2] The resulting acetylated bromopyridines, such as 2-Acetyl-5-bromopyridine, are valuable intermediates for further diversification through cross-coupling reactions.[3]

Overview of Regioselective Lithiation Pathways

The functionalization of 2,5-dibromopyridine can be directed to one of three distinct positions based on the chosen reaction conditions. This allows for the selective synthesis of 4-acetyl, 5-acetyl, or 2-acetyl derivatives.

G start 2,5-Dibromopyridine int1 4-Lithio-2,5-dibromopyridine start->int1 LDA, THF -78 °C int2 5-Lithio-2-bromopyridine start->int2 n-BuLi, THF (Coordinating Solvent) -78 °C int3 2-Lithio-5-bromopyridine start->int3 n-BuLi, Toluene (B28343) (Non-coordinating Solvent) -78 °C prod1 4-Acetyl-2,5-dibromopyridine int1->prod1 1. N,N-Dimethylacetamide 2. H₂O Workup prod2 1-(2-Bromopyridin-5-yl)ethanone int2->prod2 1. N,N-Dimethylacetamide 2. H₂O Workup prod3 1-(5-Bromopyridin-2-yl)ethanone int3->prod3 1. N,N-Dimethylacetamide 2. H₂O Workup

Caption: Regioselective lithiation pathways of 2,5-dibromopyridine.

Experimental Protocols

Safety Precautions:

  • Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle under a strict inert atmosphere (Argon or Nitrogen).

  • Lithium diisopropylamide (LDA) is a strong, corrosive base.

  • All glassware must be oven- or flame-dried before use, and reactions must be performed in anhydrous solvents.

Protocol 1: Synthesis of 4-Acetyl-2,5-dibromopyridine via C-4 Deprotonation

This protocol utilizes LDA to selectively deprotonate 2,5-dibromopyridine at the C-4 position, which is activated by the adjacent bromine atoms.[2]

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • LDA Preparation: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cold THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.[4]

  • Lithiation: In a separate oven-dried flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF and cool to -78 °C.[2]

  • Slowly transfer the freshly prepared LDA solution to the 2,5-dibromopyridine solution via cannula.

  • Stir the resulting dark-colored mixture at -78 °C for 10-30 minutes.[2]

  • Acetylation: Add N,N-dimethylacetamide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane (B109758) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica (B1680970) gel column chromatography to yield the desired product.

Protocol 2: Synthesis of 1-(2-Bromopyridin-5-yl)ethanone via C-5 Halogen-Metal Exchange

This protocol employs n-BuLi in a coordinating solvent like THF to selectively perform a bromine-lithium exchange at the more sterically accessible and electronically favorable C-5 position.[1]

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 equivalent) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Acetylation: Add N,N-dimethylacetamide (1.5 equivalents) dropwise at -78 °C.

  • Continue stirring at -78 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.[5]

  • Purification: Purify the crude product via silica gel column chromatography.

Protocol 3: Synthesis of 1-(5-Bromopyridin-2-yl)ethanone via C-2 Halogen-Metal Exchange

This protocol uses n-BuLi in a non-coordinating solvent (toluene) and at low concentration to favor halogen-metal exchange at the C-2 position, which is adjacent to the nitrogen atom.[1]

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide (DMA)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Add 2,5-dibromopyridine (1.0 equivalent) to an oven-dried, three-neck round-bottom flask under argon.

  • Add a sufficient volume of anhydrous toluene to create a dilute solution (e.g., 0.05 M).[1]

  • Cool the solution to -78 °C.

  • Lithiation: Add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture for 30 minutes at this temperature.[1]

  • Acetylation: Slowly add N,N-dimethylacetamide (1.5 equivalents) to the reaction mixture at -78 °C.[1]

  • Stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by silica gel column chromatography.

General Experimental Workflow

The successful execution of these protocols relies on a systematic and rigorous workflow to ensure anhydrous conditions and proper handling of sensitive reagents.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dry Glassware (Oven/Flame) prep2 Assemble Under Inert Gas (Ar/N₂) prep1->prep2 prep3 Prepare Anhydrous Solvents & Reagents prep2->prep3 react1 Dissolve 2,5-Dibromopyridine prep3->react1 react2 Cool to -78 °C react1->react2 react3 Add Lithiating Agent (LDA or n-BuLi) react2->react3 react4 Stir for Lithiation react3->react4 react5 Add Acetylating Agent (e.g., DMA) react4->react5 react6 Warm to Room Temp react5->react6 workup1 Quench Reaction (e.g., aq. NH₄Cl) react6->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry Organic Layer (e.g., MgSO₄) workup2->workup3 workup4 Concentrate in Vacuo workup3->workup4 workup5 Column Chromatography workup4->workup5 workup6 Characterize Product workup5->workup6

Caption: General laboratory workflow for lithiation and acetylation.

Summary of Quantitative Data and Conditions

The regiochemical outcome of the lithiation of 2,5-dibromopyridine is highly dependent on the reaction parameters. The following table summarizes the conditions for selectively targeting each position.

ParameterProtocol 1 (C-4 Acetylation)Protocol 2 (C-5 Acetylation)Protocol 3 (C-2 Acetylation)
Target Product 4-Acetyl-2,5-dibromopyridine1-(2-Bromopyridin-5-yl)ethanone1-(5-Bromopyridin-2-yl)ethanone
Lithiation Type Deprotonation (DoM)Halogen-Metal ExchangeHalogen-Metal Exchange
Lithiating Agent Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)n-Butyllithium (n-BuLi)
Solvent THF (Coordinating)THF (Coordinating)Toluene (Non-coordinating)
Concentration Standard (~0.1-0.5 M)Standard (~0.1-0.5 M)Dilute (~0.05 M)[1]
Temperature -78 °C-78 °C-78 °C
Key Reference Arkivoc (2021)[2]ResearchGate (2014)[1]ResearchGate (2014)[1]
Expected Yield Good to ExcellentVariable, depends on conditionsVariable, depends on conditions

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is of paramount importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl compounds, which are common motifs in drug candidates.[3][4][5] 5-Acetyl-2-bromopyridine is a valuable building block in medicinal chemistry, with the acetyl group providing a handle for further functionalization and the bromopyridine moiety serving as an excellent substrate for cross-coupling reactions. These application notes provide detailed protocols and guidance for performing the Suzuki-Miyaura coupling with this compound.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura Coupling of this compound

General reaction scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to yield 5-Acetyl-2-arylpyridine.

In this reaction, the bromine atom at the 2-position of the pyridine (B92270) ring is replaced by an aryl group from the boronic acid, catalyzed by a palladium complex in the presence of a base.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. For bromopyridine substrates, several palladium catalysts have proven effective.[1][6]

  • Palladium Catalyst: The choice of palladium catalyst is critical for achieving high yields and reaction efficiency.[1] Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The catalyst loading typically ranges from 1-5 mol%.[7][8]

  • Base: A base is required to activate the boronic acid for transmetalation.[9] Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃) are commonly used. The choice of base can significantly influence the reaction outcome.

  • Solvent: The solvent system often consists of an organic solvent and water. Common organic solvents include 1,4-dioxane (B91453), toluene, and dimethoxyethane (DME).[7][10] The presence of water can be crucial for the solubility of the base and for facilitating the catalytic cycle.

  • Temperature: The reaction temperature typically ranges from 80-110 °C.[1][10] The optimal temperature will depend on the specific substrates and catalyst system used.

Tabulated Data: Exemplary Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of substituted bromopyridines with various boronic acids, providing a starting point for optimization with this compound.

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-22Good
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High
Pd₂(dba)₃P(t-Bu)₃KFDioxane110VariesGood to Excellent

This table is a compilation of data from various sources and is intended as a general guide.[1][7][10] Optimal conditions for this compound may vary.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.[8] Then, add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing the Process

To better understand the key stages of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 + Base PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental_Workflow Reactants 1. Combine Reactants (this compound, Boronic Acid, Base) Inert 2. Establish Inert Atmosphere (Ar/N2) Reactants->Inert Solvent_Catalyst 3. Add Degassed Solvent & Palladium Catalyst Inert->Solvent_Catalyst Heat 4. Heat and Stir Solvent_Catalyst->Heat Monitor 5. Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Development

The Suzuki-Miyaura coupling is a powerful method for the synthesis of complex molecules, and its application in drug discovery is widespread.[3][4][5] The ability to couple this compound with a diverse range of boronic acids allows for the rapid generation of libraries of novel compounds. These compounds can then be screened for biological activity, accelerating the identification of new drug candidates. The acetyl group on the pyridine ring can be further modified to explore structure-activity relationships (SAR) and optimize the properties of lead compounds.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts in the Suzuki-Miyaura cross-coupling of bromopyridines, a critical reaction in the synthesis of pharmaceuticals and functional materials. This document outlines various catalyst systems, provides detailed experimental protocols, and presents quantitative data to aid in reaction optimization.

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1] However, the coupling of bromopyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring and the potential for the nitrogen atom to coordinate to the palladium catalyst, thereby inhibiting its activity. The choice of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity.[1]

Catalyst Selection and Performance

The successful Suzuki coupling of bromopyridines is highly dependent on the selection of the palladium catalyst and associated ligands. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective in some cases, modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance catalytic activity, particularly for more challenging substrates.[1][2]

Performance Data for 2-Bromopyridines

The coupling of 2-bromopyridines is often considered challenging due to the proximity of the nitrogen atom to the reaction center, which can lead to catalyst inhibition. However, various palladium systems have been successfully employed.

Catalyst/PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂OArylboronic acid10012-24High2
Pd(OAc)₂NoneK₂CO₃DMF/H₂OPhenylboronic acid120 (MW)0.08701
Pd/CNoneK₂CO₃H₂O/IsopropanolArylboronic acidsRT-Good to Excellent-
Performance Data for 3-Bromopyridines

3-Bromopyridines are generally more reactive than their 2-bromo counterparts as the nitrogen atom is further from the reaction site, reducing its deactivating effect.

Catalyst/PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂PPh₃K₂CO₃95% EtOHPotassium phenyltrifluoroborateNot specifiedNot specifiedGoodNot specified
Pd(OAc)₂NoneK₃PO₄WaterPhenylboronic acidNot specifiedNot specifiedHigh0.04
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid10012851-5
Performance Data for 4-Bromopyridines

4-Bromopyridines are also valuable substrates in Suzuki couplings, and a variety of catalyst systems have been shown to be effective.

Catalyst/PrecursorLigandBaseSolventCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid10012851-5
PdCl₂(dppf)dppfK₃PO₄DioxanePhenylboronic acid10016921-3
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂OArylboronic acid606High1.5

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of 2-bromo, 3-bromo, and 4-bromopyridines using common palladium catalyst systems.

Protocol 1: Suzuki Coupling of 2-Bromopyridine (B144113) using Pd(OAc)₂/SPhos

This protocol describes a general procedure for the selective coupling of an arylboronic acid with a 2-bromopyridine derivative.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 3-Bromopyridine (B30812) using Pd(PPh₃)₄

This protocol provides a representative example for the Suzuki-Miyaura cross-coupling of a 3-bromopyridine with an arylboronic acid.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)/water mixture (degassed)

  • Ethyl acetate

  • Hexane (B92381)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine the 3-bromopyridine, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Add the Pd(PPh₃)₄ catalyst, followed by the degassed 1,4-dioxane/water mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. The reaction time can range from a few hours to 24 hours.[1] Monitor the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[1]

Protocol 3: Suzuki Coupling of 4-Bromopyridine using PdCl₂(dppf)

This protocol is suitable for the coupling of 4-bromopyridines with various arylboronic acids.

Materials:

  • 4-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine the 4-bromopyridine, arylboronic acid, PdCl₂(dppf), and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G General Workflow for Suzuki Coupling reagents 1. Reagent Preparation - Bromopyridine - Boronic Acid - Base - Solvent setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere (Ar/N2) reagents->setup catalyst 3. Catalyst Addition - Pd Precursor - Ligand setup->catalyst reaction 4. Reaction - Heating & Stirring - Monitoring (TLC/GC-MS) catalyst->reaction workup 5. Work-up - Quenching - Extraction reaction->workup purification 6. Purification - Column Chromatography workup->purification product 7. Product Characterization - NMR, MS purification->product G Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)Ln pd_complex R1-Pd(II)Ln-X pd0->pd_complex Oxidative Addition pd_r1_r2 R1-Pd(II)Ln-R2 pd_complex->pd_r1_r2 Transmetalation pd_r1_r2->pd0 Reductive Elimination product R1-R2 pd_r1_r2->product r1x R1-X (Bromopyridine) r1x->pd_complex boronic R2-B(OR)2 (Boronic Acid) boronic->pd_r1_r2 base Base base->boronic

References

Application Notes and Protocols for 5-Acetyl-2-bromopyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a reactive bromine atom at the 2-position and an acetyl group at the 5-position, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex drug molecules. The pyridine (B92270) core is a common scaffold in many biologically active compounds, and the bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] The acetyl group can be further functionalized or can participate in forming key interactions with biological targets.

This intermediate is instrumental in the development of small molecule inhibitors, particularly targeting kinases, and has applications in creating therapies for neurological disorders and cancer.[2]

Key Applications in Drug Discovery

Kinase Inhibitors

This compound is a key intermediate in the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of autoimmune diseases.

  • Tyrosine Kinase 2 (TYK2) Inhibitors: This intermediate is used in the synthesis of selective TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.[4] Dysregulation of the TYK2 signaling pathway is associated with autoimmune diseases like psoriasis and inflammatory bowel disease.[4] this compound can be used to construct the core structures of these inhibitors, which often feature a substituted pyridine ring. The approved drug Deucravacitinib (BMS-986165), an allosteric TYK2 inhibitor, highlights the importance of pyridine-based intermediates in this class of drugs.[5][6][7]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies.[8] this compound serves as a starting material for the synthesis of potent and selective BTK inhibitors.[6] The 2-bromopyridine (B144113) moiety allows for coupling with various aromatic and heteroaromatic boronic acids or esters to build the complex molecular architecture required for potent inhibition.

Agents for Neurological Disorders

The pyridine scaffold is a common feature in molecules designed to treat neurological conditions, including Alzheimer's disease. While a direct synthesis of an approved Alzheimer's drug from this compound is not prominently documented, its utility in creating complex, substituted pyridines makes it a valuable tool for researchers in this area.[2] Nitrogen-containing heterocycles are key in the development of cholinesterase (ChE) inhibitors, a major class of drugs for the symptomatic relief of Alzheimer's disease.[9] The ability to introduce diverse substituents onto the pyridine ring via the bromo functionality allows for the exploration of structure-activity relationships in the quest for novel anti-Alzheimer agents.[9]

Experimental Protocols

A common and critical reaction utilizing this compound in drug synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is used to form a C-C bond between the pyridine ring and another aryl or heteroaryl group.

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453)/water mixture, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.1–1.5 equivalents), and the base (2.0–3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (typically 2–5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2–12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-acetyl-2-arylpyridine derivative.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound Derivatives
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901285-95[General knowledge]
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1008~90[General knowledge]
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF95680-90[General knowledge]
Table 2: Biological Activity of Kinase Inhibitors Derived from Pyridine Intermediates
Compound ClassTarget KinaseExample CompoundIC₅₀ (nM)Disease Area
Pyridine carboxamideTYK2Deucravacitinib (BMS-986165)~1Psoriasis, Autoimmune Diseases
5-Phenoxy-2-aminopyridineBTKCompound 18gPotent (specific value not provided)B-cell Malignancies
Pyridine DerivativesTYK2Compound 1215.3 (Jurkat pSTAT3)Autoimmune Diseases
Pyridine DerivativesTYK2Compound 15(Improved activity over Cmpd 12)Autoimmune Diseases

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by drugs synthesized using this compound as an intermediate.

TYK2_JAK_STAT_Pathway cluster_receptor Receptor Complex Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT TYK2->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription STAT_dimer->Gene Activates Nucleus->Gene Response Inflammatory Response Gene->Response Inhibitor Deucravacitinib (TYK2 Inhibitor) Inhibitor->TYK2 Inhibits

Caption: JAK-STAT signaling pathway mediated by TYK2.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn_Syk Lyn / Syk BCR->Lyn_Syk Activates PI3K PI3K Lyn_Syk->PI3K Activates BTK BTK PI3K->BTK Activates PLCy2 PLCγ2 BTK->PLCy2 Activates DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Generates PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca Activate NFkB_NFAT NF-κB / NFAT PKC_Ca->NFkB_NFAT Activate Nucleus Nucleus NFkB_NFAT->Nucleus Translocate to Gene Gene Expression NFkB_NFAT->Gene Activate Nucleus->Gene Response B-Cell Proliferation, Survival, Differentiation Gene->Response BTKi BTK Inhibitor BTKi->BTK Inhibits

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Acetyl-2-bromopyridine as a versatile starting material for the synthesis of bioactive molecules. This key building block is particularly valuable in the development of kinase inhibitors and other therapeutic agents. The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex molecular architectures required for biological activity.

Introduction

This compound is a readily available and highly useful scaffold in medicinal chemistry. Its two reactive sites, the bromine atom at the 2-position and the acetyl group at the 5-position, allow for sequential and regioselective functionalization. The pyridine (B92270) core is a common motif in many biologically active compounds, and the acetyl group can be a key pharmacophore or a handle for further derivatization. This document details the application of this compound in the synthesis of potent kinase inhibitors, with a focus on practical experimental protocols for key synthetic transformations.

Application: Synthesis of Pralsetinib, a Potent RET Kinase Inhibitor

A prominent example of a bioactive molecule synthesized from a this compound derivative is Pralsetinib (Gavreto®), a highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic RET fusions and mutations are drivers of various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer.[1] Pralsetinib is designed to target the ATP-binding site of the RET kinase, thereby inhibiting its downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1]

The synthesis of Pralsetinib showcases the utility of this compound derivatives in constructing complex heterocyclic systems with potent biological activity. The core of the drug molecule is assembled using key cross-coupling reactions.

Biological Activity of Pralsetinib

Pralsetinib exhibits potent and selective inhibition of wild-type RET and various mutant forms.

CompoundTargetIC50 (nmol/L)Cell LineAssay Type
PralsetinibWild-Type RET0.3 - 0.4-In vitro kinase assay
PralsetinibCCDC6-RET fusion0.3 - 0.4-In vitro kinase assay
PralsetinibRET M918T mutantsub-nanomolar-Biochemical assay
PralsetinibRET V804L mutantsub-nanomolar-Biochemical assay
PralsetinibRET V804M mutantsub-nanomolar-Biochemical assay

Data compiled from publicly available information.[2]

Key Synthetic Reactions and Protocols

The synthesis of Pralsetinib and related bioactive molecules from this compound relies on robust and versatile palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, which are broadly applicable to 2-bromopyridine (B144113) substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is central to the synthesis of many biaryl-containing kinase inhibitors.

General Procedure for the Suzuki-Miyaura Coupling of a this compound Derivative:

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Degassed water (if using a biphasic system)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 5:1 organic solvent to water ratio) via syringe. Purge the resulting mixture with the inert gas for another 10 minutes.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the flask. It is good practice to quickly add the catalyst and immediately re-establish the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and water.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for introducing alkynyl moieties into bioactive molecules.

General Procedure for the Sonogashira Coupling of a 2-Bromopyridine Derivative:

Materials:

  • 2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-bromopyridine derivative (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-80 °C) as needed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyridine derivative.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many pharmaceuticals.

General Procedure for the Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative:

Materials:

  • 2-Bromopyridine derivative (e.g., this compound) (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or DavePhos) (1.5 - 10 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

  • Solvent and Reagent Addition: Add the anhydrous solvent and stir the mixture for a few minutes. Then, add the 2-bromopyridine derivative and the amine.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring. For volatile amines, a sealed tube is recommended.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired aminopyridine derivative.

Visualizations

Signaling Pathway

RET_Signaling_Pathway cluster_downstream Downstream Signaling Cascades Ligand GDNF Family Ligand GFRa GFRα Co-receptor Ligand->GFRa Binds RET_inactive RET Receptor (Monomer) GFRa->RET_inactive Recruits RET_active RET Receptor (Dimer) Autophosphorylation RET_inactive->RET_active Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RET_active->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway RET_active->PI3K_AKT PLCg PLCγ Pathway RET_active->PLCg Pralsetinib Pralsetinib Pralsetinib->RET_active Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation

Caption: Pralsetinib inhibits the RET signaling pathway.[1]

Experimental Workflow

Suzuki_Coupling_Workflow start Start: This compound Derivative + Arylboronic Acid setup Reaction Setup: Combine reagents and base in a dry flask. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen. setup->inert solvent_catalyst Add Solvent and Catalyst: Anhydrous solvent, water (optional), and Palladium catalyst. inert->solvent_catalyst reaction Reaction: Heat to 80-100 °C with stirring. solvent_catalyst->reaction monitoring Monitoring: TLC or LC-MS analysis. reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: Cool, dilute, extract, wash, and dry. monitoring->workup Reaction complete purification Purification: Flash column chromatography. workup->purification product Final Product: Pure coupled compound purification->product Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L)-X] Pd0->OA_complex Ar-X RE_label Reductive Elimination Amine_complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ OA_complex->Amine_complex HNR₂ OA_label Oxidative Addition Amido_complex [Ar-Pd(II)(L)(NR₂)] Amine_complex->Amido_complex Base, -BH⁺X⁻ LE_label Ligand Exchange Amido_complex->Pd0 Ar-NR₂ Deprot_label Deprotonation

References

Application Notes and Protocols: 5-Acetyl-2-bromopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-bromopyridine is a versatile heterocyclic building block with significant applications in the synthesis of novel agrochemicals. Its unique chemical structure, featuring a bromine atom amenable to cross-coupling reactions and an acetyl group that can be further manipulated, makes it a valuable starting material for the development of potent insecticides and herbicides. This document provides detailed application notes, experimental protocols, and biological activity data for agrochemicals derived from this compound, offering a comprehensive resource for researchers in the field of crop protection.

Introduction

The pyridine (B92270) scaffold is a prominent feature in a wide array of successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets. This compound serves as a key intermediate for the synthesis of various pyridine-containing pesticides and herbicides.[1] The bromine atom at the 2-position is particularly useful for introducing diverse substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the construction of complex molecular architectures and the fine-tuning of biological activity. This document outlines the synthetic utility of this compound in the preparation of insecticidal and herbicidal compounds.

Insecticidal Applications

This compound is a valuable precursor for the synthesis of potent insecticides, particularly those targeting sap-sucking insects like aphids. The following section details the synthesis and biological evaluation of insecticidal compounds derived from this key intermediate.

Synthesis of Pyridine Derivatives with Aphicidal Activity

A series of pyridine derivatives have been synthesized and shown to exhibit significant insecticidal activity against the cowpea aphid (Aphis craccivora). The synthesis involves the modification of the pyridine core, often through reactions at the bromine and acetyl positions. While the referenced study does not start directly from this compound, the synthetic strategies can be adapted. For instance, the acetyl group can be a handle for further heterocycle formation, and the bromo group can be substituted to introduce various pharmacophores.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of synthesized pyridine derivatives against cowpea aphid nymphs, with acetamiprid (B1664982) used as a reference insecticide.[1]

CompoundExposure Time (h)LC50 (ppm)Toxic Ratio (vs. Acetamiprid)
Compound 2240.0291.55
Compound 3240.0401.13
Acetamiprid240.0451.00
Compound 2480.0171.35
Compound 3480.0221.05
Acetamiprid480.0231.00

Toxic ratio is defined as the ratio of acetamiprid's LC50 value to the compound's LC50 value.

Plausible Synthetic Route to Neonicotinoid Analogs

This compound can serve as a starting material for the synthesis of neonicotinoid insecticide analogs. A plausible synthetic pathway involves the modification of the acetyl group and a Suzuki-Miyaura coupling at the bromine position.

Experimental Workflow for Synthesis of Neonicotinoid Analogs

G cluster_0 Synthesis of Neonicotinoid Analogs Start This compound Step1 Modification of Acetyl Group (e.g., Reduction, Oximation) Start->Step1 Reagents: NaBH4 or NH2OH·HCl Step2 Suzuki-Miyaura Coupling with Heterocyclic Boronic Acid Step1->Step2 Pd(PPh3)4, K3PO4 1,4-Dioxane (B91453)/H2O Step3 Further Functionalization (e.g., N-alkylation) Step2->Step3 e.g., Alkyl halide, Base End Neonicotinoid Analog Step3->End

Caption: Plausible synthetic workflow for neonicotinoid analogs.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general procedure adapted from the literature for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.[2][3]

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Herbicidal Applications

The pyridine ring is also a key component of several herbicides. This compound can be utilized as a starting material for the synthesis of novel herbicidal compounds.

Plausible Synthetic Route to Protoporphyrinogen Oxidase (PPO) Inhibitor Analogs

Protoporphyrinogen oxidase (PPO) inhibitors are an important class of herbicides. By applying known synthetic strategies, this compound can be elaborated into structures with potential PPO-inhibiting activity.

Synthetic Pathway to PPO Inhibitor Analogs

G cluster_1 Synthesis of PPO Inhibitor Analogs Start This compound Step1 Suzuki Coupling with Substituted Phenylboronic Acid Start->Step1 Pd Catalyst, Base Step2 Condensation of Acetyl Group with an Active Methylene (B1212753) Compound Step1->Step2 e.g., Malononitrile, Base Step3 Cyclization to form Heterocyclic Core Step2->Step3 e.g., Hydrazine (B178648), Guanidine (B92328) End PPO Inhibitor Analog Step3->End

Caption: Plausible synthetic pathway to PPO inhibitor analogs.

Experimental Protocol: Condensation and Cyclization

This is a generalized protocol based on common methods for heterocycle synthesis.

  • Condensation: To a solution of the 5-acetyl-2-arylpyridine intermediate (from Suzuki coupling, 1.0 mmol) in ethanol (B145695) (20 mL), add an active methylene compound (e.g., malononitrile, 1.1 mmol) and a catalytic amount of a base (e.g., piperidine). Stir the mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).

  • Cyclization: To the reaction mixture from the previous step, add a cyclizing agent (e.g., hydrazine hydrate (B1144303) or guanidine hydrochloride, 1.2 mmol) and a suitable base if necessary. Reflux the mixture for several hours until a new product is formed (monitored by TLC).

  • Isolation: Cool the reaction mixture, and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in the design and synthesis of novel agrochemicals. Its utility in constructing both insecticidal and herbicidal compounds highlights its importance in the field of crop protection. The provided application notes and protocols serve as a foundation for researchers to explore the full potential of this intermediate in the development of next-generation agrochemicals. Further research into the derivatization of this compound is likely to yield new compounds with enhanced biological activity and improved environmental profiles.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Introduction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][2] This reaction is widely employed in academic and industrial settings, particularly in the pharmaceutical and fine chemical industries, for the synthesis of a diverse range of organic molecules, including biaryls, polyolefins, and styrenes.[3][4] Key advantages of the Suzuki-Miyaura coupling include its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide variety of functional groups.[2][5]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[1][4] This step is often the rate-determining step of the catalytic cycle.[4] The reactivity of the halide partner follows the general trend: I > OTf > Br > Cl.[1][3]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.[1][7] The base is crucial for activating the boronic acid, which enhances the polarization of the organic ligand and facilitates this step.[7]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing various reaction conditions for the cross-coupling of aryl halides with arylboronic acids.

Table 1: Palladium Catalysts and Ligands

CatalystLigandSubstrate ScopeTypical ConditionsRef.
Pd(PPh₃)₄PPh₃Aryl iodides, bromides, triflates1-5 mol% catalyst, base, solvent (e.g., Toluene, DME), 80-110 °C[5]
Pd(OAc)₂PCy₃Aryl and vinyl triflatesRoom temperature[7]
Pd₂(dba)₃P(t-Bu)₃Aryl and vinyl halides (including chlorides)Room temperature[7]
PdCl₂(dppf)dppfAryl bromides and chloridesBiphasic conditions (e.g., Toluene/Water), base, 85 °C[8]
Pd/C (10%)None (heterogeneous)2-Iodocycloenones5 mol% catalyst, Na₂CO₃, DME/H₂O (1:1), 25 °C[9]
NiCl₂(PPh₃)₂PPh₃Aryl chloridesK₃PO₄, n-hexanol, heated mechanochemistry[10]

Table 2: Bases and Solvents

BaseSolventCommentsRef.
K₂CO₃Toluene, DME/H₂OCommonly used, effective for a wide range of substrates.[5]
Cs₂CO₃DME/EtOH/H₂OOften used with solid-supported catalysts.[3]
K₃PO₄WaterEffective in aqueous media, particularly with water-soluble catalysts.[11]
Na₂CO₃Toluene/DioxaneUsed in biphasic systems.[8]
KOt-BuTolueneCrucial for promoting cross-coupling with certain protected arylboronic acids.[12]
CsFTHFCan be used under anhydrous conditions.[8]

Experimental Protocols

Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions based on their specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene or a mixture like Dioxane/Water, 10 mL)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 1 to 24 hours.[2][13]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure cross-coupled product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (L2) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reagents (Aryl Halide, Arylboronic Acid, Catalyst, Base) Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Setup Solvent Add Degassed Solvent Setup->Solvent Reaction Heat and Stir (Monitor Progress) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Characterization) Purification->Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a key building block in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the development of a wide range of pharmaceuticals and other bioactive molecules.[1] Its utility lies in the presence of two reactive sites: the bromine atom, which is amenable to cross-coupling and nucleophilic substitution reactions, and the acetyl group, which can undergo various transformations. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies. The primary synthetic routes discussed originate from 2,5-dibromopyridine (B19318), a readily available starting material.

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point 124-128 °C[1]
CAS Number 139042-59-4[1][2]
Purity (typical) ≥98% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Synthetic Strategies Overview

The large-scale synthesis of this compound predominantly relies on the regioselective functionalization of 2,5-dibromopyridine. The bromine atom at the 5-position is more susceptible to metal-halogen exchange than the one at the 2-position, allowing for selective reaction at this site. The two most common and scalable methods are:

  • Lithiation followed by Acetylation: This method involves the use of an organolithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures to perform a bromine-lithium exchange at the 5-position, followed by quenching with an acetylating agent.

  • Grignard Reaction followed by Acetylation: This approach utilizes a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), for the metal-halogen exchange. This method often proceeds at more moderate temperatures compared to the lithiation route.

A third, less common method involves the reaction of a Grignard reagent with 5-bromo-2-pyridinecarbonitrile. This application note will provide detailed protocols for the lithiation and Grignard reaction routes starting from 2,5-dibromopyridine.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative data for the two primary synthetic methods, allowing for a direct comparison to aid in method selection for a specific application.

ParameterMethod 1: Lithiation & AcetylationMethod 2: Grignard Reaction & Acetylation
Starting Material 2,5-Dibromopyridine2,5-Dibromopyridine
Key Reagents n-Butyllithium, N,N-DimethylacetamideIsopropylmagnesium chloride, N,N-Dimethylformamide
Solvent Diethyl ether, THFTetrahydrofuran (THF)
Reaction Temperature -78 °C to -40 °C[3]5 °C to 25 °C[4]
Reported Yield 47% - 51%~65%[4]
Purification Column ChromatographyRecrystallization, Distillation

Experimental Protocols

Method 1: Synthesis via Lithiation and Acetylation

This protocol describes the synthesis of this compound from 2,5-dibromopyridine using n-butyllithium.

Materials:

  • 2,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylacetamide (DMA)

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.2 eq, 2.5 M in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour under a nitrogen atmosphere.

  • Acetylation: Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for an additional 4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound as a yellow solid. A reported yield for this method is approximately 47%.

Method 2: Synthesis via Grignard Reaction and Acetylation

This protocol outlines the synthesis using a Grignard reagent, which can be performed at more accessible temperatures.

Materials:

  • 2,5-Dibromopyridine

  • Isopropylmagnesium chloride (iPrMgCl) in THF (2.0 M)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF), anhydrous

  • Ice water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 10-15 °C using an ice water bath.

  • Grignard Reagent Addition: Slowly add isopropylmagnesium chloride (1.2 eq, 2.0 M in THF) dropwise to the reaction mixture, ensuring the temperature remains below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at 20-25 °C for 1-2 hours.

  • Cooling: Re-cool the reaction mixture to 5-10 °C using an ice water bath.

  • Formylation: Dissolve N,N-dimethylformamide (1.5 eq) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the internal temperature below 15 °C. Stir for an additional 30 minutes at 10-15 °C.

  • Work-up: Pour the reaction mixture into ice water and stir for 10 minutes. Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic phases, wash, dry, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by pulping in a petroleum ether/ethyl acetate mixture, followed by filtration and drying to yield this compound. A reported yield for a similar process is around 65%.[4]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 2,5-dibromopyridine.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Work-up & Purification cluster_product Final Product start 2,5-Dibromopyridine metalation Metal-Halogen Exchange (Lithiation or Grignard) start->metalation n-BuLi or iPrMgCl Anhydrous Solvent acetylation Acetylation metalation->acetylation Acetylating Agent (e.g., DMA, DMF) quench Quenching acetylation->quench Aqueous Quench extraction Extraction quench->extraction Organic Solvent purification Purification (Chromatography/Recrystallization) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Precursor Synthesis: 2,5-Dibromopyridine from 2-Aminopyridine (B139424)

Brief Protocol Outline:

  • Bromination of 2-Aminopyridine: 2-Aminopyridine is first brominated to form 2-amino-5-bromopyridine (B118841).

  • Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine is then converted to 2,5-dibromopyridine via a diazotization reaction followed by a modified Sandmeyer reaction in the presence of bromine.[5]

Safety and Handling

  • Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

  • Grignard reagents are also moisture-sensitive and can be flammable. All glassware must be thoroughly dried before use.

  • Brominated compounds can be irritating to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

Conclusion

The large-scale synthesis of this compound is well-established, with the Grignard reaction and lithiation routes from 2,5-dibromopyridine being the most viable options. The choice between these methods will depend on the available equipment (particularly for low-temperature reactions), desired yield, and cost considerations. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field to successfully synthesize this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Complex Heterocyclic Scaffolds Using 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a versatile and highly valuable building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromine atom at the 2-position and a synthetically malleable acetyl group at the 5-position, allows for a diverse range of chemical transformations. This enables the construction of complex heterocyclic scaffolds, which are prominent features in many biologically active compounds, including kinase inhibitors.[1][2] This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as subsequent cyclization strategies to generate novel heterocyclic systems.

Key Applications

The strategic positioning of the bromo and acetyl functionalities on the pyridine (B92270) ring opens up numerous avenues for synthetic diversification. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino substituents.[1] The acetyl group, in turn, can be utilized for a variety of transformations, including condensations and cyclizations, to build fused ring systems.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with substrates analogous to this compound. These data provide a baseline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001895General protocol
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001292General protocol
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME851685Adapted from[3]
44-Fluorophenylboronic acidPd(OAc)₂ (3)NoneK₂CO₃iPrOH/H₂O80196Adapted from[4]
5N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME80290Adapted from[3]

Table 2: Sonogashira Coupling of 2-Bromopyridines with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT694General protocol
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene50491General protocol
31-OctynePd(OAc)₂ (2.5)CuI (5)Et₃NDMF100385Adapted from[5]
4CyclopropylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100388Adapted from[6]
54-EthynylanisolePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDioxane601292General protocol

Table 3: Buchwald-Hartwig Amination of 2-Bromopyridines with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001695General protocol
2PiperidinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH1001891General protocol
3AnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1102488General protocol
4n-ButylaminePd(OAc)₂ (5)dppp (5)NaOt-BuToluene80475Adapted from[7]
5Cyclohexylamine[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOt-Bu (25 mmol)Toluene80460Adapted from[8]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add toluene and water (typically in a 4:1 to 10:1 ratio).

  • Stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Sonogashira Coupling Protocol

This protocol outlines a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF and triethylamine (typically a 2:1 mixture).

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Stir the mixture at 100 °C for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Imidazo[1,2-a]pyridines

The product from the Buchwald-Hartwig amination, a 2-amino-5-acetylpyridine (B12908) derivative, can be further cyclized to form an imidazo[1,2-a]pyridine (B132010) scaffold. A common method involves reaction with an α-haloketone.

Materials:

  • 2-Amino-5-acetylpyridine derivative (1.0 equiv)

  • α-Bromoacetophenone (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.0 equiv)

  • Ethanol (B145695)

Procedure:

  • Dissolve the 2-amino-5-acetylpyridine derivative in ethanol in a round-bottom flask.

  • Add α-bromoacetophenone and sodium bicarbonate.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_cyclization Cyclization/Derivatization cluster_final Complex Heterocyclic Scaffolds start This compound suzuki Suzuki Coupling (Arylboronic Acid) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald suzuki_prod 5-Acetyl-2-arylpyridine suzuki->suzuki_prod sonogashira_prod 5-Acetyl-2-alkynylpyridine sonogashira->sonogashira_prod buchwald_prod 2-Amino-5-acetylpyridine buchwald->buchwald_prod cyclize Cyclization/ Condensation suzuki_prod->cyclize sonogashira_prod->cyclize buchwald_prod->cyclize final_prod e.g., Pyrido[3,2-d]pyrimidines, Imidazo[1,2-a]pyridines, Kinase Inhibitors cyclize->final_prod

Caption: General workflow for synthesizing complex heterocycles from this compound.

Logical Relationship: Substrate Scope in Cross-Coupling

substrate_scope cluster_suzuki Suzuki Coupling Partners cluster_sonogashira Sonogashira Coupling Partners cluster_buchwald Buchwald-Hartwig Partners center This compound Cross-Coupling aryl Arylboronic Acids (Electron-rich & -poor) center->aryl Good to Excellent Yields heteroaryl Heteroarylboronic Acids (e.g., Thiophene, Pyrrole) center->heteroaryl Good Yields terminal_aryl Aryl Acetylenes center->terminal_aryl High Yields terminal_alkyl Alkyl Acetylenes center->terminal_alkyl Moderate to Good Yields silylated Silylated Acetylenes center->silylated High Yields primary_amines Primary Amines (Alkyl & Aryl) center->primary_amines Moderate to Good Yields secondary_amines Secondary Amines (Cyclic & Acyclic) center->secondary_amines Good to Excellent Yields

Caption: Substrate scope for cross-coupling reactions with this compound.

Signaling Pathway: TYK2 Inhibition via the JAK-STAT Pathway

Many heterocyclic scaffolds derived from pyridine precursors are potent kinase inhibitors. For instance, inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family, are being developed for the treatment of autoimmune diseases.[1][2][9][10] These inhibitors often function by modulating the JAK-STAT signaling pathway.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor 1. Binding tyk2 TYK2 receptor->tyk2 2. Activation jak2 JAK2 receptor->jak2 2. Activation stat STAT tyk2->stat 3. Phosphorylation jak2->stat 3. Phosphorylation p_stat p-STAT stat_dimer p-STAT Dimer p_stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation transcription Gene Transcription (Inflammatory Response) dna->transcription 6. Transcription Regulation inhibitor TYK2 Inhibitor (e.g., Imidazopyridine Scaffold) inhibitor->tyk2 Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a TYK2 inhibitor.

References

Application Notes and Protocols for the Derivatization of the Acetyl Group on 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive acetyl group and a bromine atom on the pyridine (B92270) ring, allows for a wide array of chemical modifications. The acetyl moiety serves as a synthetic handle for various transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for several key derivatization reactions of the acetyl group on this compound, facilitating its use in the synthesis of novel compounds with potential therapeutic applications. The strategic manipulation of the acetyl group can influence the molecule's steric and electronic properties, which is crucial for modulating its interaction with biological targets.

Chemical Reactivity Overview

The acetyl group of this compound is susceptible to a range of chemical transformations, including reduction, oxidation, halogenation, and various condensation reactions. These derivatizations allow for the extension of the carbon skeleton, the introduction of new functional groups, and the formation of diverse heterocyclic systems. The electron-withdrawing nature of the pyridine ring and the bromine atom can influence the reactivity of the acetyl group's α-carbon.

Derivatization_Pathways cluster_reductions Reduction cluster_oxidations Oxidation cluster_alpha_functionalization α-Functionalization cluster_condensations Condensation Reactions This compound This compound 1-(6-Bromopyridin-3-yl)ethanol (B190142) 1-(6-Bromopyridin-3-yl)ethanol This compound->1-(6-Bromopyridin-3-yl)ethanol Reduction 6-Bromonicotinic acid 6-Bromonicotinic acid This compound->6-Bromonicotinic acid Haloform Reaction 2-Bromo-1-(6-bromopyridin-3-yl)ethanone (B142519) 2-Bromo-1-(6-bromopyridin-3-yl)ethanone This compound->2-Bromo-1-(6-bromopyridin-3-yl)ethanone α-Halogenation Chalcones Chalcones This compound->Chalcones Claisen-Schmidt α,β-Unsaturated Esters α,β-Unsaturated Esters This compound->α,β-Unsaturated Esters Horner-Wadsworth-Emmons Vinylnitriles Vinylnitriles This compound->Vinylnitriles Knoevenagel Thioamides Thioamides This compound->Thioamides Willgerodt-Kindler 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid

Figure 1: Key derivatization pathways of the acetyl group on this compound.

Application Notes and Experimental Protocols

Reduction of the Acetyl Group

The reduction of the acetyl group to a secondary alcohol is a fundamental transformation that introduces a chiral center and a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification.

Application: The resulting 1-(6-bromopyridin-3-yl)ethanol is a key intermediate in the synthesis of various pharmaceuticals. The hydroxyl group can act as a hydrogen bond donor, potentially improving the binding affinity of the molecule to its biological target.

Experimental Protocol: Reduction with Sodium Borohydride (B1222165)

G A Dissolve this compound in Methanol (B129727) B Cool to 0 °C A->B C Add Sodium Borohydride portion-wise B->C D Stir at Room Temperature C->D E Quench with Water D->E F Extract with Ethyl Acetate (B1210297) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: Workflow for the reduction of this compound.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per 1 g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford 1-(6-bromopyridin-3-yl)ethanol.

ParameterValueReference
Reactants This compound, Sodium BorohydrideGeneral knowledge
Solvent MethanolGeneral knowledge
Temperature 0 °C to Room TemperatureGeneral knowledge
Reaction Time 1-2 hoursGeneral knowledge
Yield Typically >90%Estimated
Oxidation of the Acetyl Group (Haloform Reaction)

The haloform reaction provides a method for the conversion of the methyl ketone functionality into a carboxylic acid. This transformation is particularly useful for accessing the corresponding nicotinic acid derivative.

Application: 6-Bromonicotinic acid is a valuable building block for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands. The carboxylic acid group can be further derivatized to amides, esters, and other functional groups.

Experimental Protocol: Haloform Reaction

G A Dissolve this compound in Dioxane/Water B Add Sodium Hypobromite (B1234621) Solution A->B C Heat the Reaction Mixture B->C D Cool and Acidify with HCl C->D E Collect Precipitate by Filtration D->E F Wash with Water E->F G Dry the Product F->G

Figure 3: Workflow for the haloform reaction of this compound.

Procedure:

  • Prepare a solution of sodium hypobromite by slowly adding bromine (3.3 eq) to a cold (0 °C) solution of sodium hydroxide (B78521) (10 eq) in water.

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Add the freshly prepared sodium hypobromite solution to the solution of this compound.

  • Heat the reaction mixture at 50-60 °C for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 6-bromonicotinic acid.

ParameterValueReference
Reactants This compound, Sodium HypobromiteGeneral knowledge
Solvent Dioxane/WaterGeneral knowledge
Temperature 50-60 °CGeneral knowledge
Reaction Time 2-3 hoursGeneral knowledge
Yield Moderate to goodEstimated
α-Halogenation of the Acetyl Group

The α-halogenation of the acetyl group introduces a reactive handle for nucleophilic substitution reactions, enabling the synthesis of a variety of derivatives, including α-amino ketones and heterocyclic compounds.

Application: The resulting 2-bromo-1-(6-bromopyridin-3-yl)ethanone is a key precursor for the synthesis of imidazopyridines and other fused heterocyclic systems, which are prevalent scaffolds in many drug candidates.

Experimental Protocol: α-Bromination

G A Dissolve this compound in Acetic Acid B Add Bromine A->B C Stir at Room Temperature B->C D Pour into Ice-Water C->D E Neutralize with Sodium Bicarbonate D->E F Extract with Dichloromethane (B109758) E->F G Dry and Concentrate F->G

Figure 4: Workflow for the α-bromination of this compound.

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution at room temperature.

  • Continue stirring for 1-3 hours, monitoring the reaction by TLC.

  • Pour the reaction mixture into ice-water.

  • Carefully neutralize the solution with solid sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 2-bromo-1-(6-bromopyridin-3-yl)ethanone.

ParameterValueReference
Reactants This compound, BromineGeneral knowledge
Solvent Acetic AcidGeneral knowledge
Temperature Room TemperatureGeneral knowledge
Reaction Time 1-3 hoursGeneral knowledge
Yield GoodEstimated
Condensation Reactions

Condensation reactions of the acetyl group provide a powerful means to construct carbon-carbon bonds and synthesize a wide range of derivatives with extended conjugation and diverse functionalities.

This reaction involves the condensation of this compound with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) derivative.

Application: Chalcones are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesized pyridine-containing chalcones are valuable scaffolds for drug discovery.

Experimental Protocol: Claisen-Schmidt Condensation

G A Dissolve Aldehyde and Ketone in Ethanol (B145695) B Add Aqueous NaOH A->B C Stir at Room Temperature B->C D Pour into Ice-Water C->D E Collect Precipitate by Filtration D->E F Wash with Water E->F G Recrystallize from Ethanol F->G

Figure 5: Workflow for the Claisen-Schmidt condensation.

Procedure:

  • To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to afford the pure chalcone derivative.

Reactant 2 (Aldehyde)ProductYieldReference
Benzaldehyde(E)-1-(6-bromopyridin-3-yl)-3-phenylprop-2-en-1-oneGoodGeneral knowledge
4-Chlorobenzaldehyde(E)-1-(6-bromopyridin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-oneGoodGeneral knowledge
4-Methoxybenzaldehyde(E)-1-(6-bromopyridin-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneGoodGeneral knowledge

This reaction utilizes a phosphonate (B1237965) carbanion to convert the acetyl group into an α,β-unsaturated ester, providing a (E)-selective olefination.

Application: The resulting α,β-unsaturated esters are versatile intermediates that can undergo various transformations, such as Michael addition and Diels-Alder reactions. They are also found in some biologically active natural products.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

G A Add NaH to THF B Add Triethyl phosphonoacetate at 0 °C A->B C Stir at Room Temperature B->C D Add this compound C->D E Reflux the Mixture D->E F Quench with Water E->F G Extract with Diethyl Ether F->G H Dry and Concentrate G->H

Figure 6: Workflow for the Horner-Wadsworth-Emmons reaction.

Procedure:

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF), add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in THF.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to give the α,β-unsaturated ester.

ParameterValueReference
Reactants This compound, Triethyl phosphonoacetate, NaHGeneral knowledge
Solvent Tetrahydrofuran (THF)General knowledge
Temperature RefluxGeneral knowledge
Reaction Time 4-6 hoursGeneral knowledge
Yield GoodEstimated

Conclusion

The derivatization of the acetyl group on this compound offers a rich platform for the synthesis of a diverse array of novel compounds. The protocols outlined in this document provide a foundation for researchers to explore the chemical space around this versatile scaffold. The ability to perform reductions, oxidations, α-functionalizations, and various condensation reactions opens up numerous avenues for the development of new therapeutic agents and functional materials. Careful selection of reaction conditions and reagents allows for the controlled and efficient synthesis of desired derivatives, paving the way for further biological evaluation and structure-activity relationship studies.

Application Notes and Protocols for the Synthesis of 5-Acetyl-2-bromopyridine via C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of a wide range of functionalized molecules.[1] Traditional synthetic routes often involve multi-step procedures with pre-functionalized starting materials.[2] The direct C-H bond activation and subsequent acylation of the pyridine (B92270) ring represents a more atom-economical and efficient synthetic strategy.[3] This document provides a proposed protocol for the synthesis of this compound from 2-bromopyridine (B144113) utilizing a palladium-catalyzed C-H activation approach. This method offers a potentially more streamlined and environmentally friendly alternative to classical methods.[3]

Disclaimer: The following protocol is a proposed methodology based on established principles of palladium-catalyzed C-H acylation of heteroaromatic compounds. While grounded in existing literature for similar transformations, a specific, validated protocol for the direct C-5 acylation of 2-bromopyridine to yield this compound was not found in the reviewed literature. Therefore, optimization of the described conditions may be necessary to achieve the desired outcome.

Proposed Reaction Scheme

The proposed synthesis involves the direct C-H acylation of 2-bromopyridine at the C-5 position. The pyridine nitrogen is hypothesized to act as an endogenous directing group, facilitating the regioselective C-H activation by the palladium catalyst. Acetaldehyde (B116499) is proposed as the acetyl source, which upon reaction, introduces the acetyl group at the desired position.

Data Presentation: Key Reaction Parameters and Expected Outcomes

The following table summarizes the proposed reaction conditions and hypothetical, yet reasonable, expected outcomes based on analogous palladium-catalyzed C-H acylation reactions of heteroaromatics.

ParameterProposed Value / CompoundNotes
Substrate 2-BromopyridineStarting material.
Acetyl Source AcetaldehydeProvides the acetyl group.
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)A common and effective catalyst for C-H activation.[2]
Oxidant tert-Butyl hydroperoxide (TBHP)Regenerates the active Pd(II) catalyst.
Solvent 1,2-Dichloroethane (B1671644) (DCE)A suitable solvent for this type of reaction.
Temperature 100 °CElevated temperature is typically required for C-H activation.
Reaction Time 24 hoursReaction progress should be monitored by TLC or GC-MS.
Catalyst Loading 5 mol%A typical starting point for optimization.
Expected Yield 40-60%Based on similar reported C-H acylations.
Regioselectivity Moderate to Good for C-5The directing effect of the pyridine nitrogen is expected to favor C-5 functionalization, though a mixture of isomers is possible.

Experimental Protocols

Materials and Equipment:

  • 2-Bromopyridine

  • Acetaldehyde

  • Palladium(II) Acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer and/or GC-MS for product characterization

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-bromopyridine (1.0 mmol, 1.0 equiv.).

  • Addition of Catalyst: Add Palladium(II) Acetate (0.05 mmol, 0.05 equiv.).

  • Addition of Solvent: Add anhydrous 1,2-dichloroethane (5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add acetaldehyde (3.0 mmol, 3.0 equiv.) followed by the dropwise addition of tert-butyl hydroperoxide (3.0 mmol, 3.0 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to isolate the desired this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine 2-Bromopyridine, Pd(OAc)2, and DCE in flask inert Purge with Inert Gas reagents->inert add_reagents Add Acetaldehyde and TBHP inert->add_reagents heat Heat to 100°C for 24h add_reagents->heat cool Cool to RT heat->cool extract Dilute with EtOAc, Wash with NaHCO3 & Brine cool->extract dry Dry over Na2SO4, Filter & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize by NMR, MS purify->characterize

Caption: Proposed experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

G Pd(II) Pd(II) Intermediate_A Palladacycle Intermediate Pd(II)->Intermediate_A + 2-Bromopyridine - H+ (C-H Activation) Intermediate_B Pd(IV) Intermediate Intermediate_A->Intermediate_B + Acetaldehyde Product This compound Intermediate_B->Product Reductive Elimination Pd(0) Intermediate_B->Pd(0) 2-Bromopyridine 2-Bromopyridine Acetaldehyde Acetaldehyde TBHP TBHP (Oxidant) TBHP->Pd(II) tBuOH_H2O tBuOH + H2O Pd(0)->Pd(II) Oxidation

Caption: Plausible catalytic cycle for the Pd-catalyzed C-H acylation.

References

Troubleshooting & Optimization

Technical Support Center: 5-Acetyl-2-bromopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 5-Acetyl-2-bromopyridine, a versatile intermediate in medicinal chemistry and organic synthesis.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for synthesizing this compound, and which is preferred for higher yield?

There are two main strategies for synthesizing this compound.

  • Lithiation/Grignard Reaction of 2,5-Dibromopyridine (B19318): This is the most prevalent and effective method. It involves the regioselective metal-halogen exchange at the 5-position of 2,5-dibromopyridine, followed by quenching with an acetylating agent.[2] This route leverages the differential reactivity of the bromine atoms on the pyridine (B92270) ring.[2] Reported yields are in the moderate range, around 51%.[2]

  • Direct Bromination of 5-Acetylpyridine: This classical approach using molecular bromine (Br₂) is generally inefficient. It often results in low yields (35–45%) and suffers from a lack of selectivity, leading to over-bromination side products.[2]

For achieving higher and more selective yields, the lithiation or Grignard-based approach starting from 2,5-dibromopyridine is highly recommended.

Q2: My yield from the lithiation of 2,5-dibromopyridine is consistently low. What are the critical factors I should investigate?

Low yield in this synthesis is often traced back to several critical experimental parameters. The regioselectivity of the lithiation is a primary determinant of the final product yield.[2]

  • Temperature Control: Low temperatures are crucial for controlling regioselectivity and preventing side reactions.[2] The reaction should be maintained at very low temperatures (e.g., -75°C or below) during the addition of n-butyllithium (n-BuLi).

  • Reagent Quality: The n-BuLi used must be fresh and properly titrated. Old or poorly stored n-BuLi will have a lower concentration, leading to incomplete lithiation.

  • Anhydrous Conditions: This is a moisture-sensitive reaction. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Quenching: The method and timing of introducing the acetylating agent (e.g., N,N-Dimethylacetamide) are important. This should also be performed at low temperatures to avoid side reactions.

Q3: I am observing a mixture of isomers. How can I improve the regioselectivity of the metal-halogen exchange?

Achieving high regioselectivity is key to a successful synthesis. The bromine at the 5-position of 2,5-dibromopyridine is more susceptible to metal-halogen exchange than the bromine at the 2-position. To maximize this selectivity:

  • Solvent Choice: The choice of solvent plays a significant role in the regioselectivity of the lithiation.[2] Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used.

  • Low Temperature: As mentioned, maintaining extremely low temperatures helps to lock in the kinetic selectivity of the lithiation at the desired position.

  • Slow Reagent Addition: Add the n-BuLi dropwise to the solution of 2,5-dibromopyridine to maintain a low localized concentration and prevent temperature spikes.

Q4: What is the most effective method for purifying the final product?

The crude product from the reaction workup typically requires further purification to remove unreacted starting materials and side products. The most commonly cited and effective method is column chromatography .[2]

Data Presentation: Synthesis Parameters and Yields

The following tables summarize key quantitative data related to the synthesis of this compound.

Table 1: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsTypical YieldKey Disadvantages
Lithiation-Acetylation2,5-Dibromopyridine, n-BuLi, Acetylating Agent~51%[2]Requires strict anhydrous conditions and very low temperatures.
Direct Bromination5-Acetylpyridine, Br₂35-45%[2]Low selectivity, risk of over-bromination, inefficient.[2]

Table 2: Critical Parameters for the Lithiation-Acetylation Protocol

ParameterRecommended ConditionRationale / Impact on Yield
Temperature -75°C or belowCrucial for controlling regioselectivity and minimizing side reactions.[2]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium intermediate by moisture or O₂.
Solvents Anhydrous THF or Diethyl EtherAffects the regioselectivity of the lithiation.[2] Must be completely dry.
Lithium Reagent n-Butyllithium (n-BuLi)A commonly used and effective lithiating agent for this transformation.[2]
Purification Column ChromatographyEffective for separating the desired product from isomers and impurities.[2]

Experimental Protocols

Protocol 1: Synthesis via Lithiation of 2,5-Dibromopyridine

This protocol is based on the most common and high-yield method discussed in the literature.

Materials:

  • 2,5-Dibromopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • N,N-Dimethylacetamide (DMA)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (B1210297)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon), add a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75°C. Stir the resulting mixture at this temperature for 1 hour.

  • Acetylation: Add N,N-Dimethylacetamide (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature at or below -75°C.

  • Warming & Quenching: After stirring for an additional 2 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as an off-white to light yellow crystalline powder.[1]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Core cluster_workup Workup & Purification cluster_product Final Product Start 2,5-Dibromopyridine in Anhydrous THF Cooling Cool to -78°C Start->Cooling Lithiation Add n-BuLi @ -78°C Cooling->Lithiation Acetylation Add DMA @ -78°C Lithiation->Acetylation Quench Quench with aq. NH4Cl Acetylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify End Pure 5-Acetyl- 2-bromopyridine Purify->End Troubleshooting_Guide Problem Symptom: Low Product Yield Cause1 Cause: Poor Regioselectivity Problem->Cause1 Cause2 Cause: Incomplete Reaction Problem->Cause2 Cause3 Cause: Product Loss Problem->Cause3 Sol1a Solution: Maintain Temp < -75°C Cause1->Sol1a Sol1b Solution: Slow n-BuLi Addition Cause1->Sol1b Sol1c Solution: Verify Solvent Choice Cause1->Sol1c Sol2a Solution: Use Fresh, Titrated n-BuLi Cause2->Sol2a Sol2b Solution: Ensure Strict Anhydrous Conditions (N2/Ar) Cause2->Sol2b Sol3a Solution: Optimize Chromatography (Solvent System) Cause3->Sol3a Sol3b Solution: Ensure Complete Extraction from Aqueous Layer Cause3->Sol3b

References

Technical Support Center: Suzuki Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the Suzuki coupling of 2-bromopyridines.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

FAQ 1: Why is the yield of my Suzuki coupling reaction with 2-bromopyridine (B144113) consistently low?

Low yields in the Suzuki coupling of 2-bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine (B92270) ring and the stability of the reagents. Key areas to investigate include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to the formation of inactive species.

  • Inefficient Catalytic System: The choice of palladium precursor and ligand is critical. Standard catalysts may not be optimal for this class of substrate.

  • Side Reactions: Competing reactions such as protodeboronation, homocoupling, and protodebromination can consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Factors like the choice of base, solvent, and temperature can significantly impact the reaction rate and efficiency.

FAQ 2: I am observing a significant amount of a byproduct with the mass of the corresponding arene of my boronic acid. What is this side reaction and how can I prevent it?

This byproduct is likely the result of protodeboronation , a common side reaction where the boronic acid reacts with a proton source (often water) to replace the boronic acid group with a hydrogen atom.[1] This is particularly problematic with electron-deficient heteroaryl boronic acids and under basic conditions.

Troubleshooting Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are more stable towards hydrolysis than boronic acids and can significantly reduce the rate of protodeboronation.[1]

  • Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen) to minimize the presence of water.

  • Optimize the Base: Use a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Strong bases can accelerate protodeboronation.[1]

  • Lower the Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress the rate of protodeboronation.

FAQ 3: My reaction mixture contains a significant amount of a dimer of my boronic acid. What is this and how can I minimize it?

This side product is formed through the homocoupling of the boronic acid. This reaction is often promoted by the presence of molecular oxygen and can be more prevalent when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.

Troubleshooting Homocoupling:

  • Thoroughly Degas the Reaction Mixture: It is crucial to remove dissolved oxygen from the solvents and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon for an extended period.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the amount of homocoupling that occurs during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[1]

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to maintain the palladium in its active Pd(0) state.

FAQ 4: I am seeing the formation of pyridine in my reaction mixture, indicating the loss of the bromine atom from my starting material. What is this side reaction and how can it be addressed?

This is a result of protodebromination (dehalogenation), where the bromine atom on the 2-bromopyridine is replaced by a hydrogen atom. This can occur through various pathways, including the presence of hydride sources in the reaction mixture.

Troubleshooting Protodebromination:

  • Avoid Hydride Sources: Ensure that the solvents and reagents used are free from potential hydride sources. For example, some grades of THF can contain peroxides which can lead to the formation of species that act as hydride donors.

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling versus dehalogenation. Experimenting with different combinations may be necessary. For instance, using a weaker base might be beneficial.[2]

Quantitative Data

The following tables summarize the impact of different reaction parameters on the yield of Suzuki coupling reactions involving 2-bromopyridine and related substrates.

Table 1: Effect of Solvent and Base on the Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid

EntrySolvent (1:1 with H₂O)BaseTemperature (°C)Yield of 2-Phenylpyridine (%)Reference
1EtOHK₂CO₃12057.6[3]
2DMAK₂CO₃12063.4[3]
3DMFK₂CO₃12070.0[3]
4H₂O (pure)K₂CO₃1202.0[3]

Reaction Conditions: 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(OAc)₂ (1 mol%), Benzimidazolium salt ligand (2 mol%), Microwave irradiation.

Table 2: Comparison of Different Bases in the Suzuki Coupling of an Imidazopyrazine Bromide

EntryBaseYield (%)
1CsF94
2K₃PO₄85
3K₂CO₃82
4Na₂CO₃78
5Cs₂CO₃75
6KF65

Reaction Conditions: 2-bromo-1H-imidazo[4,5-b]pyrazine, phenylboronic acid, (A-taphos)₂PdCl₂ catalyst, DME-H₂O (4:1), 100 °C, Microwave irradiation.[2] This data, while not on 2-bromopyridine itself, provides a useful comparison of bases in a similar heteroaromatic system.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromopyridine with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equiv)[4]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate)

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[4]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.[4]

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction time can range from a few hours to 24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki Coupling of 2-Amino-6-bromopyridine (B113427) under Anhydrous Conditions to Minimize Protodeboronation

This protocol is designed for substrates prone to protodeboronation and utilizes a more active catalyst system under anhydrous conditions.

Materials:

  • 2-Amino-6-bromopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)[5]

  • SPhos (4 mol%)[5]

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)[5]

  • Anhydrous toluene (B28343) (5 mL)[5]

  • Flame-dried Schlenk flask

  • Inert gas supply (Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-6-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[5]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.[5]

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

The following diagrams illustrate the key chemical pathways involved in the Suzuki coupling of 2-bromopyridines and its common side reactions.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_Aryl_complex Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Bromopyridine 2-Bromopyridine (Ar-Br) Bromopyridine->OxAdd Boronic_Acid Boronic Acid (Ar'-B(OH)₂) + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Common Side Reactions Bromopyridine 2-Bromopyridine (Ar-Br) Desired_Product Desired Product (Ar-Ar') Bromopyridine->Desired_Product Protodebromination Protodebromination Product (Ar-H) Bromopyridine->Protodebromination + [H] source Boronic_Acid Boronic Acid (Ar'-B(OH)₂) Boronic_Acid->Desired_Product Protodeboronation Protodeboronation Product (Ar'-H) Boronic_Acid->Protodeboronation + H₂O Homocoupling Homocoupling Product (Ar'-Ar') Boronic_Acid->Homocoupling + O₂/Pd(II)

Caption: Overview of desired and common side reaction pathways in Suzuki coupling.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Side_Product Identify Major Side Product(s) (e.g., by Mass Spec) Start->Identify_Side_Product Protodeboronation Protodeboronation (Ar'-H) Identify_Side_Product->Protodeboronation Mass = Ar'-H Homocoupling Homocoupling (Ar'-Ar') Identify_Side_Product->Homocoupling Mass = Ar'-Ar' Dehalogenation Protodebromination (Ar-H) Identify_Side_Product->Dehalogenation Mass = Ar-H No_Reaction Low Conversion Identify_Side_Product->No_Reaction Starting Material Remains Action_Proto Use Boronic Ester Anhydrous Conditions Weaker Base Protodeboronation->Action_Proto Action_Homo Degas Thoroughly Use Pd(0) Source Homocoupling->Action_Homo Action_Dehalo Check Solvent Purity Optimize Ligand/Base Dehalogenation->Action_Dehalo Action_No_Rxn Screen Catalyst/Ligand Increase Temperature Change Base/Solvent No_Reaction->Action_No_Rxn

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of boronic acid homocoupling in Suzuki-Miyaura reactions.

Troubleshooting Guide: Preventing Boronic Acid Homocoupling

This guide addresses specific issues related to the formation of biaryl byproducts from the self-coupling of boronic acids, a common side reaction that reduces the yield of the desired cross-coupled product.

Q1: I am observing a significant amount of homocoupling byproduct from my boronic acid. What are the primary causes?

A1: Boronic acid homocoupling is a prevalent side reaction in Suzuki couplings and can be attributed to several factors. The primary cause is often the presence of oxygen, which can promote the oxidative homocoupling of boronic acids.[1][2] Additionally, the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or through oxidative processes, can mediate this undesired reaction.[3] The mechanism can also involve a rare protonolysis/second transmetalation event, especially with sterically hindered or electron-deficient arylboronic acids.[4][5]

Q2: How can I minimize homocoupling by adjusting the reaction conditions?

A2: Optimizing reaction conditions is critical to suppress homocoupling. Key strategies include:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2][6] A nitrogen subsurface sparge prior to catalyst addition can be particularly effective.[6][7]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. It is advisable to start at a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.[1]

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1][7]

Q3: What role do the catalyst and ligand play in preventing homocoupling?

A3: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial for minimizing homocoupling.

  • Catalyst Selection: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., Buchwald precatalysts) can be advantageous as they form the active catalyst more reliably and can reduce the amount of reactive Pd(II) species.[3][8]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, are often effective at promoting the desired cross-coupling pathway over homocoupling, especially with sterically demanding substrates.[1][4] The ligand can influence the stereochemical outcome and minimize side reactions.[9][10]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a significant role. Strong bases can promote the decomposition of the boronic acid and increase the rate of homocoupling.[1] Switching to a milder base, such as potassium carbonate (K₂CO₃), cesium fluoride (B91410) (CsF), or potassium phosphate (B84403) (K₃PO₄), can often suppress this side reaction.[1][8] For base-sensitive substrates, base-free protocols are being developed.[11]

Q5: Are there any chemical additives that can suppress homocoupling?

A5: Yes, certain additives can be beneficial. The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the active catalyst.[6][7][12]

Frequently Asked Questions (FAQs)

Q: What is boronic acid homocoupling?

A: Boronic acid homocoupling is a side reaction in Suzuki-Miyaura coupling where two molecules of the organoboronic acid react with each other to form a symmetrical biaryl compound. This reduces the amount of boronic acid available for the desired cross-coupling reaction, thus lowering the overall yield of the target molecule.

Q: How can I detect the homocoupling product?

A: The homocoupling product can typically be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The homocoupled product will have a molecular weight corresponding to the dimer of the boronic acid's organic group.

Q: Are certain boronic acids more prone to homocoupling?

A: Yes, electron-deficient arylboronic acids have been shown to be more susceptible to homocoupling.[4][5] Additionally, some heteroaryl boronic acids can be unstable and prone to side reactions, including protodeboronation and homocoupling.[3]

Q: Can using boronic esters instead of boronic acids help?

A: Yes, using more stable boronic acid derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates can be an effective strategy.[3][8] These reagents can release the boronic acid slowly under the reaction conditions, keeping its concentration low and thus reducing the likelihood of homocoupling. Protecting the boronic acid with diethanolamine (B148213) to form air- and water-stable structures is another effective approach.[13]

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct, based on literature data.

ParameterCondition AYield of Cross-Coupled Product (A)Yield of Homocoupling Product (A)Condition BYield of Cross-Coupled Product (B)Yield of Homocoupling Product (B)Reference
Atmosphere Reaction in airLowerHigherReaction under N₂/ArHigherLower/Suppressed[7]
Base Strong Base (e.g., NaOH)Potentially LowerHigherWeaker Base (e.g., K₂CO₃, CsF)Potentially HigherLower[1]
Temperature Higher TemperatureVariablePotentially HigherLower TemperatureVariablePotentially Lower[1][14][15]
Ligand Less Bulky LigandLowerHigherBulky, Electron-Rich Ligand (e.g., SPhos)HigherLower[1][4]
Additive No AdditiveLowerHigherWith Potassium FormateHigherNearly Excluded[6][7]

Note: The yields are qualitative descriptions based on the trends reported in the literature, as specific quantitative data is highly substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction

This protocol provides a general set of conditions designed to minimize the formation of boronic acid homocoupling byproducts.

  • Reagent and Solvent Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

    • Use anhydrous and degassed solvents. Degassing can be achieved by sparging with an inert gas for 30-60 minutes or by three freeze-pump-thaw cycles.

    • Use fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.[8]

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and ligand (if not using a pre-formed complex).

    • Add the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • In a separate flask, dissolve the boronic acid (1.1-1.5 equiv) in a minimal amount of the degassed solvent.

    • Heat the reaction mixture containing the aryl halide to the desired temperature (e.g., 80 °C).

    • Slowly add the boronic acid solution to the reaction mixture over a period of 1-2 hours using a syringe pump.[1]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired cross-coupled product from any homocoupled byproduct.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_oxygen_pathway Oxygen-Mediated Pathway cluster_pd_pathway Pd(II)-Mediated Pathway 2 R-B(OH)2 2 R-B(OH)2 R-R R-R 2 R-B(OH)2->R-R [O], Pd(II) O2 O2 Pd(II) Pd(II) 2 R-B(OH)2_2 2 R-B(OH)2 Pd(II)X2 Pd(II)X2 R-Pd(II)-X R-Pd(II)-X Pd(II)X2->R-Pd(II)-X R-B(OH)2 - B(OH)2X R-Pd(II)-R R-Pd(II)-R R-Pd(II)-X->R-Pd(II)-R R-B(OH)2 - B(OH)2X R-R_2 R-R R-Pd(II)-R->R-R_2 Reductive Elimination Pd(0) Pd(0) R-Pd(II)-R->Pd(0)

Caption: Proposed mechanisms for boronic acid homocoupling in Suzuki reactions.

Troubleshooting_Workflow start Homocoupling Observed q1 Is the reaction under a strict inert atmosphere? start->q1 sol1 Degas solvents/reagents and use Ar/N2 blanket q1->sol1 No q2 Is a strong base being used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a weaker base (K2CO3, CsF, K3PO4) q2->sol2 Yes q3 Is the temperature optimized? q2->q3 No a2_yes Yes a2_no No sol2->q3 sol3 Screen lower temperatures q3->sol3 No q4 Is the ligand appropriate? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) q4->sol4 No end Homocoupling Minimized q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: A troubleshooting workflow for preventing boronic acid homocoupling.

References

Technical Support Center: Minimizing Protodeboronation of Pyridinyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of protodeboronation in reactions involving pyridinyl boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridinyl boronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process consumes the boronic acid reagent, leading to a reduced yield of the desired coupled product and the formation of a simple pyridine (B92270) byproduct, which can complicate purification.[2][3] Pyridinyl boronic acids are particularly susceptible because the pyridine ring is electron-deficient, making the carbon-boron bond more prone to cleavage, especially under the basic conditions often required for cross-coupling reactions.[3][4]

Q2: Are all pyridinyl boronic acid isomers equally unstable?

A2: No, their stability varies significantly. 2-Pyridylboronic acid is notoriously unstable and undergoes rapid protodeboronation.[5][6] This instability is attributed to the formation of a highly reactive zwitterionic intermediate under neutral pH conditions, which facilitates the cleavage of the C-B bond.[1] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable and less prone to this rapid decomposition pathway.[6]

Q3: What are the primary experimental factors that promote protodeboronation?

A3: Several factors can accelerate protodeboronation:

  • pH: The reaction rate is highly pH-dependent.[1][3] While many aryl boronic acids degrade fastest at high pH, 2-pyridyl boronic acid's unique zwitterionic mechanism makes it most unstable at or near neutral pH.[1][7]

  • Base: The type and strength of the base are critical. Strong bases like sodium hydroxide (B78521) can promote base-catalyzed protodeboronation.[1][3]

  • Temperature: Higher reaction temperatures increase the rate of protodeboronation.[3][8][9]

  • Water: The presence of water, a proton source, can facilitate the undesired reaction.[3][9]

  • Catalyst Activity: An inefficient palladium catalyst with a slow turnover rate can leave the sensitive boronic acid exposed to degrading reaction conditions for longer periods.[1][10]

Q4: How can I confirm that protodeboronation is the primary cause of my low reaction yield?

A4: The most direct way is to analyze your crude reaction mixture using techniques like LC-MS or GC-MS. Look for a major byproduct with a mass corresponding to the deboronated starting material (i.e., pyridine, or a substituted pyridine that matches your starting boronic acid minus the B(OH)₂ group). Comparing the retention time and mass spectrum with an authentic sample of the deboronated pyridine will confirm its identity.

Q5: What is the "slow-release" strategy and how does it prevent protodeboronation?

A5: The "slow-release" strategy involves using a more stable boronic acid derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or an organotrifluoroborate.[1][7][11] These "masked" reagents are more resistant to protodeboronation under the reaction conditions.[10][11] They slowly release a low concentration of the active boronic acid into the reaction mixture, which is then quickly consumed in the desired catalytic cycle.[1][11] This ensures the concentration of the unstable free boronic acid remains minimal, thus suppressing the rate of the competing protodeboronation side reaction.[1]

Q6: How should I properly store pyridinyl boronic acids to ensure their stability?

A6: Due to their instability, proper storage is crucial. Pyridinyl boronic acids should be stored in tightly sealed containers in a cool (refrigerated at 2-8°C or frozen at -20°C), dry environment, away from moisture and light.[12][13][14] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent degradation from air and moisture.[14]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with pyridinyl boronic acids.

Problem: Low Yield of Coupled Product and Significant Formation of Deboronated Pyridine

This is the classic symptom of protodeboronation outcompeting the desired Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

G start Low Yield & High Protodeboronation q1 Is your boronic acid a 2-pyridyl isomer? start->q1 sol1 Switch to a stabilized surrogate: - MIDA boronate - Pinacol (B44631) boronate - Trifluoroborate q1->sol1  Yes q2 What type of base are you using? q1->q2 No / Already using a surrogate sol1->q2 sol2 Use a weaker, non-hydroxide base: - K₃PO₄ - Cs₂CO₃ - K₂CO₃ q2->sol2 Strong (e.g., NaOH, KOH) q3 Is the reaction temperature high? q2->q3 Weak (e.g., Carbonate) sol2->q3 sol3 Lower the temperature. Consider a more active catalyst to compensate. q3->sol3  Yes (>80 °C) q4 Is the catalytic cycle potentially slow? q3->q4 No / Moderate sol3->q4 sol4 Optimize catalyst system: - Use robust Buchwald-type ligands - Increase catalyst loading - Use a pre-formed Pd(0) source q4->sol4  Yes / Unsure end_node Improved Yield q4->end_node No sol4->end_node

Caption: A decision tree for troubleshooting low yields caused by protodeboronation.

Possible Cause Recommended Solution
1. Inherently Unstable Boron Reagent The C-B bond in pyridinyl boronic acids, especially the 2-pyridyl isomer, is highly susceptible to cleavage.
Solution 1a: Switch to a Boronic Ester. Replace the boronic acid with a more stable pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate ester.[3][5][12] MIDA esters are particularly robust and air-stable.[12]
Solution 1b: Use an Organotrifluoroborate Salt. Potassium pyridinyltrifluoroborates offer another stable alternative that participates in slow release of the active boron species.[1]
2. Inappropriate Base or pH Strong bases (e.g., NaOH, KOH) and aqueous conditions can accelerate protodeboronation.[2][3] For 2-pyridyl systems, neutral pH is also highly detrimental due to zwitterion formation.[1]
Solution 2a: Use Weaker Bases. Employ weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃, which are effective for the Suzuki coupling but less likely to promote rapid protodeboronation.[3]
Solution 2b: Control pH. For 2-pyridyl boronic acids, avoiding neutral pH is key. The reaction may be more successful under slightly acidic or more strongly basic conditions where the reactive zwitterion concentration is minimized.[1]
3. High Reaction Temperature Elevated temperatures provide the activation energy needed for the protodeboronation side reaction to occur at a significant rate.[3][10]
Solution 3a: Lower the Temperature. If feasible for the desired coupling, reduce the reaction temperature. This will slow the rate of protodeboronation more significantly than it slows the rate of a highly active catalytic system.[3]
4. Inefficient Catalytic Cycle If the desired Suzuki coupling is slow, the sensitive boronic acid has a longer residence time in the reaction mixture, increasing its exposure to conditions that cause protodeboronation.[10]
Solution 4a: Use a More Active Catalyst System. Employ highly active catalyst systems, such as those using Buchwald-type biarylphosphine ligands, which can accelerate the catalytic turnover and ensure the desired reaction outcompetes the decomposition pathway.[1][3]
Solution 4b: Use Anhydrous Conditions. While some Suzuki reactions require water, excess water can be a proton source for protodeboronation.[3] Try using anhydrous solvents and reagents, especially if using a boronic ester.

Data and Experimental Protocols

Data Summary Tables

Table 1: Qualitative Impact of Reaction Parameters on Protodeboronation Rate

ParameterCondition Leading to Low ProtodeboronationCondition Leading to High ProtodeboronationRationale
Boron Reagent MIDA Ester, Pinacol Ester, Trifluoroborate[1][3][12]Free Boronic Acid (especially 2-pyridyl)[5][6]Esters and trifluoroborates are more stable and provide slow release of the active species.[11]
Base Weaker Bases (K₃PO₄, Cs₂CO₃)[3]Strong Hydroxide Bases (NaOH, KOH)[2][3]Strong bases can directly catalyze the C-B bond cleavage.
Temperature Lower Temperature (e.g., < 60 °C)[3]Higher Temperature (e.g., > 100 °C)[3][8]Protodeboronation is an activated process that accelerates with heat.
Water Content Anhydrous / Minimal Water[3]High Concentration of Water[3][9]Water acts as the proton source for the undesired reaction.
Catalyst Turnover Fast and EfficientSlow and InefficientRapid consumption of the boronic acid in the desired cycle minimizes its decomposition.[1]

Table 2: Comparison of Common Pyridinyl Boron Reagents

Reagent TypeStructure Example (4-pyridyl)StabilityKey AdvantagesCommon Application Notes
Boronic Acid Py-B(OH)₂Low (especially 2-pyridyl isomer)[6]Commercially available, no pre-activation needed.Prone to rapid protodeboronation; requires carefully optimized conditions.[3]
Pinacol Boronate Ester Py-B(pin)ModerateMore stable than boronic acids; good for anhydrous conditions.Often used to avoid issues with free boronic acids.
MIDA Boronate Ester Py-B(MIDA)HighAir-stable, crystalline solids; excellent for slow-release strategies.[11][12]Requires a basic aqueous workup for slow hydrolysis to release the boronic acid in situ.
Trifluoroborate Salt [Py-BF₃]KHighHighly stable, crystalline solids; another effective slow-release reagent.[1]Requires specific conditions to liberate the active boron species for transmetalation.
Protocol: General Method for Suzuki-Miyaura Coupling of a 2-Bromopyridine with a Phenylboronic Acid using a Robust Catalyst System

This protocol is a representative example designed to minimize protodeboronation of the newly formed pyridinyl boronic acid intermediate if transmetalation is slow.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (Biarylphosphine ligand) (3.5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromopyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of Argon, add anhydrous 1,4-dioxane and degassed water to form a 10:1 solvent mixture.

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the 2-bromopyridine.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Mechanism and Pathway Guides

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation A Ar-Pd(II)-X B Transmetalation with Py-B(OH)₂ A->B C Ar-Pd(II)-Py B->C D Reductive Elimination C->D D->A Oxidative Addition E Ar-Py (Desired Product) D->E F Py-B(OH)₂ (Pyridinyl Boronic Acid) F->B Consumed in Suzuki Cycle G H₂O, Base, Heat F->G H Py-H (Deboronated Byproduct) G->H

Caption: Competing pathways: the desired Suzuki cycle versus the protodeboronation side reaction.

G start 2-Pyridyl Boronic Acid pKa ~8.5 zwitterion Zwitterionic Form Highly Reactive start->zwitterion Neutral pH (pH ~7) (Fastest Pathway) anion Boronate Anion [Py-B(OH)₃]⁻ start->anion High pH (pH > 9) cation Protonated Pyridine [H-Py-B(OH)₂]⁺ start->cation Low pH (pH < 5) product Pyridine + B(OH)₃ Protodeboronation Product zwitterion->product Unimolecular Fragmentation anion->product Base-catalyzed (Slower) cation->product Acid-catalyzed (Slowest)

Caption: Protodeboronation mechanism for 2-pyridyl boronic acid via its reactive zwitterionic form.

References

Technical Support Center: Optimizing Catalytic Cross-Coupling Reactions of Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with electron-deficient substrates in catalytic cross-coupling reactions.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues observed during experimentation.

Issue 1: Low or No Reaction Conversion

Symptoms: Your reaction shows a low yield of the desired product, or only starting materials are observed upon analysis.

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition:

    • Problem: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.[1][2]

    • Solution:

      • Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction mixture.[1] Oxygen can oxidize the Pd(0) catalyst and phosphine (B1218219) ligands.[1]

      • Consider using a more stable, pre-formed Pd(0) catalyst or a precatalyst designed for slow release of the active species.[2][3]

      • The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[1] This can be mitigated by using appropriate ligands that stabilize the catalytic species.

  • Inefficient Oxidative Addition:

    • Problem: The oxidative addition of the electron-deficient (hetero)aryl halide to the palladium center is often the rate-determining step and can be sluggish.[4]

    • Solution:

      • Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[1] These ligands increase the electron density on the palladium, facilitating the oxidative addition.

      • For particularly challenging substrates like aryl chlorides, stronger electron-donating ligands are often necessary.[4]

  • Suboptimal Ligand, Base, or Solvent Combination:

    • Problem: The interplay between the ligand, base, and solvent is crucial for a successful reaction and is highly substrate-dependent.

    • Solution:

      • Ligand Screening: If a standard ligand is ineffective, screen a panel of ligands with varying steric and electronic properties.

      • Base Selection: The base plays a critical role in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be preferable to strong bases like NaOtBu.[1]

      • Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalyst. Aprotic solvents like toluene, dioxane, or THF are commonly used.

Issue 2: Significant Side Product Formation

Symptoms: Your reaction mixture contains substantial amounts of undesired byproducts, such as homocoupled products or hydrodehalogenated starting material.

Possible Causes and Solutions:

  • Homocoupling of Boronic Acids (Suzuki-Miyaura):

    • Problem: The presence of oxygen can promote the oxidative coupling of two boronic acid molecules.[1]

    • Solution:

      • Implement rigorous degassing procedures (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[1]

      • Using a Pd(0) source directly can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[1]

      • Slow addition of the boronic acid can help to keep its concentration low, disfavoring the homocoupling pathway.

  • Hydrodehalogenation:

    • Problem: The aryl halide is reduced to the corresponding arene instead of undergoing cross-coupling. This is particularly common in Buchwald-Hartwig aminations with primary amines.

    • Solution:

      • The choice of ligand is critical. Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over competing β-hydride elimination pathways that can lead to hydrodehalogenation.

      • Careful optimization of the base and reaction temperature can also help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why are electron-deficient substrates often challenging in cross-coupling reactions?

A1: Electron-deficient substrates, such as heteroaryl halides or aryl halides with electron-withdrawing groups, can be challenging for several reasons. In reactions like the Suzuki-Miyaura coupling, the electron-deficient nature of the substrate can make the oxidative addition step of the catalytic cycle more favorable.[4] However, in other cases, the electron-withdrawing groups can decrease the reactivity of the substrate. Furthermore, heteroaromatic substrates can coordinate to the palladium catalyst through a heteroatom (e.g., the nitrogen in pyridine), leading to catalyst inhibition or deactivation.[1]

Q2: What is the role of the ligand in optimizing reactions with electron-deficient substrates?

A2: The ligand plays a multifaceted role in the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often preferred. The steric bulk helps to create a coordinatively unsaturated metal center, which can promote the desired bond-forming reductive elimination step. The electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition of the aryl halide.[4]

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical and depends on the specific cross-coupling reaction and the substrates involved.

  • Suzuki-Miyaura Coupling: A base is required to activate the boronic acid for transmetalation. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Buchwald-Hartwig Amination: A base is needed to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are frequently used. For substrates with base-sensitive functional groups, weaker bases may be necessary.[1]

Q4: What are the best practices for setting up a cross-coupling reaction to ensure reproducibility?

A4: To ensure reproducible results, it is crucial to maintain consistency in your experimental setup.

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen and moisture. Always use an inert atmosphere (e.g., argon or nitrogen) and properly dried solvents and glassware.[1]

  • Reagent Purity: Use high-purity reagents. Impurities can inhibit or poison the catalyst.

  • Precise Measurements: Accurately measure all reagents, including the catalyst and ligand. Small variations in catalyst loading can have a significant impact on the reaction outcome.

  • Thorough Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate mass transport.

Data Presentation

The following tables summarize typical reaction conditions and performance for various cross-coupling reactions with electron-deficient substrates.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Chlorides

EntryAryl ChlorideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10095Fictionalized Data for Illustrative Purposes
22-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane11088Fictionalized Data for Illustrative Purposes
31-Chloro-4-nitrobenzene3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃DME/H₂O8092Fictionalized Data for Illustrative Purposes
44-ChloroacetophenoneNaphthylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O9075Fictionalized Data for Illustrative Purposes

Table 2: Buchwald-Hartwig Amination of Electron-Deficient Heteroaryl Bromides

EntryHeteroaryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene10098Fictionalized Data for Illustrative Purposes
23-BromoquinolineAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11085Fictionalized Data for Illustrative Purposes
35-BromoindoleBenzylaminePdCl₂(Amphos)₂ (2)-Cs₂CO₃t-BuOH9091Fictionalized Data for Illustrative Purposes
42-BromothiopheneDi-n-butylaminePd₂(dba)₃ (1)Xantphos (1.5)LHMDSTHF6594Fictionalized Data for Illustrative Purposes

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Chloride
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.

  • In a separate vial, under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) in the reaction solvent.

  • Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Conversion

Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 L-Pd(0)-L (Active Catalyst) oa_complex L-Pd(II)(Ar)(X)-L pd0->oa_complex Oxidative Addition (Ar-X) transmetalation_complex L-Pd(II)(Ar)(Ar')-L oa_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation_complex->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

troubleshooting low yield in Grignard synthesis of pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Grignard synthesis of pyridines. The information is structured in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Question: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer:

Failure of a Grignard reaction to initiate is a frequent issue, almost always stemming from the reagent's extreme sensitivity.

Common Causes & Solutions:

  • Presence of Moisture: Grignard reagents are highly reactive with protic sources, particularly water.[1] Trace amounts in glassware, solvents, or starting materials will quench the reagent.[1][2]

    • Solution: Rigorously flame-dry or oven-dry all glassware before use. Use anhydrous solvents, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[1][3] Ensure all starting materials are also anhydrous.

  • Inactive Magnesium Surface: Magnesium turnings can develop an oxide (MgO) layer on their surface, which prevents the reaction with the organic halide.[1]

    • Solution: Activate the magnesium turnings immediately before the reaction. Common activation methods include crushing the magnesium in a mortar and pestle (in a glovebox), stirring vigorously under an inert atmosphere, or using a small crystal of iodine.[1][4] The disappearance of the iodine's purple or brown color is a good indicator of activation.[1]

  • Impure Starting Halide: The organic halide must be pure and free from water or other contaminants.[1]

    • Solution: Use freshly distilled alkyl or aryl halides.

Question: The reaction initiated, but my final yield of the substituted pyridine (B92270) is very low. What should I investigate?

Answer:

Low yields despite a successful initiation often point to competing side reactions or suboptimal conditions during the reaction with the pyridine substrate.

Common Causes & Solutions:

  • Wurtz Coupling: This side reaction involves the coupling of two organic halide molecules (R-X + R-X -> R-R), consuming the starting material.[3] It is more common with primary or benzylic halides.[4]

    • Solution: Add the organic halide slowly to the magnesium turnings to maintain a gentle reflux and avoid high localized concentrations.[3]

  • Formation of Bipyridyl Species: The Grignard reagent can react with the starting halopyridine to form bipyridyl products.[3]

    • Solution: Add the prepared Grignard reagent slowly to the solution of the halopyridine at a low temperature (e.g., 0 °C or below) to control the reaction rate.[3]

  • Protonation (Deprotonation of Substrate): The Grignard reagent can act as a base instead of a nucleophile, deprotonating acidic protons on the starting material or product, which can lead to the formation of aza-enolates.[3][5]

    • Solution: If possible, use a less sterically hindered Grignard reagent. Alternatively, explore other synthetic routes like cross-coupling reactions which can be more selective.[3]

  • Grignard Reagent Degradation: If the Grignard reagent is refluxed for too long, it can begin to decompose, often indicated by the mixture turning cloudy and black.[4]

    • Solution: Monitor the reaction by observing the disappearance of magnesium turnings and consider titrating an aliquot to determine concentration rather than relying on fixed reaction times.[1][4]

Troubleshooting_Workflow start Low Yield in Pyridine Synthesis initiation Did the Grignard reaction initiate? start->initiation cause_no_init Potential Causes: - Moisture in system - Inactive Mg surface - Impure halide initiation->cause_no_init No cause_low_yield Potential Causes: - Side reactions (Wurtz, bipyridyl) - Grignard acts as a base - Incorrect stoichiometry - Reagent decomposition initiation->cause_low_yield Yes sol_no_init Solutions: - Rigorously dry all components - Activate Mg (iodine, grinding) - Purify starting materials cause_no_init->sol_no_init sol_low_yield Solutions: - Slow, low-temp addition - Titrate Grignard reagent - Consider alternative routes - Optimize reaction time cause_low_yield->sol_low_yield

Caption: Troubleshooting workflow for low Grignard synthesis yields.

Side_Reactions cluster_reactants Reactants cluster_products Products RMgX R-MgX (Grignard Reagent) Desired Substituted Pyridine RMgX->Desired Wurtz Wurtz Coupling (R-R) RMgX->Wurtz self-reaction Bipyridyl Bipyridyl RMgX->Bipyridyl Protonated Protonated Reagent (R-H) RMgX->Protonated reacts with H+ source PyX Halopyridine PyX->Desired PyX->Bipyridyl

Caption: Main reaction pathway versus common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for Grignard reactions, and why is solvent choice important? A1: Ethereal solvents are essential. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices.[1] The solvent molecules coordinate to the magnesium atom, stabilizing the Grignard reagent.[1] THF has a higher boiling point and better solvating power, which can be beneficial for forming Grignards from less reactive halides like vinyl or aryl chlorides.[1] Diethyl ether's lower boiling point can help in controlling the reaction temperature.[1] Regardless of the choice, the solvent must be anhydrous.[1]

Q2: What are the typical yields I can expect for the Grignard synthesis of 2-alkylpyridines? A2: Yields are highly dependent on the specific substrates and reaction conditions. For Grignard reactions with 2-halopyridines, yields can range from moderate to good, often in the 40-70% range, but can be significantly lower due to the side reactions mentioned above.[3] Optimized cross-coupling reactions (e.g., Kumada, Negishi) can offer higher yields, potentially exceeding 80%.[3]

MethodSubstrate ExampleTypical Yield RangeReference
Grignard Reaction 2-Halopyridine + Alkyl-MgBr40 - 70%[3]
Grignard + Pyridine N-oxide Pyridine N-oxide + R-MgXGood yields[6]
Kumada/Negishi Coupling 2-Halopyridine + Organometallic> 80% (optimized)[3]

Q3: How can I confirm the formation and concentration of my Grignard reagent? A3: Several indicators suggest successful formation. Visually, the mixture often becomes cloudy and grayish as the metallic magnesium is consumed.[1] If iodine was used as an initiator, its color will fade.[1] The reaction is also exothermic, so a noticeable temperature increase is a positive sign.[1] For a precise measurement, you can titrate a small, quenched aliquot of the Grignard solution against a standardized solution of an alcohol (like sec-butanol) using a colorimetric indicator such as 1,10-phenanthroline.

Q4: Are there alternative methods to direct Grignard reactions for synthesizing substituted pyridines? A4: Yes, several alternatives can provide better yields or selectivity.

  • Addition to Pyridine N-oxides: Grignard reagents can add to pyridine N-oxides, which after a subsequent treatment step, can afford 2-substituted pyridines in good yields.[6][7] This method can sometimes offer different regioselectivity.

  • Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions like Kumada (nickel or palladium catalyst with a Grignard reagent) and Negishi (organozinc reagent) are highly efficient for forming C-C bonds with halopyridines and can be more selective.[3]

  • Light-Promoted Coupling: Recent methods have shown that purple light can promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst.[6][8]

Q5: How should I purify the final substituted pyridine product? A5: Purification typically begins after an aqueous work-up to quench the reaction and remove inorganic salts.[3]

  • Work-up: The reaction is quenched by slowly adding a saturated ammonium (B1175870) chloride solution or dilute acid.[3]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate (B1210297).[3]

  • Washing: The combined organic layers are often washed with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography/Distillation: The crude product is typically purified by flash column chromatography on silica (B1680970) gel, often using a hexanes/ethyl acetate gradient.[3] If the product is a liquid with a suitable boiling point, distillation can also be an effective purification method.

Key Experimental Protocols

Protocol 1: General Preparation and Activation for Grignard Reagent
  • Glassware Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool under an inert atmosphere.

  • Reagent Setup: Add magnesium turnings (1.2 equivalents) to the flask. If activating with iodine, add a single small crystal.

  • Solvent Addition: Add a portion of the total anhydrous ether or THF to the flask, just enough to cover the magnesium.

  • Initiation: Add a small amount (approx. 5-10%) of the organic halide (1.0 equivalent), dissolved in the remaining anhydrous solvent in the dropping funnel. Wait for signs of initiation (gentle bubbling, cloudiness, heat generation, fading of iodine color). Gentle warming with a heat gun may be required, but be prepared to cool with an ice bath as the reaction is exothermic.[1]

  • Reagent Formation: Once initiated, add the rest of the organic halide solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation.[3]

Protocol 2: Reaction with 2-Halopyridine
  • Cooling: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.[3]

  • Substrate Addition: Prepare a solution of the 2-halopyridine (1.0 equivalent) in anhydrous ether or THF.[3]

  • Slow Addition: Add the 2-halopyridine solution dropwise to the cooled Grignard reagent. Maintaining a low temperature is crucial to minimize side reactions.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.[3]

Protocol 3: Aqueous Work-up and Purification
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[3]

  • Washing & Drying: Combine the organic layers and wash with saturated sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography.[3]

Experimental_Workflow prep 1. Dry Glassware & Setup (Inert Atmosphere) activate 2. Activate Mg Turnings (e.g., with Iodine) prep->activate form_grignard 3. Form Grignard Reagent (Slow addition of R-X) activate->form_grignard cool_1 4. Cool Grignard to 0 °C form_grignard->cool_1 add_pyx 5. Slow Dropwise Addition of Halopyridine Solution cool_1->add_pyx react 6. React at RT (2-4 hours) add_pyx->react cool_2 7. Cool to 0 °C react->cool_2 quench 8. Quench with sat. NH4Cl(aq) cool_2->quench extract 9. Extract with Organic Solvent quench->extract purify 10. Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: Step-by-step experimental workflow for pyridine synthesis.

References

Technical Support Center: Purification of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Acetyl-2-bromopyridine from a reaction mixture. Our goal is to help you identify and resolve common issues to improve the yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most frequently encountered impurities depend on the synthetic route employed.

  • From lithiation of 2,5-dibromopyridine:

    • Unreacted 2,5-dibromopyridine: This is a common impurity if the lithiation or subsequent acetylation is incomplete.

    • 3-Acetyl-2-bromopyridine: Formation of this isomer can occur depending on the regioselectivity of the lithiation reaction. The choice of solvent and temperature can influence this selectivity.[1]

    • Di-acetylated products: Although less common, over-acetylation can lead to byproducts.

  • From a Grignard reaction with 2,5-dibromopyridine:

    • Unreacted 2,5-dibromopyridine.

    • Protonated Grignard reagent: If the reaction is not kept scrupulously dry, the Grignard reagent can be quenched by water, leading to the formation of 2-bromopyridine.

    • Side products from reaction with the acetylating agent.

Q2: What is the general appearance and melting point of pure this compound?

A2: Pure this compound is typically an off-white to light yellow or light orange crystalline powder.[2][3][4] The reported melting point generally falls within the range of 124-128 °C.[2] Significant deviation from this appearance or melting point suggests the presence of impurities.

Q3: What analytical techniques are recommended for monitoring the purification process?

A3: Thin-layer chromatography (TLC) is an effective and rapid technique for monitoring the progress of purification. A suitable mobile phase, often a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the product from its impurities. High-performance liquid chromatography (HPLC) can provide more quantitative information on the purity of the final product.[2]

Troubleshooting Guides

Column Chromatography

Issue: The separation of my product from an impurity is poor on the column.

  • Possible Cause: The chosen eluent system may not have the optimal polarity.

  • Solution:

    • Adjust Eluent Polarity: If the spots are too close together on the TLC plate, try a less polar or more polar solvent system. Small, incremental changes are recommended. For instance, if you are using a 4:1 hexane:ethyl acetate mixture, try 9:1 or 3:1.

    • Use a Different Solvent System: Sometimes, changing one of the solvents in the eluent can improve separation. For example, substituting dichloromethane (B109758) for ethyl acetate might alter the selectivity of the separation.

    • Consider a Different Stationary Phase: While silica (B1680970) gel is most common, other stationary phases like alumina (B75360) could offer different separation characteristics.

Issue: My compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using 100% hexane, start adding small amounts of ethyl acetate. If you are already using a mixed solvent system, increase the proportion of the more polar solvent.

Recrystallization

Issue: My compound "oils out" during recrystallization instead of forming crystals.

  • Possible Cause 1: The solution is supersaturated, and the compound is coming out of solution too quickly.

  • Solution 1: Add a small amount of the hot solvent back to the mixture to redissolve the oil. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also promote proper crystallization.

  • Possible Cause 2: The chosen recrystallization solvent is not ideal.

  • Solution 2: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Issue: The purity of my compound did not significantly improve after recrystallization.

  • Possible Cause: The impurity has similar solubility properties to the desired product in the chosen solvent.

  • Solution:

    • Try a Different Solvent: A different solvent may have a better solubility profile for separating your compound from the specific impurity.

    • Perform a Second Recrystallization: A second recrystallization step can sometimes remove persistent impurities.

    • Consider an Alternative Purification Method: If recrystallization is ineffective, column chromatography may be necessary.

Data Presentation

Purification MethodTypical Starting PurityTypical Final PurityExpected YieldKey Parameters
Column Chromatography 60-80%>98%70-90%Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient
Recrystallization 80-95%>99%60-85%Solvent: Ethanol (B145695), Isopropanol, or Hexane/Ethyl Acetate mixture

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • The column should be packed carefully to avoid air bubbles and cracks.

  • Loading the Sample:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • This concentrated solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The elution is started with a low polarity solvent (e.g., 9:1 hexane:ethyl acetate).

    • The polarity of the eluent is gradually increased to facilitate the elution of the product. The progress of the separation is monitored by collecting fractions and analyzing them by TLC.

  • Isolation of the Product:

    • Fractions containing the pure product (as determined by TLC) are combined.

    • The solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution:

    • The crude this compound is placed in a flask.

    • A suitable solvent (e.g., ethanol or isopropanol) is added portion-wise at an elevated temperature until the solid is completely dissolved.

  • Cooling and Crystallization:

    • The hot solution is allowed to cool slowly to room temperature.

    • The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • The purified crystals are dried under vacuum to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Choice Purity Check (TLC/HPLC) Reaction_Mixture->Choice Column_Chromatography Column Chromatography Choice->Column_Chromatography Low Purity Recrystallization Recrystallization Choice->Recrystallization High Purity Column_Chromatography->Recrystallization Further Purification Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

References

Technical Support Center: NMR Analysis of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 5-Acetyl-2-bromopyridine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound synthesized from 2,5-dibromopyridine (B19318)?

A1: The most probable impurities arising from the synthesis of this compound via monolithiation of 2,5-dibromopyridine followed by acetylation are:

  • Unreacted Starting Material: 2,5-dibromopyridine

  • Regioisomeric Byproduct: 2-Acetyl-5-bromopyridine

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., diethyl ether, tetrahydrofuran, hexanes, ethyl acetate).

Q2: How can I distinguish between this compound and its regioisomer, 2-Acetyl-5-bromopyridine, using ¹H NMR?

A2: The substitution pattern on the pyridine (B92270) ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In this compound, you would expect three distinct aromatic signals. In contrast, 2-Acetyl-5-bromopyridine would also show three aromatic signals, but their chemical shifts and coupling patterns will differ due to the different electronic environment. Careful analysis of the coupling constants (J-values) can help in unambiguous assignment. For instance, the proton between the bromo and acetyl groups in the 2-acetyl isomer will likely experience a different electronic environment compared to any proton in the 5-acetyl isomer.

Q3: My ¹H NMR spectrum shows unexpected peaks that I cannot assign to the product or common impurities. What could they be?

A3: Unidentified peaks in your ¹H NMR spectrum could be due to several factors:

  • Residual Solvents: Consult a table of common NMR solvent impurities to identify these peaks.

  • Grease: Silicone grease from glassware can appear as broad singlets around 0-1 ppm.

  • Water: The chemical shift of water is highly dependent on the solvent and temperature but often appears as a broad singlet.

  • Side-products from the reaction: Depending on the specific reaction conditions, other minor byproducts could be formed.

  • Degradation products: If the sample is old or has been stored improperly, degradation may have occurred.

Q4: The integration of my aromatic protons in the ¹H NMR spectrum does not match the expected ratios. What could be the reason?

A4: Inaccurate integration can arise from:

  • Overlapping Signals: If the signals of your product and impurities overlap, simple integration will not be accurate.

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is correctly phased and the baseline is flat before integration.

  • Short Relaxation Delay (d1): If the relaxation delay is too short, signals from nuclei with longer relaxation times (T1) will not fully recover between scans, leading to lower-than-expected integrals. This is particularly important for quantitative analysis.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic species can cause signal broadening and affect integration.

Q5: How can I quantify the amount of a specific impurity in my sample of this compound?

A5: Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample. By adding a known amount of an internal standard to your sample, you can determine the amount of your compound and its impurities by comparing the integrals of their respective signals to the integral of the standard.

Troubleshooting Guide

This guide provides a systematic approach to identifying impurities in your this compound sample using NMR spectroscopy.

Step 1: Initial ¹H NMR Analysis

Acquire a standard ¹H NMR spectrum of your sample.

  • Identify the Product Signals: Compare the obtained spectrum with a reference spectrum of pure this compound.

  • Look for Impurity Signals: Carefully examine the spectrum for any additional peaks.

  • Check for Common Solvents: Compare any unexpected singlets or multiplets to the known chemical shifts of common laboratory solvents.

Step 2: Identification of Common Synthetic Impurities

If additional aromatic signals are present, they likely belong to the starting material or a regioisomeric byproduct.

  • Compare with Expected Impurity Spectra: Refer to the data in Table 1 to tentatively assign the impurity signals.

  • Spiking Experiment: To confirm the identity of an impurity, add a small amount of the suspected compound (e.g., 2,5-dibromopyridine) to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected impurity signals will confirm its identity.

Step 3: Advanced NMR Techniques for Complex Cases

If the ¹H NMR spectrum is complex due to overlapping signals, consider the following:

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms are very sensitive to the substitution pattern and can help differentiate between isomers.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Helps to identify which protons are coupled to each other, aiding in the assignment of complex spin systems in the aromatic region.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for confirming the connectivity of the molecule and differentiating isomers.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities

CompoundProton (¹H) Chemical Shifts (ppm)Carbon (¹³C) Chemical Shifts (ppm)
This compound H-3: ~8.1 ppm (dd), H-4: ~7.7 ppm (d), H-6: ~8.9 ppm (d), CH₃: ~2.6 ppm (s)C-2: ~142 ppm, C-3: ~128 ppm, C-4: ~129 ppm, C-5: ~135 ppm, C-6: ~152 ppm, C=O: ~196 ppm, CH₃: ~26 ppm
2,5-dibromopyridine (Impurity) H-3: ~7.9 ppm (dd), H-4: ~7.6 ppm (d), H-6: ~8.4 ppm (d)C-2: ~141 ppm, C-3: ~130 ppm, C-4: ~141 ppm, C-5: ~118 ppm, C-6: ~152 ppm
2-Acetyl-5-bromopyridine (Impurity) H-3: ~8.0 ppm (d), H-4: ~7.9 ppm (dd), H-6: ~8.7 ppm (d), CH₃: ~2.7 ppm (s)C-2: ~153 ppm, C-3: ~128 ppm, C-4: ~140 ppm, C-5: ~120 ppm, C-6: ~151 ppm, C=O: ~198 ppm, CH₃: ~26 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure it is fully dissolved.

  • Transfer: Transfer the solution to the NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

Protocol 2: Quantitative NMR (qNMR) for Impurity Quantification
  • Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum with at least one signal that is well-resolved from the analyte and impurity signals (e.g., 1,4-dinitrobenzene, maleic anhydride). The internal standard should be stable and not react with the sample.

  • Sample and Standard Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a precise amount of the internal standard (e.g., 5-10 mg).

  • Dissolution: Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in a vial.

  • Transfer: Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a 90° pulse angle.

    • Set a long relaxation delay (d1), typically 5-7 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for small molecules).

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte, the impurity, and the internal standard.

    • Calculate the concentration of the impurity using the following formula:

    Where:

    • N = number of protons giving rise to the integrated signal

    • M = molecular weight

    • Purity_standard = purity of the internal standard

Mandatory Visualization

Impurity_Identification_Workflow start Start: Sample of This compound acquire_1H Acquire ¹H NMR Spectrum start->acquire_1H analyze_1H Analyze ¹H NMR Spectrum acquire_1H->analyze_1H product_ok Spectrum matches reference for pure product? analyze_1H->product_ok impurities_present Additional peaks observed product_ok->impurities_present No end_pure End: Sample is Pure product_ok->end_pure Yes identify_impurities Identify Potential Impurities impurities_present->identify_impurities compare_data Compare with known data (Table 1, Solvent tables) identify_impurities->compare_data spiking Spiking Experiment (Optional Confirmation) compare_data->spiking complex_spectrum Spectrum complex or assignments uncertain? compare_data->complex_spectrum spiking->complex_spectrum acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) complex_spectrum->acquire_2D Yes quantify Quantify Impurities (qNMR Protocol) complex_spectrum->quantify No analyze_2D Analyze 2D NMR Data acquire_2D->analyze_2D analyze_2D->quantify end_impure End: Impurities Identified and Quantified quantify->end_impure

Caption: Workflow for the identification and quantification of impurities in this compound by NMR.

Technical Support Center: Regioselectivity in the Lithiation of Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the temperature-dependent regioselectivity of dibromopyridine lithiation.

Frequently Asked Questions (FAQs)

Q1: My lithiation of 2,3-dibromopyridine (B49186) is giving me a mixture of regioisomers. How can I control the selectivity?

A1: The regioselectivity of the lithiation of 2,3-dihalopyridines is highly dependent on the reaction temperature.[1] At very low temperatures, such as -78 °C, you can favor the formation of the kinetically controlled product, which results from the initial deprotonation. As the temperature is increased, a process known as the "halogen dance" can occur, leading to the thermodynamically more stable lithiated species. For instance, in continuous flow, trapping the lithiated intermediate at lower temperatures can prevent the halogen dance from occurring.[1]

Q2: I am trying to achieve a selective monolithiation of 2,5-dibromopyridine (B19318). What are the key factors to consider?

A2: For 2,5-dibromopyridine, both solvent and concentration, in addition to temperature, strongly influence the regioselectivity of monolithiation. Coordinating solvents and higher concentrations tend to favor lithiation at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position. Deprotonation at the C-4 position can also be achieved under specific conditions, for example, using LDA at -78 °C.[2][3]

Q3: What is the difference between the kinetic and thermodynamic products in the context of dibromopyridine lithiation?

A3: The kinetic product is the one that forms the fastest, typically favored at lower temperatures where the reaction is irreversible.[4][5][6] The thermodynamic product is the most stable product and is favored under conditions where the reaction is reversible, allowing an equilibrium to be established, which is often at higher temperatures.[4][5][6] In the case of dibromopyridine lithiation, the initially formed organolithium species is the kinetic product. If this species has enough thermal energy, it can rearrange (e.g., via a halogen dance) to a more stable organolithium isomer, which is the thermodynamic product.[1]

Q4: Can the choice of lithiating agent affect the regioselectivity?

A4: Absolutely. Different lithiating agents exhibit different reactivities and steric profiles, which can influence the site of lithiation. Common reagents include n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA).[1][7][8] For instance, the use of mixed aggregates like nBuLi with lithium 2-dimethylaminoethanolate (LiDMAE) can lead to highly regioselective lithiations.[8] For some substrates, such as 3,5-dibromopyridine, using a magnesium-based reagent like TMPMgCl·LiCl can provide excellent regioselectivity for deprotonation at the 2-position.[8]

Q5: I'm observing poor conversion in my lithiation reaction at -78 °C. Should I increase the temperature?

A5: While increasing the temperature can improve the reaction rate, it may also alter the regioselectivity, potentially favoring the thermodynamic product or leading to side reactions.[1] Before increasing the temperature, consider other factors that could be affecting the conversion. Ensure your reagents are fresh and your solvent is scrupulously dry. The concentration of the reactants can also play a role.[3] If you do decide to raise the temperature, do so in small increments and carefully analyze the product distribution at each step to find the optimal balance between conversion and selectivity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Regioselectivity Reaction temperature is too high, allowing for equilibration to the thermodynamic product or a "halogen dance".Perform the reaction at a lower temperature (e.g., -78 °C or colder) to favor the kinetic product.[1] Consider using a continuous flow setup for precise temperature and residence time control.[1]
Low Conversion Reaction temperature is too low, leading to a slow reaction rate. The lithiating agent may be partially quenched.Ensure all glassware is flame-dried and the solvent is anhydrous. Use freshly titrated n-BuLi. If selectivity is not an issue at slightly higher temperatures, consider raising the reaction temperature incrementally (e.g., to -60 °C).
Formation of Multiple Products The lithiated intermediate may be unstable at the reaction temperature, leading to side reactions. The choice of lithiating agent may not be optimal for the desired regioselectivity.Screen different lithiating agents (e.g., n-BuLi, s-BuLi, t-BuLi, LDA) to find the one that provides the best selectivity for your substrate. Also, evaluate the effect of different solvents (e.g., THF, toluene).[3]
Inconsistent Results Small variations in temperature, addition rate of reagents, or reaction time can lead to different product ratios.Standardize your procedure meticulously. Use a cryostat for accurate temperature control. For the addition of the lithiating agent, use a syringe pump for a consistent addition rate.

Quantitative Data Summary

The following table summarizes the effect of temperature on the regioselectivity of lithiation for different dibromopyridine isomers based on available literature.

Dibromopyridine IsomerLithiating AgentTemperature (°C)Major ProductMinor Product(s)Reference
2-Chloro-3-bromopyridine LDA-784-Deutero-2-chloro-3-bromopyridine (kinetic)Halogen dance product not observed[1]
2-Chloro-3-bromopyridine LDA-20Product of halogen dance (thermodynamic)Kinetic product[1]
2,5-Dibromopyridine n-BuLi-782-Lithio-5-bromopyridine (in toluene (B28343), low conc.)5-Lithio-2-bromopyridine
2,5-Dibromopyridine n-BuLi-785-Lithio-2-bromopyridine (in THF, high conc.)2-Lithio-5-bromopyridine
2,5-Dibromopyridine LDA-782,5-Dibromo-4-lithiopyridine-[2]
3,5-Dibromopyridine TMPMgCl·LiCl-252-Magnesio-3,5-dibromopyridine-[8]
2,3-Dibromopyridine TMSCH₂Li–LiDMAE02-Lithio-3-bromopyridine-[9]

Experimental Protocols

General Procedure for Lithiation of 2,5-Dibromopyridine (Kinetic Control for 2-lithiation)

To a solution of 2,5-dibromopyridine (1.0 equiv.) in anhydrous toluene (to achieve a 0.05 M solution) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), was added n-butyllithium (1.1 equiv., typically 2.5 M in hexanes) dropwise. The resulting mixture was stirred for 30 minutes at -78 °C. The desired electrophile (1.5 equiv.) was then added dropwise, and the mixture was stirred for another 30 minutes at the same temperature before quenching the reaction.[3]

General Procedure for Deprotonation of 2,5-Dibromopyridine at C-4

To a solution of lithium diisopropylamide (LDA) (1.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of 2,5-dibromopyridine (1.0 equiv.) in anhydrous THF was added dropwise. The mixture was stirred for 10 minutes at -78 °C. The desired electrophile was then added dropwise, and the stirring was continued for a specified time (e.g., 30 minutes) before quenching.[2]

Visualizations

G cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products Temp Temperature Kinetic Kinetic Control (Faster Formation) Temp->Kinetic Low Temp (-78°C) Thermodynamic Thermodynamic Control (More Stable) Temp->Thermodynamic Higher Temp (e.g., > -60°C) Solvent Solvent Solvent->Kinetic Solvent->Thermodynamic Base Lithiating Agent Base->Kinetic Base->Thermodynamic Kinetic_Product Kinetic Product (e.g., Initial Lithiation Site) Kinetic->Kinetic_Product Thermodynamic_Product Thermodynamic Product (e.g., Halogen Dance Product) Thermodynamic->Thermodynamic_Product Kinetic_Product->Thermodynamic_Product Rearrangement (e.g., Halogen Dance)

Caption: Logical relationship between reaction conditions and product formation in dibromopyridine lithiation.

G cluster_temp Temperature Control start Start: Dibromopyridine lithiation Lithiation (e.g., n-BuLi or LDA) start->lithiation quench Quench with Electrophile (E+) lithiation->quench product Regioisomeric Product quench->product analysis Analysis (e.g., NMR, GC-MS) product->analysis end End: Characterized Product analysis->end

Caption: A simplified experimental workflow for the regioselective lithiation of dibromopyridines.

References

choice of base and solvent for Suzuki coupling with bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving bromopyridines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases for Suzuki coupling with bromopyridines and how do I choose the right one?

A1: The choice of base is critical and its primary role is to activate the boronic acid for transmetalation.[1][2] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[3]

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used, especially in combination with aqueous solvent mixtures.[4] Cesium carbonate (Cs₂CO₃) is often a good choice for challenging couplings as it can be more effective than potassium or sodium carbonate.[5]

  • Potassium Phosphate (K₃PO₄): This is a stronger base than the carbonates and is often effective in anhydrous conditions or when dealing with less reactive coupling partners.[6]

  • Hydroxides (NaOH, KOH): While effective, strong hydroxides can promote side reactions like protodeboronation, especially at higher temperatures.[7]

  • Fluorides (KF): Potassium fluoride (B91410) is a milder base that can be advantageous when base-sensitive functional groups are present in the substrates.[1]

Choosing the right base: The optimal base often depends on the specific bromopyridine and boronic acid used. A good starting point is often K₂CO₃ or K₃PO₄. If the reaction is sluggish or yields are low, switching to a stronger base like Cs₂CO₃ or trying different solvent/base combinations is recommended.

Q2: Which solvents are recommended for Suzuki coupling of bromopyridines?

A2: The solvent system plays a crucial role in solubilizing the reactants, catalyst, and base. Common solvents for Suzuki couplings of bromopyridines are often used as mixtures with water.[8]

  • Aqueous Mixtures: A combination of an organic solvent like 1,4-dioxane, tetrahydrofuran (B95107) (THF), or toluene (B28343) with water is very common.[3][9] The water is necessary to dissolve the inorganic base. A typical ratio is 4:1 or 5:1 organic solvent to water.[10]

  • Anhydrous Solvents: In cases where protodeboronation is a significant side reaction, anhydrous solvents like DMF or dioxane can be beneficial.[7][9]

  • Alcohols: Ethanol or isopropanol (B130326) in the presence of a base have also been used successfully.[11]

Q3: Why is my Suzuki coupling with a bromopyridine failing or giving low yield?

A3: Low yields in Suzuki couplings with bromopyridines can be attributed to several factors, often related to the electronic nature of the pyridine (B92270) ring and potential catalyst inhibition.[12]

  • Catalyst Deactivation: The nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to inactive species.[12] Using bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue.

  • Poor Reactivity: The reactivity of bromopyridines can be influenced by the position of the bromine atom and the presence of other substituents. 2-bromopyridines can sometimes be more challenging than 3- or 4-bromopyridines.[12]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homo-coupling of the boronic acid are common side reactions that consume starting materials and reduce the yield of the desired product.[8][9]

  • Inadequate Degassing: Oxygen can deactivate the palladium catalyst, leading to lower yields.[9] It is crucial to properly degas the reaction mixture.

Q4: How can I minimize side reactions like homo-coupling and protodeboronation?

A4: Minimizing side reactions is key to achieving high yields.

  • To reduce homo-coupling:

    • Ensure Anaerobic Conditions: Thoroughly degas the reaction mixture to remove oxygen, which can promote homo-coupling.[8][13]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, like Pd(PPh₃)₄, can sometimes reduce homo-coupling that might occur during the in-situ reduction of Pd(II) sources.[9]

  • To reduce protodeboronation:

    • Use Boronic Esters: Pinacol (B44631) esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[8][9][14]

    • Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous solvents can be effective.[7][9]

    • Use a Weaker Base: A milder base might decrease the rate of protodeboronation.[7]

    • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation, so running the reaction at the lowest effective temperature can be beneficial.[7]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of the bromopyridine starting material. Inactive catalyst system.* Screen different palladium precursors and ligands. For electron-rich or sterically hindered bromopyridines, ligands like SPhos or XPhos may be more effective.[15] * Ensure proper degassing of the reaction mixture to prevent catalyst oxidation.[9]
Poor choice of base or solvent.* Try a stronger base such as Cs₂CO₃ or K₃PO₄.[5] * Optimize the solvent system. A mixture of dioxane and water is often a good starting point.[10]
Low reaction temperature.* Increase the reaction temperature, typically to 80-100 °C.[6]
Significant formation of homo-coupled byproducts. Presence of oxygen in the reaction mixture.* Thoroughly degas the solvent and the reaction vessel before adding the catalyst.[13]
Use of a Pd(II) precatalyst.* Consider using a Pd(0) source like Pd(PPh₃)₄.[9]
Protodeboronation of the boronic acid/ester. Presence of excess water.* Use anhydrous solvents and reagents if possible.[7]
Base is too strong or reaction temperature is too high.* Switch to a milder base (e.g., KF or K₂CO₃).[1][7] * Run the reaction at a lower temperature.[7]
Instability of the boronic acid.* Use a more stable boronic ester, such as a pinacol or MIDA ester.[8][14]

Data Summary: Base and Solvent Effects

The following table summarizes the performance of different base and solvent systems in the Suzuki coupling of various bromopyridines. Direct comparison of yields should be approached with caution due to the variability in substrates and reaction conditions across different studies.

Bromopyridine SubstrateBoronic Acid/EsterBaseSolventTemperature (°C)Yield (%)
2-BromopyridinePhenylboronic acidK₂CO₃DMF/H₂O120 (Microwave)Moderate
3-BromopyridinePotassium phenyltrifluoroborateK₂CO₃95% EtOHNot specifiedGood
2,6-DichloropyridineHeptyl boronic pinacol esterLiOᵗBuDioxane/H₂O (4:1)10094
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsK₃PO₄1,4-Dioxane70-80Good
2-Amino-6-bromopyridineArylboronic acidK₂CO₃Dioxane/Water80-100Varies

Data compiled from multiple sources.[6][16][17][18]

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromopyridine with an Arylboronic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]

  • Base (e.g., K₂CO₃, 2.0 equiv)[6]

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[6]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[6]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.[6]

  • Solvent and Catalyst Addition: Add the degassed solvent followed by the palladium catalyst under a positive pressure of inert gas.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Visualizations

Suzuki_Cycle cluster_0 cluster_1 A Pd(0)L2 B R1-Pd(II)L2-X C R1-Pd(II)L2-Base B->C Ligand Exchange D R1-Pd(II)L2-R2 C->D Transmetalation D->A Reductive Elimination Product R1-R2 R1X R1-X (Bromopyridine) R1X->B Oxidative Addition R2BY2 R2-B(OH)2 (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_conversion Is starting material consumed? start->check_conversion check_side_products Are side products observed? check_conversion->check_side_products Yes no_conversion Optimize Reaction Conditions: - Increase Temperature - Change Base/Solvent - Screen Catalysts/Ligands check_conversion->no_conversion No homocoupling Minimize Homocoupling: - Degas Thoroughly - Use Pd(0) Source check_side_products->homocoupling Homocoupling protodeboronation Minimize Protodeboronation: - Use Boronic Ester - Anhydrous Conditions - Milder Base check_side_products->protodeboronation Protodeboronation success Improved Yield no_conversion->success homocoupling->success protodeboronation->success

Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.

References

managing stability of heteroaryl boron reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the stability of heteroaryl boron reagents. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of heteroaryl boron reagents?

Heteroaryl boron reagents, particularly boronic acids, are susceptible to several degradation pathways, especially in solution. The main causes of instability are:

  • Protodeboronation: This is the most common degradation pathway, involving the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated by factors like heat, the presence of a base, or a palladium catalyst.[1][3]

  • Oxidation: The boronic acid group can be oxidized to a hydroxyl group (a phenol), particularly in the presence of air.[1] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[1]

  • Trimerization: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1] This process can complicate reaction stoichiometry and reproducibility.[1][4]

Q2: Are certain types of heteroaryl boronic acids more unstable than others?

Yes, the stability varies significantly based on the structure of the heteroaryl ring. Electron-deficient and certain electron-rich heteroaryl boronic acids are particularly prone to degradation. For instance, 2-heterocyclic boronic acids derived from furan, pyrrole, and pyridine (B92270) are known to be highly unstable.[1][5] 2-Pyridylboronic acid, for example, undergoes rapid protodeboronation under neutral or basic conditions.[1][6] In contrast, 3- and 4-pyridyl boronic acids are significantly more stable.[1][6]

Q3: What is the effect of pH on the stability of heteroaryl boronic acids?

The pH of the solution has a profound impact on stability. The rate of protodeboronation is highly pH-dependent, and stability can vary by orders of magnitude across a pH range of 1-13.[1] Decomposition is often accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[1][3] The specific pH-rate profile is unique to the boronic acid's structure and its pKa.[1]

Q4: How should I store heteroaryl boron reagents to maximize their shelf-life?

Proper storage is critical to maintain the quality and reactivity of these reagents.

  • Solid Compounds: Store in a tightly sealed container in a dry, cool (refrigerated at 2-8 °C is often recommended), and well-ventilated area.[1][7] To prevent degradation from moisture and air, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.[1][7]

  • Solutions: Solutions are generally much less stable than solids and should be prepared fresh whenever possible.[1] If a solution must be stored, even for a short period, use a dry, inert solvent and keep it under an inert atmosphere at low temperatures.[1]

Troubleshooting Guides

Problem: Low or no product yield in a Suzuki-Miyaura cross-coupling reaction.

Low yields are a common issue when using sensitive heteroaryl boron reagents and can often be traced back to reagent degradation either before or during the reaction.[8]

Troubleshooting Workflow

G start Low Yield Observed check_reagent 1. Assess Reagent Quality - Check appearance - Run NMR/LC-MS of starting material start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok reagent_bad Degradation Detected check_reagent->reagent_bad Impure check_conditions 2. Evaluate Reaction Conditions - Run control experiment (no catalyst) - Monitor for protodeboronation byproduct reagent_ok->check_conditions Pure purify Purify Reagent or Use a Fresh Batch reagent_bad->purify end_good Yield Improved purify->end_good conditions_ok Minimal Degradation in Control check_conditions->conditions_ok conditions_bad Significant Degradation in Control check_conditions->conditions_bad Degradation optimize_rxn 3. Optimize Reaction Parameters - Screen solvents, bases, temp. - Ensure rigorous degassing conditions_ok->optimize_rxn OK use_stabilized 4. Use a Stabilized Reagent - Switch to MIDA boronate, pinacol ester, or trifluoroborate conditions_bad->use_stabilized optimize_rxn->end_good use_stabilized->end_good

Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Possible Causes & Solutions:

  • Reagent Degradation Prior to Use:

    • Diagnosis: The solid reagent may appear discolored or clumpy.[7] Confirm purity by dissolving a small sample in a suitable solvent and analyzing via ¹H NMR or LC-MS.

    • Solution: Use a fresh batch of the reagent or purify the existing stock if possible. Always store reagents under recommended conditions.[7]

  • In-situ Decomposition: The boronic acid degrades under the reaction conditions (base, solvent, temperature) faster than it couples.[5]

    • Diagnosis: Run a control experiment by subjecting the boronic acid to the full reaction conditions but without the palladium catalyst or aryl halide.[1] Monitor the reaction mixture by LC-MS or NMR over time for the appearance of the protodeboronated arene (Ar-H).[1]

    • Solution:

      • Modify Conditions: Use milder bases, lower the reaction temperature, or screen different solvents. Ensure the reaction is thoroughly degassed, as oxygen can accelerate degradation.[8]

      • Use a Stabilized Reagent: This is often the most effective solution. Switching from a boronic acid to a more stable derivative can protect the C-B bond until the catalytic cycle.[5][8]

Data Presentation: Stability & Protection

Table 1: Benchtop Stability of Unstable Boronic Acids

This table summarizes the decomposition of several boronic acids when stored as solids on the benchtop, exposed to air over 15 days.

Boronic AcidStructure% Purity after 15 daysCorresponding MIDA Boronate % Purity after 60 days
2-Furanboronic acidC₄H₅BO₃<5%>95%
2-Pyrroleboronic acidC₄H₆BNO₂<5%>95%
2-Indoleboronic acidC₈H₈BNO₂10%>95%
Vinylboronic acidC₂H₅BO₂<5%>95%
Cyclopropylboronic acidC₃H₇BO₂~40%>95%
(Data adapted from literature reports on the stability of boronic acids and their MIDA boronate derivatives)[5]
Table 2: Comparison of Common Boronic Acid Stabilization Strategies
DerivativeAbbreviationKey FeaturesConsiderations
Potassium Trifluoroborate ArBF₃KCrystalline, air-stable solids.[5]Requires specific conditions for slow release of the boronic acid.
Pinacol Ester ArB(pin)Generally more stable than boronic acids, protecting the boron from attack.[9]Transmetalation can be slower; may require harsher conditions.[4] On-column hydrolysis can be an issue in RP-HPLC analysis.[10]
MIDA Boronate ArB(MIDA)Exceptionally stable, crystalline solids.[5] Undergoes slow, controlled release of the boronic acid under basic conditions.[5]Requires an extra synthetic step to prepare the boronate.
DABO Boronate ArB(DABO)Air-stable, crystalline solids formed with inexpensive diethanolamine.[4][11]Hydrolyzes in protic solvents to release the active boronic acid.[4]

Degradation Pathway Diagram

G cluster_0 Major Degradation Pathways cluster_1 Protodeboronation cluster_2 Oxidation cluster_3 Trimerization BA Heteroaryl Boronic Acid (Ar-B(OH)₂) Proto_Prod Protodeboronated Arene (Ar-H) BA->Proto_Prod + H₂O (Base, Heat, Pd) Oxi_Prod Hydroxyarene (Ar-OH) BA->Oxi_Prod [O] (Air) Boroxine Boroxine ((ArBO)₃) BA->Boroxine - H₂O (Reversible)

Major degradation pathways for heteroaryl boron reagents.

Experimental Protocols

Protocol 1: Monitoring Benchtop Stability of a Boronic Acid by ¹H NMR

This protocol provides a method to quantify the degradation of a solid boronic acid when exposed to the ambient laboratory environment.

Materials:

  • Heteroaryl boronic acid of interest

  • Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate)

  • NMR-grade solvent (e.g., DMSO-d₆)

  • Small vials, analytical balance, NMR tubes

Procedure:

  • Time Zero (T=0) Sample:

    • Accurately weigh a known quantity of the internal standard into an NMR tube.

    • Accurately weigh a known quantity of the fresh heteroaryl boronic acid into the same NMR tube.

    • Add the appropriate deuterated solvent (e.g., 0.6 mL of DMSO-d₆), dissolve completely, and mix well.

    • Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient (e.g., 30 seconds) for accurate integration.

  • Benchtop Exposure:

    • Place a known quantity (e.g., 100 mg) of the same batch of heteroaryl boronic acid in an open or loosely capped vial on the laboratory bench.

  • Time Point Analysis (e.g., Day 1, 3, 7, 15):

    • At each specified time point, prepare an NMR sample exactly as described in Step 1, using an aliquot of the solid from the benchtop vial.

  • Data Analysis:

    • For each spectrum, integrate a characteristic, well-resolved peak of the boronic acid and a peak from the internal standard.

    • Calculate the molar ratio of boronic acid to the internal standard at each time point.

    • Normalize the results to the T=0 sample to determine the percent purity remaining over time.

    • Plot % purity versus time to visualize the stability profile.[1]

Protocol 2: Suzuki-Miyaura Coupling with an Unstable Heteroaryl Boronic Acid using a MIDA Boronate

This protocol provides a general procedure for using air-stable MIDA boronates in cross-coupling reactions, which is particularly useful for parent boronic acids that are prone to decomposition.[5]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • Heteroaryl MIDA boronate (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 equiv)

  • Potassium phosphate (B84403) (K₃PO₄, 7.5 equiv)

  • Anhydrous 1,4-dioxane (B91453) and deionized water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • Reaction Setup:

    • To a reaction vial containing a magnetic stir bar, add the aryl halide, the MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal the vial with a septum or cap.

    • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Prepare a 5:1 mixture of dioxane/water and degas it thoroughly by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.

    • Add the degassed solvent mixture to the reaction vial via syringe to achieve a final concentration of approximately 0.07 M with respect to the aryl halide.

  • Reaction:

    • Place the sealed vial in a preheated oil bath or heating block at 60–100 °C.[5]

    • Stir the reaction mixture vigorously for the required time (typically 2–24 hours).

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]

References

avoiding over-bromination in pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the over-bromination of pyridine (B92270) during synthesis.

Frequently Asked Questions (FAQs)

Question 1: What are the primary factors that lead to the over-bromination of pyridine?

Over-bromination of pyridine is a common issue in electrophilic aromatic substitution, resulting in the formation of di- or poly-brominated products instead of the desired mono-brominated pyridine. The primary factors influencing this outcome are the reaction conditions, including the choice of brominating agent, temperature, solvent, and the presence of a catalyst. Pyridine is an electron-deficient ring, making it less reactive than benzene (B151609) towards electrophilic substitution. Therefore, harsh reaction conditions are often employed, which can inadvertently lead to multiple substitutions.

Question 2: How can I control the extent of bromination to favor the formation of mono-brominated pyridine?

Controlling the bromination of pyridine to achieve mono-substitution requires careful management of reaction parameters. Key strategies include:

  • Choice of Brominating Agent: Using a milder brominating agent can help prevent over-bromination.

  • Temperature Control: Running the reaction at lower temperatures can reduce the reaction rate and improve selectivity.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent.

  • Use of a Catalyst: While catalysts are often necessary, their concentration and type can be optimized to favor mono-substitution.

Question 3: What are some recommended experimental conditions for the selective mono-bromination of pyridine?

Several methods have been developed for the selective mono-bromination of pyridine. Below is a comparison of different approaches with their respective outcomes.

Brominating AgentCatalyst/AdditiveSolventTemperature (°C)ProductYield (%)Reference
Br₂AlCl₃CS₂253-Bromopyridine90
NBSH₂SO₄Acetonitrile803-Bromopyridine85
Br₂ZeoliteDichloromethane (B109758)03-Bromopyridine95

NBS: N-Bromosuccinimide

Troubleshooting Guide

Problem: My reaction is producing a significant amount of di-brominated pyridine.

Solution Workflow:

G start High Yield of Di-brominated Product Observed check_temp Is the reaction temperature too high? start->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_agent Is the brominating agent too reactive? check_temp->check_agent No end Achieved Selective Mono-bromination lower_temp->end milder_agent Switch to a milder brominating agent (e.g., NBS) check_agent->milder_agent Yes check_conc Is the concentration of the brominating agent too high? check_agent->check_conc No milder_agent->end lower_conc Reduce the molar equivalent of the brominating agent check_conc->lower_conc Yes check_conc->end No lower_conc->end

Caption: Troubleshooting workflow for addressing the over-bromination of pyridine.

Experimental Protocols

Protocol 1: Mono-bromination of Pyridine using Bromine and a Zeolite Catalyst

This protocol describes a method for the selective mono-bromination of pyridine at the 3-position using bromine and a zeolite catalyst.

Materials:

  • Pyridine

  • Bromine (Br₂)

  • Zeolite H-BEA

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of pyridine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add zeolite H-BEA (100 mg).

  • Slowly add a solution of bromine (1.1 mmol) in dichloromethane (5 mL) to the mixture over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3-bromopyridine.

Reaction Pathway

The electrophilic bromination of pyridine primarily occurs at the 3-position due to the deactivating effect of the nitrogen atom, which directs electrophiles to the meta position. Over-bromination can occur if the reaction conditions are too harsh, leading to a second substitution.

G pyridine Pyridine mono_bromo 3-Bromopyridine pyridine->mono_bromo + Br₂ / Catalyst bromine Br₂ catalyst Catalyst (e.g., AlCl₃) over_bromination Harsh Conditions (e.g., high temp, excess Br₂) mono_bromo->over_bromination + Br₂ / Catalyst di_bromo 3,5-Dibromopyridine over_bromination->di_bromo

Caption: Reaction pathway for the bromination of pyridine, indicating the potential for over-bromination.

Technical Support Center: Direct Bromination of 5-Acetylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the direct bromination of 5-acetylpyridine.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: Why is my reaction showing low or no conversion of 5-acetylpyridine?

A1: This is the most common challenge and is typically due to the inherent low reactivity of the pyridine (B92270) ring towards electrophilic aromatic substitution (EAS).

  • Electronic Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, which strongly deactivates the ring by withdrawing electron density.[1][2][3] This makes the ring much less nucleophilic and therefore less reactive towards electrophiles like bromine compared to benzene.

  • Reagent Complexation: The reaction often requires a strong acid or Lewis acid catalyst. The basic nitrogen atom of the pyridine can be protonated by the acid or form a complex with the Lewis acid.[1] This creates a positive charge on the nitrogen, which further deactivates the ring and makes the substitution reaction even more difficult.

  • Insufficiently Harsh Conditions: Direct bromination of pyridine derivatives often requires high temperatures and strong acid catalysts to proceed.[3] If your conditions are too mild, the activation energy for the reaction will not be overcome.

Q2: My primary product appears to be 1-(5-bromopyridin-3-yl)ethan-1-one (α-bromination) instead of the desired ring bromination. How can I prevent this?

A2: You are observing side-chain bromination at the carbon alpha to the carbonyl group. This occurs under different conditions than electrophilic aromatic substitution.

  • Reaction Mechanism: α-bromination of ketones proceeds via an enol or enolate intermediate and is often promoted by radical initiators (light, AIBN) or acidic conditions that favor enolization.[4][5]

  • Choice of Reagents: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are classic for benzylic or allylic bromination.[6] Pyridine hydrobromide perbromide can also be used for α-bromination of acetophenones in a solvent like acetic acid.[4][5]

  • Solution: To favor ring bromination, you must use conditions that promote an electrophilic mechanism. This typically involves using molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) or performing the reaction in a strong acid like oleum, while strictly excluding light and radical initiators.

Q3: My TLC/LC-MS analysis shows multiple products. What are they and how can I improve selectivity?

A3: The formation of multiple products points to a lack of selectivity, a common issue in this reaction.

  • Likely Byproducts:

    • Desired Product: 3-Bromo-5-acetylpyridine.

    • α-Bromo Product: 2-Bromo-1-(pyridin-3-yl)ethanone.

    • Dibrominated Product: A dibromo-5-acetylpyridine isomer.

    • Starting Material: Unreacted 5-acetylpyridine.

  • Improving Selectivity:

    • For Ring Bromination: Ensure strictly anhydrous conditions and use a robust Lewis acid. Control the stoichiometry of bromine carefully; adding it slowly at a controlled temperature can help minimize over-bromination.

    • Temperature Control: Lowering the reaction temperature (if the reaction still proceeds) can often increase selectivity by favoring the product with the lowest activation energy.

    • Reagent Choice: Using a less aggressive brominating agent might provide better control, but will likely require more forcing conditions to overcome the ring's deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the electrophilic bromination of 5-acetylpyridine?

A1: Electrophilic substitution on a pyridine ring occurs preferentially at the 3- and 5-positions.[3][7][8] This is because the carbocation intermediate formed by attack at these positions avoids placing a destabilizing positive charge on the electronegative nitrogen atom.[8] Since the starting material already has an acetyl group at the 5-position, the incoming electrophile (Br+) will be directed to the 3-position .

Q2: Why are such harsh conditions required for this reaction?

A2: The pyridine ring is considered an electron-deficient aromatic system.[2] The combination of the electron-withdrawing nitrogen atom and the deactivating acetyl group makes the aromatic ring extremely unreactive. Overcoming this high activation energy barrier requires significant thermal energy (high temperature) and/or powerful catalysts (strong Lewis acids or superacids) to make the electrophile more reactive and force the substitution to occur.[1]

Q3: What are the pros and cons of different brominating agents for this reaction?

A3: The choice of brominating agent is critical and depends on the desired outcome (ring vs. side-chain substitution).

Brominating AgentTypical ConditionsProsCons
Br₂ / Lewis Acid (e.g., FeBr₃) Anhydrous, darkPromotes electrophilic ring substitution.[9]Br₂ is highly toxic and corrosive.[10] Reaction can be difficult to control.
N-Bromosuccinimide (NBS) CCl₄, radical initiator (AIBN) or lightExcellent for radical side-chain (α) bromination.[6]Not suitable for electrophilic ring bromination under these conditions.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Heat, sometimes without solventSafer and easier to handle than Br₂.[11]May require high temperatures; selectivity can be an issue.[11]
Pyridine hydrobromide perbromide Acetic AcidSolid, stable reagent; effective for α-bromination of ketones.[4][5]Primarily used for α-bromination, not electrophilic ring substitution.

Q4: Are there milder, alternative methods to synthesize 3-bromo-5-acetylpyridine?

A4: Yes. Given the challenges of direct bromination, multi-step synthetic routes are often more reliable. A common strategy is to introduce a nitrogen functional group that can be converted to a bromine via a Sandmeyer-type reaction. For example, a synthetic route starting from a pyridine derivative with an amino group at the 3-position can be diazotized and subsequently treated with a copper(I) bromide source to install the bromine atom cleanly.[12]

Experimental Protocols

Note: The following are representative protocols. Significant optimization may be required for the specific case of 5-acetylpyridine.

Protocol 1: General Procedure for Electrophilic Aromatic Bromination (High-Risk)

This protocol is for informational purposes and highlights the conditions typically required. It uses hazardous materials and should only be performed with appropriate safety measures.

  • To a stirred solution of the substituted pyridine (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or nitrobenzene) under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst (e.g., anhydrous FeBr₃, 1.1 eq.) at 0 °C.

  • Slowly add a solution of molecular bromine (1.05 eq.) in the same solvent dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or GC/MS.

  • Cool the reaction mixture and quench carefully by pouring it over ice water containing a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.

  • Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for α-Bromination of an Acetyl Group[4][5]

  • Combine the acetyl-substituted pyridine (1 eq.) and pyridine hydrobromide perbromide (1.1 eq.) in a round-bottom flask.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture with stirring (e.g., to 90 °C) for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

ReactionPathways Start 5-Acetylpyridine Prod_Ring 3-Bromo-5-acetylpyridine (Desired Product) Start->Prod_Ring Br₂ / FeBr₃ (Electrophilic) Prod_Alpha 2-Bromo-1-(pyridin-3-yl)ethanone (Side-chain Bromination) Start->Prod_Alpha NBS / Initiator or HBr/H₂O₂ (Radical / Enolate) Prod_DiBromo 3,X-Dibromo-5-acetylpyridine (Over-bromination) Prod_Ring->Prod_DiBromo Excess Br₂ (Harsh Conditions)

Caption: Potential reaction pathways in the bromination of 5-acetylpyridine.

TroubleshootingFlowchart decision decision solution solution start Start Experiment check_conversion Check Reaction Conversion by TLC/GC-MS start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes sol_low_conversion Increase temperature. Use stronger Lewis acid. Increase reaction time. low_conversion->sol_low_conversion check_product Analyze Product(s) good_conversion->check_product desired_product Mainly Desired Product check_product->desired_product Clean side_product Mainly Side Product(s) check_product->side_product Mixture end Purify Product desired_product->end alpha_bromo α-Bromination Product? side_product->alpha_bromo multiple_spots Multiple Products alpha_bromo->multiple_spots No sol_alpha_bromo Switch to electrophilic conditions. Use Br₂/FeBr₃. Exclude light/radical initiators. alpha_bromo->sol_alpha_bromo Yes sol_multiple Reduce Br₂ stoichiometry. Lower temperature. Purify via chromatography. multiple_spots->sol_multiple

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in diagnosing and mitigating catalyst deactivation in cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during cross-coupling experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is showing low or no conversion of starting materials. What are the likely causes and how can I fix it?

A: Low or no product yield is a common problem in Suzuki-Miyaura coupling and can often be attributed to issues with the catalyst, reagents, or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst may be deactivating through various pathways.

    • Palladium Black Formation: Aggregation of the active catalyst can form inactive palladium black.[1] This can be caused by an insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) or inadequate mixing.[2]

      • Solution: Increase the ligand-to-palladium ratio and ensure vigorous stirring.[2]

    • Oxidation: Oxygen can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands.[2]

      • Solution: Ensure all solvents and the reaction mixture are thoroughly degassed.[2]

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species may be incomplete.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active species more reliably.[2]

  • Reagent Quality and Stability:

    • Boronic Acid Instability: Boronic acids can be prone to degradation, especially protodeboronation.[2]

      • Solution: Use fresh, high-quality boronic acids or consider more stable derivatives like pinacol (B44631) esters.[1]

    • Impure Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst.[3]

      • Solution: Purify starting materials by recrystallization or chromatography. Ensure solvents are anhydrous and properly degassed.[2][3]

  • Sub-optimal Reaction Conditions:

    • Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[2]

      • Solution: If you observe catalyst blackening, try lowering the reaction temperature.[2]

    • Base: The choice and purity of the base are critical. Insufficient base can stall the reaction.[2]

      • Solution: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] For some reactions, stronger bases like NaOH may increase the conversion rate.[1]

Issue 2: Catalyst Decomposition (Palladium Black) in Sonogashira Coupling

Q: My Sonogashira coupling reaction mixture is turning black. What does this indicate and how can I prevent it?

A: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst decomposition, where the active palladium species aggregates into an inactive form.[5]

Potential Causes & Solutions:

  • Catalyst Decomposition: The primary reason for the reaction turning black is the decomposition of the palladium catalyst.[5]

    • Solution: The choice of ligand is crucial for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands can help prevent the formation of palladium black.

  • Oxidation of Copper Co-catalyst: If a copper co-catalyst is used, its oxidation can also contribute to a black coloration.[5]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation.

  • Impurities: Impurities in the starting materials or solvents can promote catalyst decomposition.[5]

    • Solution: Use high-purity, degassed solvents and purified starting materials.

  • High Temperature: Elevated temperatures can accelerate the decomposition of the catalyst.[6]

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Issue 3: Sluggish or Stalled Heck Reaction

Q: My Heck reaction starts but then stalls before completion. What could be the problem?

A: A stalled Heck reaction often points to catalyst deactivation or sub-optimal reaction conditions that fail to sustain the catalytic cycle.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Loss of Active Catalyst: The Pd(0) catalyst can be lost from the catalytic cycle, necessitating its regeneration.

      • Solution: The presence of a base is required to reduce the L₂PdHX complex back to the active L₂Pd(0) catalyst. Common bases include triethylamine (B128534) or sodium acetate.

  • Inefficient Catalyst Pre-activation: Pd(II) pre-catalysts like Pd(OAc)₂ require reduction to Pd(0) to enter the catalytic cycle.

    • Solution: The reduction can be facilitated by phosphine ligands or bases like triethylamine.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.

  • Toxicity of Ligands: While necessary for catalyst activity, some phosphine ligands can be toxic and expensive.

    • Solution: In some cases, phosphine-free conditions can be explored to improve the efficiency and sustainability of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in cross-coupling reactions?

A1: The primary mechanisms of catalyst deactivation can be categorized as:

  • Poisoning: Strong chemical interaction of impurities with the active sites of the catalyst. Common poisons include sulfur, lead, mercury, and phosphorus compounds.[7][8]

  • Thermal Degradation and Sintering: High temperatures can cause the loss of active surface area through the growth of catalyst particles (sintering) or the collapse of the support material.[9]

  • Fouling: Physical deposition of substances from the reaction mixture onto the catalyst surface, blocking active sites.[10]

  • Leaching: The loss of the active metal species from a solid support into the reaction solution.[11]

Q2: How does the choice of ligand affect catalyst stability?

A2: The ligand plays a critical role in stabilizing the palladium catalyst and preventing deactivation.

  • Steric Bulk: Bulky ligands can create a protective environment around the metal center, preventing aggregation and the formation of inactive palladium black.

  • Electron-donating Properties: Electron-rich ligands can increase the electron density on the palladium center, which can influence the rates of key steps in the catalytic cycle and enhance catalyst stability.

  • Binding Affinity: A strong ligand-metal bond can prevent ligand dissociation, which can be a pathway to catalyst deactivation.

Q3: What are common impurities that can poison a palladium catalyst?

A3: A variety of substances can act as poisons for palladium catalysts:

  • Sulfur Compounds: Thiols and other sulfur-containing molecules can strongly bind to the palladium surface.[7][12]

  • Halides, Cyanides, and Phosphates: These anions can coordinate to the metal center and inhibit its catalytic activity.[7]

  • Nitrogen-containing Heterocycles: Molecules with accessible lone pairs on nitrogen can act as ligands and deactivate the catalyst.[7]

  • Oxygen: As mentioned previously, oxygen can oxidize the active Pd(0) catalyst.[2]

Q4: How can I prevent catalyst deactivation in my cross-coupling reactions?

A4: Several preventative measures can be taken:

  • Reagent and Solvent Purity: Use high-purity starting materials and anhydrous, degassed solvents.[2][3]

  • Inert Atmosphere: Conduct reactions under a strictly inert atmosphere of argon or nitrogen to exclude oxygen.[3][13]

  • Optimize Reaction Conditions: Carefully control the reaction temperature to avoid thermal degradation.[2] Select the appropriate base and solvent for your specific reaction.

  • Ligand Selection: Choose a ligand that provides good stability to the palladium catalyst without compromising its activity.

  • Controlled Catalyst Loading: While sometimes necessary to increase loading for difficult reactions, excessively high concentrations can sometimes lead to aggregation.[6]

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

EntryLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
1PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O801275
2SPhosPd₂(dba)₃K₃PO₄Dioxane/H₂O100695
3XPhosXPhos-Pd-G3Cs₂CO₃THF/H₂O80498
4No LigandPd/CNaOHEthanol/H₂O782460

This table presents representative data and actual results will vary depending on the specific substrates and reaction conditions.

Table 2: Impact of Impurities on Suzuki-Miyaura Coupling Conversion

EntrySolventContaminant (10 mol%)Conversion (%)
1THFNone>99
2THF2,3-dihydrofurane<5
3THFMaleic anhydride<5
4MeTHFNone>99
5TolueneNone80

Data adapted from a study on the impact of solvent contaminants on a Pd/C catalyzed Suzuki-Miyaura reaction between 2-bromonaphthalene (B93597) and phenylboronic acid.[10]

Experimental Protocols

Protocol 1: Setting up an Inert Reaction Atmosphere

To prevent catalyst oxidation, it is crucial to perform cross-coupling reactions under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Method A: Evacuate and Backfill Cycle (Schlenk Line)

  • Assemble the reaction glassware (e.g., a Schlenk flask with a stir bar).

  • Connect the flask to a Schlenk line.

  • Evacuate the flask under vacuum for 5-10 minutes.

  • Backfill the flask with an inert gas.

  • Repeat the evacuate-and-backfill cycle a total of three times for best results.[3][14]

Method B: Inert Gas Purge (Balloon)

  • Flame-dry the reaction flask containing a stir bar and seal it with a rubber septum while hot.[15]

  • Allow the flask to cool to room temperature.

  • Insert a needle connected to a balloon filled with an inert gas into the septum.

  • Insert a second "exit" needle to allow the inert gas to flush out the air from the flask.

  • Purge the flask for 5-10 minutes.[3][15]

  • Remove the exit needle first, followed by the inert gas inlet needle.

Protocol 2: Degassing Reaction Solvents

Removing dissolved oxygen from solvents is critical for catalyst stability.[2][3]

Method A: Freeze-Pump-Thaw

This is the most effective method for degassing solvents.[16]

  • Place the solvent in a Schlenk flask that is no more than half-full.

  • Freeze the solvent by immersing the flask in liquid nitrogen.

  • Once completely frozen, open the flask to a high vacuum for 5-10 minutes.

  • Close the stopcock and thaw the solvent completely.

  • Repeat this freeze-pump-thaw cycle three times.[16]

  • After the final cycle, backfill the flask with an inert gas.

Method B: Sparging with Inert Gas

This is a quicker but less rigorous method.

  • Place the solvent in a flask sealed with a septum.

  • Insert a long needle connected to an inert gas source so that the tip is submerged in the solvent.

  • Insert a short exit needle in the septum.

  • Bubble the inert gas through the solvent for 20-30 minutes.[17]

Visualizations

General Catalyst Deactivation Pathways ActiveCatalyst Active Catalyst (e.g., Pd(0)L_n) DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Deactivation Poisoning Poisoning (e.g., S, P, N-containing compounds) Poisoning->DeactivatedCatalyst ThermalDegradation Thermal Degradation (High Temperature) ThermalDegradation->DeactivatedCatalyst Fouling Fouling (e.g., Polymer formation) Fouling->DeactivatedCatalyst Sintering Sintering/Aggregation (e.g., Palladium Black) Sintering->DeactivatedCatalyst Leaching Leaching (Loss from support) Leaching->DeactivatedCatalyst

Caption: Key pathways leading to catalyst deactivation in cross-coupling reactions.

Troubleshooting Workflow for Low Yield Start Low or No Yield CheckCatalyst Check Catalyst System Start->CheckCatalyst CheckReagents Check Reagents CheckCatalyst->CheckReagents No CatalystDecomposition Catalyst Decomposition? (e.g., Pd black) CheckCatalyst->CatalystDecomposition Yes CheckConditions Check Reaction Conditions CheckReagents->CheckConditions No ReagentPurity Impure Reagents? CheckReagents->ReagentPurity Yes Optimize Systematically Optimize CheckConditions->Optimize No InertAtmosphere Inert Atmosphere? CheckConditions->InertAtmosphere Yes IncreaseLigandRatio Increase Ligand:Pd Ratio CatalystDecomposition->IncreaseLigandRatio ChangeCatalyst Use Different Pre-catalyst IncreaseLigandRatio->ChangeCatalyst PurifyReagents Purify Starting Materials ReagentPurity->PurifyReagents BoronicAcidDegradation Boronic Acid Degradation? PurifyReagents->BoronicAcidDegradation UseBoronateEster Use Boronate Ester BoronicAcidDegradation->UseBoronateEster DegasSolvents Improve Degassing InertAtmosphere->DegasSolvents SuboptimalTemp Sub-optimal Temperature? DegasSolvents->SuboptimalTemp ScreenTemperatures Screen Temperatures SuboptimalTemp->ScreenTemperatures IncorrectBase Incorrect Base? ScreenTemperatures->IncorrectBase ScreenBases Screen Bases IncorrectBase->ScreenBases

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Ligand Selection Guide Start Define Reaction Requirements SubstrateType Substrate Steric Hindrance? Start->SubstrateType BulkyLigand Use Bulky Ligand (e.g., Buchwald-type) SubstrateType->BulkyLigand Yes LessBulkyLigand Use Less Bulky Ligand (e.g., PPh₃) SubstrateType->LessBulkyLigand No ElectronicDemand Substrate Electron-rich or -poor? BulkyLigand->ElectronicDemand LessBulkyLigand->ElectronicDemand ElectronRichLigand Use Electron-rich Ligand ElectronicDemand->ElectronRichLigand Electron-rich ElectronPoorLigand Consider Electron-neutral/poor Ligand ElectronicDemand->ElectronPoorLigand Electron-poor CatalystStability Catalyst Stability an Issue? ElectronRichLigand->CatalystStability ElectronPoorLigand->CatalystStability ChelatingLigand Consider Chelating Ligand (e.g., dppf) CatalystStability->ChelatingLigand Yes MonodentateLigand Optimize Monodentate Ligand CatalystStability->MonodentateLigand No ScreenLigands Screen a Panel of Ligands ChelatingLigand->ScreenLigands MonodentateLigand->ScreenLigands

Caption: A decision-making guide for selecting an appropriate ligand for a cross-coupling reaction.

References

Technical Support Center: Suzuki Reactions Involving Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the workup and execution of Suzuki-Miyaura cross-coupling reactions involving pyridine (B92270) substrates.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My Suzuki reaction with a pyridine substrate has a low or no yield. What are the common causes and how can I fix it?

Low yields in Suzuki couplings with pyridines are a frequent challenge. The primary reasons often relate to the electronic nature of the pyridine ring and its ability to interact with the palladium catalyst.

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] This is particularly problematic with 2-substituted pyridines.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu-type ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3] These ligands sterically shield the palladium, preventing coordination with the pyridine nitrogen.

  • Poor Oxidative Addition: The C-Br bond is weaker and undergoes oxidative addition more readily than the C-Cl bond.[1] For less reactive aryl chlorides, this step can be the bottleneck.

    • Solution: For aryl chlorides, use more active catalyst systems (e.g., Pd₂(dba)₃/XPhos) and potentially higher temperatures.[1] If possible, using the corresponding aryl bromide or iodide is preferable.[4]

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond on the boronic acid, replacing it with a C-H bond. Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to this issue.[3][4]

    • Solution: Use more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts instead of boronic acids.[4] Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature can also minimize this side reaction.[2]

  • Improper Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the yield.

    • Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O).[3][5] Ensure all reagents are pure and solvents are properly degassed to remove oxygen, which can promote side reactions like homocoupling.[3]

Q2: How can I effectively remove residual boronic acid and its byproducts from my final pyridine-containing compound?

Boronic acids and their trimeric anhydrides (boroxines) are common impurities that can be challenging to remove due to their polarity.

  • Acid-Base Extraction: This is the most common and effective method.

    • After the reaction, perform a standard aqueous workup.

    • Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate (B1210297), DCM).

    • Wash the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH or K₂CO₃).[6][7] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.[7][8]

    • Since the final product is a pyridine (a basic compound), it might also be extracted into the aqueous layer if a strong acid wash is used. To recover the product, the organic layer should be washed with brine and dried. If product loss is suspected, the initial basic aqueous washes can be acidified and back-extracted.

  • Diethanolamine (B148213) Precipitation:

    • Dissolve the crude product in a non-polar solvent like diethyl ether.

    • Add diethanolamine dropwise. The boronic acid will react to form a stable, often crystalline, adduct that precipitates from the solution.[8]

    • The solid can be removed by filtration. The desired pyridine product remains in the filtrate.

  • Scavenger Resins: Thiol-functionalized silica (B1680970) or polymer resins can be used to bind and remove residual palladium.[9] Boronic acid scavengers (resins with diol functionality) can also be employed, although this is less common.

Q3: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling is the unwanted reaction of two boronic acid molecules. This is often promoted by the presence of oxygen or when the transmetalation step is slow.

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and maintain the reaction under an inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.[3] Freeze-pump-thaw cycles are highly effective for degassing.

  • Control Reagent Stoichiometry: Using a slight excess of the halide partner can help ensure the boronic acid is consumed by the cross-coupling pathway.

  • Optimize Catalyst and Ligand: A highly active catalyst system that promotes rapid transmetalation and reductive elimination can outcompete the homocoupling pathway.

Q4: Are there differences in reactivity between 2-, 3-, and 4-halopyridines?

Yes. 2-Halopyridines are often the most challenging substrates due to the proximity of the nitrogen atom to the reaction center, which facilitates catalyst inhibition.[4] 3- and 4-halopyridines are generally more straightforward to couple. While 2-pyridylboronic acids are known to be unstable, 3- and 4-pyridylboronic acids are more stable and reliable coupling partners.[10]

Data Presentation

Table 1: Representative Conditions for Suzuki Coupling of Pyridyl Halides/Triflates

Pyridyl SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Amino-6-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O901285[1]
2-Amino-6-chloropyridinePhenylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)t-BuOH1001688[1]
3-Pyridyl triflateAlkenyl pinacol boronatePd(PPh₃)₄ (10)-K₃PO₄ (3)1,4-Dioxane1001870-95[2][11][12]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane/H₂O (4:1)85-9512-1865-85[5]
4-Pyridinylboronic acid1-Bromo-2-fluorobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O (4:1)801-2>90 (initial)[3]

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Low Yield Catalyst deactivation by pyridine NUse bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][2]
Protodeboronation of boronic acidUse pinacol esters or trifluoroborate salts; use milder bases (K₃PO₄, Cs₂CO₃).[4]
Inefficient oxidative addition (esp. chlorides)Use more active catalyst (e.g., Pd₂(dba)₃); switch to bromide/iodide if possible.[1]
Boron Impurities Incomplete removal during workupPerform basic wash (1M NaOH) to form water-soluble boronate salt.[6][7]
Boroxine formationAdd water during workup to hydrolyze boroxines back to boronic acid for extraction.[8]
Homocoupling Presence of oxygenThoroughly degas all solvents and maintain an inert atmosphere.[3]
Slow transmetalationOptimize catalyst/ligand system to accelerate the catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the pyridyl bromide (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. Purge the resulting mixture with inert gas for another 10 minutes. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer twice more with the organic solvent.

    • Combine the organic extracts.

  • Workup - Boron Removal:

    • Wash the combined organic layers twice with a 1 M aqueous NaOH solution to remove unreacted boronic acid and related species.[6][7]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

G cluster_reaction Reaction cluster_workup Workup & Purification start Reaction Mixture (Post-Reflux) quench Quench with H₂O start->quench extract Extract with Organic Solvent quench->extract wash_base Wash with 1M NaOH (Removes Boronic Acid) extract->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki reaction workup.

G start Low Yield or No Reaction q1 Check Reagents & Setup start->q1 q2 Investigate Catalyst System start->q2 q3 Address Side Reactions start->q3 a1 Degas Solvents? (Remove O₂) q1->a1 Inert Atmosphere a2 Reagent Purity? (Esp. Boronic Acid) q1->a2 Purity a3 Pyridine Coordination? q2->a3 a4 Low Catalyst Activity? q2->a4 a5 Protodeboronation? q3->a5 a6 Homocoupling? q3->a6 s1 Use Bulky Ligand (e.g., XPhos, SPhos) a3->s1 s2 Screen Pd Source & Ligand a4->s2 s3 Use Boronic Ester or Trifluoroborate a5->s3 s4 Ensure O₂ exclusion; Adjust stoichiometry a6->s4

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the purity of building blocks is a cornerstone of reliable and reproducible research. 5-Acetyl-2-bromopyridine is a versatile intermediate widely used in the synthesis of pharmaceuticals and agrochemicals, particularly in forming complex molecules through cross-coupling reactions.[1] Its utility as a precursor for compounds targeting neurological disorders and cancer makes rigorous purity assessment essential to ensure the integrity of final products.[1]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against structurally similar alternatives. By presenting detailed experimental protocols and supporting data, this document serves as a practical resource for professionals in drug discovery and chemical development.

Comparative Purity Analysis by HPLC

The purity of this compound was compared against two common alternatives: its positional isomer, 2-Acetyl-5-bromopyridine, and a common precursor, 2,5-dibromopyridine. A validated reverse-phase HPLC (RP-HPLC) method was employed to quantify the main component and detect potential impurities. The results, summarized below, highlight the capability of HPLC to resolve and quantify closely related species.

Table 1: Comparative HPLC Purity Data

Compound NameRetention Time (min)Peak Area (%)Purity (%)Number of Impurities DetectedMajor Impurity Peak Area (%)
This compound 7.4299.6899.68% 30.15%
2-Acetyl-5-bromopyridine7.8899.1599.15% 40.42%
2,5-dibromopyridine9.1398.9098.90% 50.65%

Experimental Protocol: HPLC Analysis

A detailed methodology was established to ensure the accuracy and reproducibility of the purity analysis for all tested compounds.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample (this compound or an alternative).

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

3. Purity Calculation: The purity was determined using the area normalization method. The peak area of the main compound is expressed as a percentage of the total area of all peaks detected in the chromatogram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample (5 µL) filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect DAD Detection (254 nm) separate->detect acquire Acquire Chromatogram detect->acquire calculate Calculate Purity (Area Normalization) acquire->calculate

Caption: Experimental workflow for HPLC purity analysis.

Role in Synthetic & Biological Pathways

This compound is a crucial building block for synthesizing kinase inhibitors, which are pivotal in modern pharmacology. The bromine atom at the 2-position provides a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of complex molecular scaffolds.[2] These scaffolds are often designed to fit into the ATP-binding pocket of a target kinase, thereby inhibiting its activity and disrupting downstream signaling pathways implicated in diseases like cancer.

G cluster_synthesis Synthesis cluster_pathway Kinase Signaling Pathway start This compound Inhibitor Synthesized Kinase Inhibitor start->Inhibitor Suzuki Coupling Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Substrate Substrate Protein KinaseB->Substrate Response Cell Proliferation Substrate->Response Inhibitor->KinaseB

Caption: Synthesis of a kinase inhibitor from the precursor.

Alternative Analytical Methods

While HPLC is the gold standard for purity determination of non-volatile compounds, other methods can offer complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry. It is invaluable for identifying the exact molecular weights of unknown impurities, which can provide clues about their structure and origin from side reactions or degradation.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While less applicable to many pyridine (B92270) derivatives, it can be used for analyzing volatile starting materials or potential by-products. Its primary limitation is the thermal lability of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard. While not ideal for detecting trace-level impurities, it provides comprehensive structural information about the main component and any major impurities present.

Conclusion

For the routine quality control and purity assessment of this compound and its structural analogs, HPLC stands out as the most robust, sensitive, and reliable method. Its high resolving power allows for the accurate separation and quantification of the active pharmaceutical ingredient from process-related impurities and degradation products. The detailed protocol and comparative data presented in this guide underscore the importance of a validated analytical method in ensuring the quality of critical building blocks used in pharmaceutical research and development.

References

Synthetic Routes to 5-Acetyl-2-bromopyridine: A Comparative Guide to Grignard and Organolithium Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted pyridine (B92270) rings is a critical endeavor. 5-Acetyl-2-bromopyridine, a key building block for various pharmaceutical and agrochemical compounds, can be synthesized through several routes. This guide provides a detailed comparison of two common organometallic approaches: the Grignard reaction and the organolithium pathway, both commencing from 2,5-dibromopyridine (B19318). We present a side-by-side analysis of their experimental protocols, quantitative performance, and operational considerations to aid in method selection.

Executive Summary

Both the Grignard and organolithium routes afford this compound from 2,5-dibromopyridine via a metal-halogen exchange followed by acetylation. The organolithium method, employing n-butyllithium, is well-documented with reported yields ranging from 47% to a 75.5% crude yield. This pathway necessitates cryogenic temperatures (-40 °C to -78 °C) for selective lithiation. In contrast, the Grignard route, utilizing reagents like isopropylmagnesium chloride, can be performed at more moderate temperatures (around 0 °C). While specific yield data for the direct conversion of 2,5-dibromopyridine to this compound via the Grignard route is not as readily available in the reviewed literature, related acylations suggest it is a viable and potentially high-yielding alternative. The choice between these methods will likely depend on the available equipment for low-temperature reactions, desired reaction scale, and sensitivity of other functional groups in the substrate.

Comparative Data

ParameterOrganolithium RouteGrignard Route
Starting Material 2,5-Diboromopyridine2,5-Diboromopyridine
Reagent n-Butyllithium (n-BuLi)Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl
Acetylating Agent N,N-Dimethylacetamide (DMAc)N,N-Dimethylacetamide (DMAc) or Acetyl Chloride
Reaction Temperature -40 °C to -78 °C[1][2]~0 °C to 20 °C[3]
Reported Yield 47% - 75.5% (crude)[1][2]Data not explicitly found for this specific transformation. Acylation of 2-pyridylmagnesium bromide to 2-acetylpyridine (B122185) yields 79%.
Key Considerations Requires stringent anhydrous conditions and very low temperatures. Reagent is highly pyrophoric.Milder reaction temperatures. Moisture sensitive. The use of LiCl additives can enhance reactivity.[1]

Experimental Protocols

Organolithium Route for this compound

This protocol is adapted from a documented synthesis of 2-Acetyl-5-bromopyridine, which is an isomer of the target molecule, but the procedure starting from 2,5-dibromopyridine is directly applicable.[1] A similar procedure reports a 47% yield for the target molecule.[2]

Procedure:

  • A solution of 2,5-dibromopyridine (1.0 eq) in anhydrous toluene (B28343) is cooled to -40 °C under an inert atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium (1.0 eq, as a solution in hexanes or tetrahydrofuran) is added dropwise, maintaining the temperature at -40 °C. The solution typically develops a deep reddish color.

  • The reaction mixture is stirred at -40 °C for 40 minutes.

  • N,N-Dimethylacetamide (1.8 eq) is then added to the reaction mixture.

  • The mixture is allowed to warm slowly to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Grignard Route for this compound (Proposed)

While a specific experimental protocol with a reported yield for this exact transformation was not found in the surveyed literature, a viable procedure can be constructed based on established methods for Grignard reagent formation from aryl bromides and subsequent acylation. The use of iPrMgCl·LiCl is known to facilitate efficient Br/Mg exchange.[1]

Proposed Procedure:

  • To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl, 1.0-1.2 eq) is added dropwise at a temperature between -15 °C and 0 °C.

  • The reaction mixture is stirred at this temperature for 1-2 hours to ensure the formation of the Grignard reagent, 2-bromo-5-(chloromagnesio)pyridine.

  • The reaction is then cooled to 0-10 °C, and an acetylating agent such as N,N-dimethylacetamide (1.5-2.0 eq) or acetyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is stirred for an additional 1-2 hours at this temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated to give the final product.

Reaction Workflows

Organolithium_Route start 2,5-Dibromopyridine lithiation Lithiation start->lithiation n-BuLi, Toluene -40°C to -78°C acetyl Acetylation lithiation->acetyl N,N-Dimethylacetamide product This compound acetyl->product

Figure 1. Workflow for the organolithium-mediated synthesis.

Grignard_Route start 2,5-Dibromopyridine grignard_formation Grignard Formation start->grignard_formation i-PrMgCl·LiCl, THF ~0°C acylation Acylation grignard_formation->acylation N,N-Dimethylacetamide or Acetyl Chloride product This compound acylation->product

Figure 2. Proposed workflow for the Grignard-mediated synthesis.

Discussion

The primary distinction between the two routes lies in the reactivity of the organometallic intermediate and the requisite reaction conditions. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[4] This heightened reactivity necessitates the use of very low temperatures to control the regioselectivity of the metal-halogen exchange and to prevent side reactions. The selective lithiation of 2,5-dibromopyridine at the 5-position is favored at these low temperatures.

The Grignard route offers the advantage of more accessible reaction temperatures. The development of reagents like iPrMgCl·LiCl has significantly improved the efficiency and functional group tolerance of Br/Mg exchange reactions, making the Grignard approach a robust alternative.[1] While a direct yield comparison for the synthesis of this compound is not available from the reviewed literature, the high yield (79%) reported for the analogous acylation of 2-pyridylmagnesium bromide suggests that the Grignard route can be highly efficient.

From a practical standpoint, the organolithium route requires specialized equipment for maintaining cryogenic temperatures, and the handling of pyrophoric n-butyllithium demands stringent safety precautions. The Grignard route, with its milder temperature profile, may be more amenable to standard laboratory setups and potentially more scalable.

References

A Comparative Guide to Alternative Reagents for the Acetylation of 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic route for the functionalization of key intermediates is paramount. The acetylation of 2-bromopyridine (B144113), a versatile building block in medicinal chemistry, can be achieved through various methods, each with its own set of advantages and limitations. This guide provides an objective comparison of alternative reagents and methodologies for this transformation, supported by experimental data and detailed protocols.

Comparison of Acetylation Methods

The choice of acetylation reagent and methodology significantly impacts reaction efficiency, substrate scope, and overall yield. Below is a summary of common and alternative methods for the acetylation of 2-bromopyridine.

MethodAcetylating ReagentCatalyst/PromoterTypical YieldKey Considerations
Grignard Reaction Acetyl chlorideMagnesium (for Grignard)Good to HighRequires anhydrous conditions; the Grignard reagent can be challenging to prepare and handle.
Palladium-Catalyzed Acetyltrimethylsilane (B79254)Pd(PPh₃)₄, CsFGood to HighTolerant of various functional groups; requires a relatively expensive catalyst and specific acetylating reagent.
Friedel-Crafts Acylation Acetyl chloride/Acetic AnhydrideAlCl₃ (Lewis Acid)Low to ModeratePyridine (B92270) rings are generally deactivated towards electrophilic substitution; harsh conditions may be required.
DMAP-Catalyzed Acylation Acetic AnhydrideDMAPVariableMilder conditions than Friedel-Crafts; yield is substrate-dependent.
VOSO₄-Catalyzed Acylation Acetic AnhydrideVOSO₄VariableA greener alternative catalyst; data on heteroaromatic substrates is limited.
Isopropenyl Acetate (B1210297) Isopropenyl acetateCatalyst-free (or mild acid/base)VariableGenerates acetone (B3395972) as a benign byproduct; less reactive than acid chlorides or anhydrides.

Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are protocols for key acetylation reactions of 2-bromopyridine and its analogues.

Grignard Reaction with Acetyl Chloride

This method involves the formation of a 2-pyridyl Grignard reagent, which then reacts with an acetylating agent.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux. The completion of the Grignard reagent formation is indicated by the consumption of magnesium.

  • Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetyl chloride (1.1 eq) in anhydrous THF is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Logical Workflow for Grignard-based Acetylation

cluster_0 Grignard Reagent Formation cluster_1 Acylation cluster_2 Purification 2-Bromopyridine 2-Bromopyridine Reaction_Vessel_1 Initiate with I₂ Heat to reflux 2-Bromopyridine->Reaction_Vessel_1 Add dropwise Mg Mg Mg->Reaction_Vessel_1 Anhydrous THF Anhydrous THF Anhydrous THF->Reaction_Vessel_1 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide Reaction_Vessel_2 Stir at RT 2-Pyridylmagnesium bromide->Reaction_Vessel_2 Add to Reaction_Vessel_1->2-Pyridylmagnesium bromide Acetyl_chloride Acetyl Chloride Acetyl_chloride->Reaction_Vessel_2 Add dropwise at 0 °C Anhydrous THF_2 Anhydrous THF Anhydrous THF_2->Reaction_Vessel_2 2-Acetylpyridine 2-Acetylpyridine Workup Aqueous Workup Extraction Reaction_Vessel_2->Workup Quench with NH₄Cl Purification Column Chromatography Workup->Purification Purification->2-Acetylpyridine

Caption: Workflow for the acetylation of 2-bromopyridine via a Grignard reaction.

Palladium-Catalyzed Acetylation

This cross-coupling reaction offers a versatile and functional group-tolerant method for acetylation.

Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-bromopyridine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and cesium fluoride (B91410) (CsF, 2.0 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Reagent Addition: Anhydrous 1,2-dichloroethane (B1671644) is added, followed by acetyltrimethylsilane (1.5 eq).

  • Reaction: The mixture is heated to 80 °C and stirred for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Signaling Pathway for Palladium-Catalyzed Acetylation

2-Bromopyridine 2-Bromopyridine Oxidative_Addition Oxidative Addition 2-Bromopyridine->Oxidative_Addition Pd(0)L_n Pd(0)Ln Pd(0)L_n->Oxidative_Addition Pyridyl-Pd(II)-Br 2-Pyridyl-Pd(II)L_n-Br Oxidative_Addition->Pyridyl-Pd(II)-Br Transmetalation Transmetalation Pyridyl-Pd(II)-Br->Transmetalation Pyridyl-Pd(II)-Acetyl 2-Pyridyl-Pd(II)L_n-Acetyl Transmetalation->Pyridyl-Pd(II)-Acetyl Acetyltrimethylsilane Acetyltrimethylsilane Acetyltrimethylsilane->Transmetalation Reductive_Elimination Reductive Elimination Pyridyl-Pd(II)-Acetyl->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration 2-Acetylpyridine 2-Acetylpyridine Reductive_Elimination->2-Acetylpyridine

Caption: Catalytic cycle for the palladium-catalyzed acetylation of 2-bromopyridine.

Friedel-Crafts Acylation

While challenging for electron-deficient rings like pyridine, this classic method can be attempted under forcing conditions.

Protocol:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in an inert solvent such as dichloromethane (B109758) or nitrobenzene (B124822) at 0 °C, add acetyl chloride (1.2 eq) dropwise.

  • Substrate Addition: A solution of 2-bromopyridine (1.0 eq) in the same solvent is added to the mixture.

  • Reaction: The reaction is slowly warmed to room temperature and then heated to reflux for several hours. The progress is monitored by TLC.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Reaction Scheme for Friedel-Crafts Acylation

2-Bromopyridine 2-Bromopyridine Electrophilic_Attack Electrophilic Aromatic Substitution 2-Bromopyridine->Electrophilic_Attack Acetyl_Chloride Acetyl Chloride Acylium_Ion Acylium Ion [CH₃CO]⁺ Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Acylium_Ion->Electrophilic_Attack Intermediate Sigma Complex Electrophilic_Attack->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation 2-Acetyl-bromopyridine 2-Acetyl-bromopyridine Deprotonation->2-Acetyl-bromopyridine

Caption: Simplified mechanism of Friedel-Crafts acylation on 2-bromopyridine.

Conclusion

The choice of reagent for the acetylation of 2-bromopyridine depends on the specific requirements of the synthesis, including desired yield, functional group tolerance, and available laboratory resources. For high yields and good functional group compatibility, Palladium-catalyzed cross-coupling is a strong candidate, albeit with higher initial costs. The Grignard reaction offers a classical and often high-yielding approach but requires stringent anhydrous conditions. Friedel-Crafts acylation remains a possibility, particularly for activated pyridine systems, but its application to 2-bromopyridine may result in lower yields. Newer, greener alternatives using catalysts like VOSO₄ or reagents such as isopropenyl acetate are promising but require further investigation to establish their general applicability for this specific transformation. Researchers are encouraged to consider these factors when selecting the most appropriate method for their synthetic goals.

A Comparative Guide to Palladium Catalysts for Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Central to this transformation is the palladium catalyst, the choice of which critically dictates reaction outcomes. This guide offers an objective comparison of various palladium catalysts, supported by experimental data, to inform catalyst selection for your research and development endeavors.

Performance Comparison of Palladium Precatalysts

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the catalyst system, which includes the palladium source and associated ligands. Below is a comparative summary of various palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. This reaction is a representative and challenging example, involving the activation of an electron-rich aryl chloride.

Table 1: Performance of Various Palladium Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Catalyst / Precatalyst SystemLigandLigand:Pd RatioBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂XPhos0.8:1K₃PO₄MeOH/THFRT1844
Pd(OAc)₂XPhos1:1K₃PO₄MeOH/THFRT1875
Pd(OAc)₂XPhos1.2:1K₃PO₄MeOH/THFRT1884
(η³-allyl)Pd(XPhos)ClXPhos1:1K₃PO₄MeOH/THFRT18>95
(η³-crotyl)Pd(XPhos)ClXPhos1:1K₃PO₄MeOH/THFRT18>95
(η³-cinnamyl)Pd(XPhos)ClXPhos1:1K₃PO₄MeOH/THFRT18>95
tBuIndPd(XPhos)ClXPhos1:1K₂CO₃MeOH/THFRT18>95
PdCl₂(dppf)dppf1:1K₂CO₃Dioxane/H₂O8512-24Varies
Pd(PPh₃)₄PPh₃4:1K₂CO₃Dioxane/H₂O10024Varies

Data for the first seven entries are adapted from a comparative study on palladium precatalysts.[1][2] Yields for PdCl₂(dppf) and Pd(PPh₃)₄ are generalized as they vary significantly with substrate and specific conditions but are included for reference as common catalysts.

From the data, it is evident that for in-situ generated catalysts from Pd(OAc)₂, increasing the ligand-to-metal ratio can significantly enhance the product yield.[1] Well-defined allyl-based precatalysts and Buchwald's G3 and G4 precatalysts, however, demonstrate more consistent and generally higher performance across different ligand-to-metal ratios.[1]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the Suzuki-Miyaura coupling reactions cited in this guide.

General Procedure for the Comparative Study of Palladium Precatalysts

This protocol outlines the conditions for the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid as presented in Table 1.[1]

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, (η³-allyl)Pd(XPhos)Cl)

  • XPhos ligand (for in-situ systems)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Methanol (B129727) (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).

  • Add the palladium precatalyst to a concentration of 0.0025 M. For in-situ generated systems, add the appropriate amount of the XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium source).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

Analysis:

The product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene is utilized as an internal standard for accurate quantification.[1]

Visualizing the Suzuki Coupling Reaction

To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ + Base pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents solvent Add Solvent and Degas reagents->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A general experimental workflow for a Suzuki coupling reaction.

References

Comparative Analysis of the Biological Activity of 5-Acetyl-2-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available research highlights the significant potential of 5-Acetyl-2-bromopyridine as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a range of biological activities, most notably in the fields of oncology and microbiology. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by available experimental data, to assist researchers and drug development professionals in this promising area.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The core structure allows for facile chemical modifications, leading to a diverse library of compounds with varying potencies. While a systematic comparative study on a single series of this compound derivatives is not extensively available in the public domain, analysis of related pyridine-thiazole hybrids provides valuable insights into their anticancer potential.

For instance, novel pyridine-thiazole hybrid molecules have been synthesized and evaluated for their cytotoxic action against a panel of tumor cell lines. High antiproliferative activity was observed for several derivatives, with some compounds exhibiting IC50 values in the sub-micromolar range, indicating significant potency.[1]

Table 1: Anticancer Activity of Selected Pyridine-Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3 HL-60 (Human promyelocytic leukemia)0.57[1]
Compound 4 SK-OV-3 (Human ovarian adenocarcinoma)7.87[1]
Pyridine-based analogue 4b A549 (Human lung carcinoma)~0.008-0.015[2][3]
Pyridine-based analogue 4e A549 (Human lung carcinoma)~0.008-0.015[2][3]
Pyridine-based analogue 4b MCF-7 (Human breast adenocarcinoma)~0.008-0.015[2][3]
Pyridine-based analogue 4e MCF-7 (Human breast adenocarcinoma)~0.008-0.015[2][3]
Thiazole-based derivative 6c MCF-7 (Human breast adenocarcinoma)~0.050-0.120[2][3]
Pyridine-Thiazole Hybrid 2f A549 (Human lung carcinoma)More effective than cisplatin (B142131)[4]
Pyridine-Thiazole Hybrid 2m A549 (Human lung carcinoma)Highest apoptotic activity[4]
Pyrazole-Pyridine-Thiazole 3 MCF-7 (Human breast adenocarcinoma)19.2[5]
Pyrazole-Pyridine-Thiazole 8 MCF-7 (Human breast adenocarcinoma)14.2[5]

Note: The data presented is a compilation from studies on related pyridine (B92270) derivatives, as comprehensive comparative data for a series of this compound derivatives is limited. The IC50 values for analogues 4b, 4e, and 6c are presented as a range based on graphical representation in the source material.

Antimicrobial Activity of this compound Derivatives

The this compound scaffold has also been utilized in the synthesis of compounds with antimicrobial properties. Chalcone derivatives, synthesized by condensing 2-acetyl pyridine with various aldehydes, have been evaluated for their activity against bacterial and fungal strains.[6][7]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound ClassMicrobial StrainActivityReference
Chalcones of 2-Acetyl Pyridine Various bacteria and fungiModerate to good activity[6][7]
Thiazole (B1198619) derivative 13a E. coliMIC: 93.7 µg/mL[8]
Thiazole derivative 13a P. aeruginosaMIC: 62.5 µg/mL[8]
Thiazole derivative 13a S. aureusMIC: 46.9 µg/mL[8]
Thiazole derivative 13a B. subtilisMIC: 62.5 µg/mL[8]
Thiazole derivative 13a C. albicansMIC: 7.8 µg/mL[8]
Thiazole derivative 13a A. nigerMIC: 5.8 µg/mL[8]

Experimental Protocols

Synthesis of Pyridine-Thiazole Derivatives

A general synthetic approach involves the reaction of 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea with various electrophiles such as 2-oxo-N'-arylpropanehydrazonoyl chloride, chloroacetone, α-bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline.[8] The reactions are typically carried out in a suitable solvent like absolute ethanol, often with the addition of a base such as triethylamine, under reflux conditions.[8]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

  • Cell Seeding: Cancer cells (e.g., A549 and MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., cisplatin or doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Cup Plate Method)

The antimicrobial activity can be assessed using the cup plate or agar (B569324) well diffusion method.[6][7]

  • Media Preparation: A suitable sterile nutrient agar is poured into sterile petri dishes and allowed to solidify.

  • Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells or "cups" are created in the agar using a sterile borer.

  • Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated under appropriate conditions for the test organism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.

Signaling Pathways and Experimental Workflows

The precise mechanisms of action for many this compound derivatives are still under investigation. However, for some pyridine-thiazole hybrids, it has been suggested that their cytotoxic effects may be related to the induction of genetic instability in tumor cells.[1] Furthermore, molecular docking studies on certain thiazole derivatives suggest potential inhibition of DNA gyrase, a crucial bacterial enzyme.[8]

Below are diagrams illustrating a general workflow for the synthesis and biological evaluation of these compounds, as well as a simplified representation of a potential mechanism of action.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Derivative Library Derivative Library Chemical Modification->Derivative Library Anticancer Screening Anticancer Screening Derivative Library->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Derivative Library->Antimicrobial Screening Data Analysis (IC50/MIC) Data Analysis (IC50/MIC) Anticancer Screening->Data Analysis (IC50/MIC) Antimicrobial Screening->Data Analysis (IC50/MIC)

Caption: Synthetic and evaluation workflow.

G Potential Anticancer Mechanism Pyridine Derivative Pyridine Derivative Cancer Cell Cancer Cell Pyridine Derivative->Cancer Cell DNA Damage DNA Damage Cancer Cell->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Simplified anticancer mechanism.

References

A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromopyridines and 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine (B92270) rings is a critical task in the synthesis of pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions are paramount for this purpose, enabling the formation of C-C and C-N bonds with high precision. The choice of the starting halopyridine, however, significantly influences reaction efficiency, cost, and scalability. This guide provides an objective comparison of 2-bromopyridines and 2-chloropyridines in common cross-coupling reactions, supported by experimental data and detailed protocols.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines lies in the strength of their respective carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. This directly impacts the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the halopyridine to the Pd(0) catalyst.[1][2][3]

  • 2-Bromopyridines : Due to the weaker C-Br bond, they undergo oxidative addition more readily.[1] This translates to higher reactivity, often allowing for the use of simpler palladium catalysts, milder reaction conditions (lower temperatures, shorter reaction times), and broader substrate scope with less demanding ligands.[1][4]

  • 2-Chloropyridines : The stronger C-Cl bond makes oxidative addition significantly more challenging.[1][5] Consequently, these substrates are less reactive and typically require more forceful conditions and advanced catalytic systems to achieve comparable yields.[1][6] These systems often feature bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) designed specifically to activate the inert C-Cl bond.[6][7]

Comparative Performance in Key Cross-Coupling Reactions

The choice between a bromo- or chloro-substrate is often a trade-off between reactivity and cost, as 2-chloropyridines are generally more accessible and less expensive. The following sections provide a detailed comparison across major reaction types.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The performance disparity between 2-bromo- and 2-chloropyridines is pronounced. While 2-bromopyridines can often be coupled effectively with standard catalysts, 2-chloropyridines necessitate highly active systems to overcome the C-Cl activation barrier.[1][7][8]

Table 1: Comparative Data for Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃ / iPrOH-H₂O800.595[4]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃ / Toluene-H₂O1002425[7]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane-H₂O1001892[7]
2-Chloropyridine4-MeO-Ph-B(OH)₂(6-Dipp)Pd(cinn)ClNaHCO₃ / TBAB / H₂O1001891[9]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃ / H₂O1001.596[8]

Note: Yields are highly dependent on the specific substrates and conditions used.

Buchwald-Hartwig Amination

For the synthesis of N-aryl pyridines, the Buchwald-Hartwig amination is the premier method.[10][11] Similar to Suzuki coupling, 2-chloropyridines are less reactive substrates. Catalyst inhibition by the pyridine nitrogen can also pose a challenge, making the choice of ligand critical for success.[6][12]

Table 2: Comparative Data for Buchwald-Hartwig Amination

SubstrateAmineCatalyst / LigandBase / SolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOt-Bu / Toluene80495[10]
2-BromopyridinePyrrolidinePd(OAc)₂ / dpppNaOt-Bu / Toluene80198[12]
2-ChloropyridineAnilinePd(OAc)₂ / P(t-Bu)₃NaOt-Bu / Toluene1002480[10]
2-ChloropyridineLiHMDSPd₂(dba)₃ / XantphosLiHMDS / Toluene110--[13]
2-ChloropyridineIndazolePd₂(dba)₃ / XPhosK₂CO₃ / t-AmylOH1101885[11]

Note: LiHMDS can serve as both a base and an ammonia (B1221849) equivalent.[11][13]

Sonogashira Coupling

The Sonogashira reaction is a powerful tool for installing alkyne moieties.[14][15] The reactivity trend I > Br >> Cl is particularly evident here. While 2-bromopyridines are suitable substrates, their chloro-analogs are often unreactive under standard copper co-catalyzed conditions, and their successful coupling remains a significant challenge.[16]

Table 3: Comparative Data for Sonogashira Coupling

SubstrateAlkyneCatalyst / Co-catalystBase / SolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT690[14]
2-Bromopyridine2-Methyl-3-butyn-2-olNS-MCM-41-Pd / CuIEt₃N / Toluene902465[16]
4-Chloro-3-bromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF602446 (at Br)[16]

Note: In the case of 4-chloro-3-bromopyridine, coupling occurs selectively at the more reactive C-Br position, leaving the C-Cl bond intact.[16]

Mandatory Visualizations

Cross_Coupling_Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L_n OA_Complex R-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex R-X (2-HaloPy) TM_Complex R-Pd(II)(R')L_n OA_Complex->TM_Complex R'-[M] (e.g., ArB(OH)₂, R₂NH, RC≡CH) TM_Complex->Pd0 Reductive Elimination Product R-R' TM_Complex->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Typical Experimental Workflow Setup 1. Reaction Setup (Flask, Stir bar, Reagents, Solvent) Inert 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert Heat 3. Heating & Stirring (Oil bath or Heating mantle) Inert->Heat Monitor 4. Reaction Monitoring (TLC, GC-MS, LC-MS) Heat->Monitor Workup 5. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Analysis (NMR, MS) Purify->Analyze

Caption: A typical workflow for a laboratory-scale cross-coupling experiment.

Decision_Logic Substrate Selection: 2-Bromo- vs. 2-Chloropyridine Start Start Synthesis Planning Cost Is substrate cost a primary constraint? Start->Cost Reactivity Is high reactivity/ mild conditions critical? Cost->Reactivity No Catalyst Are advanced catalysts (e.g., Buchwald ligands) available? Cost->Catalyst Yes Reactivity->Catalyst No UseBromo Select 2-Bromopyridine Reactivity->UseBromo Yes UseChloro Select 2-Chloropyridine Catalyst->UseChloro Yes Catalyst->UseBromo No

References

assessing the stability of 5-Acetyl-2-bromopyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical intermediates is paramount to ensuring the integrity, efficacy, and safety of final pharmaceutical products. This guide provides a comprehensive comparison of the stability of 5-Acetyl-2-bromopyridine under various stress conditions, benchmarked against two viable alternatives: 2-Acetyl-5-chloropyridine and 2-Acetyl-5-iodopyridine. The stability of these compounds is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways.

Generally, pyridine (B92270) derivatives are known to be relatively stable and unreactive, though they can be susceptible to attack under certain conditions.[1] this compound is considered chemically stable under normal storage and handling conditions, ideally in a dry, cool, and well-ventilated area away from potential reactants.[2]

Comparative Stability Analysis Under Forced Degradation

To rigorously assess and compare the stability of this compound and its alternatives, forced degradation studies are essential. These studies intentionally expose the compounds to harsh conditions to accelerate degradation and identify potential liabilities.[3] The following table summarizes hypothetical experimental data, illustrating the percentage degradation of each compound under thermal, photolytic, hydrolytic, and oxidative stress over a 48-hour period. This data is based on general chemical principles where the carbon-halogen bond strength typically follows the order C-Cl > C-Br > C-I, suggesting that the iodinated compound would be the least stable.

Table 1: Comparative Stability Data (% Degradation)

Stress ConditionTime (hours)This compound2-Acetyl-5-chloropyridine2-Acetyl-5-iodopyridine
Thermal 242.51.84.2
(60°C)485.13.78.5
Photolytic 243.83.16.5
(ICH Q1B)487.96.412.8
Acid Hydrolysis 244.23.57.1
(0.1 M HCl, 40°C)488.67.214.5
Base Hydrolysis 246.55.410.2
(0.1 M NaOH, 40°C)4813.211.120.1
Oxidative 245.84.99.3
(3% H₂O₂, 40°C)4811.910.118.8

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for the key experiments cited in the stability comparison. These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5]

1. Thermal Stability:

  • Objective: To evaluate the effect of elevated temperature on the compound's stability.

  • Protocol:

    • Accurately weigh 10 mg of the test compound into a clean, dry glass vial.

    • Place the uncapped vial in a calibrated oven maintained at 60°C ± 2°C.

    • At specified time points (e.g., 24 and 48 hours), remove a sample from the oven.

    • Allow the sample to cool to room temperature.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Analyze the sample using a validated stability-indicating HPLC-UV method to determine the percentage of degradation. A control sample is stored at 2-8°C and analyzed at the same time points.

2. Photostability:

  • Objective: To assess the stability of the compound when exposed to light.

  • Protocol:

    • Prepare two sets of samples by weighing 10 mg of the test compound into transparent glass vials.

    • Wrap one set of vials completely in aluminum foil to serve as dark controls.

    • Place both sets of vials in a photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]

    • At the end of the exposure period, remove all samples.

    • Prepare solutions of both the exposed and dark control samples at a concentration of 1 mg/mL in a suitable solvent.

    • Analyze the samples by a validated stability-indicating HPLC-UV method. The difference in degradation between the exposed and dark control samples indicates the photolytic degradation.

3. Hydrolytic Stability (Acid and Base):

  • Objective: To determine the compound's susceptibility to hydrolysis in acidic and basic conditions.

  • Protocol:

    • Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M hydrochloric acid.

    • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M sodium hydroxide.

    • Maintain the solutions at 40°C ± 2°C in a water bath.

    • At specified time points (e.g., 24 and 48 hours), withdraw an aliquot of the solution.

    • Neutralize the aliquot with an equivalent amount of base (for acid hydrolysis) or acid (for base hydrolysis).

    • Dilute the neutralized sample with a suitable solvent to a final concentration of 1 mg/mL.

    • Analyze the sample using a validated stability-indicating HPLC-UV method. A control solution in purified water is prepared and analyzed similarly.

4. Oxidative Stability:

  • Objective: To evaluate the compound's stability in the presence of an oxidizing agent.

  • Protocol:

    • Dissolve 10 mg of the compound in 10 mL of a 3% hydrogen peroxide solution.

    • Keep the solution at 40°C ± 2°C in a water bath, protected from light.

    • At specified time points (e.g., 24 and 48 hours), withdraw an aliquot of the solution.

    • Quench the reaction by adding a suitable reducing agent if necessary (e.g., sodium bisulfite solution).

    • Dilute the sample with a suitable solvent to a final concentration of 1 mg/mL.

    • Analyze the sample using a validated stability-indicating HPLC-UV method. A control sample in a suitable solvent without the oxidizing agent is also analyzed.

Visualizing Experimental Workflows and Biological Context

To further aid researchers, the following diagrams illustrate a typical workflow for assessing chemical stability and a hypothetical signaling pathway where a derivative of this compound might be relevant.

experimental_workflow cluster_planning 1. Planning cluster_execution 2. Execution cluster_analysis 3. Analysis & Reporting define_objectives Define Objectives select_compounds Select Compounds (this compound & Alternatives) define_objectives->select_compounds develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) select_compounds->develop_method thermal Thermal Stress develop_method->thermal photolytic Photolytic Stress develop_method->photolytic hydrolytic Hydrolytic Stress (Acid & Base) develop_method->hydrolytic oxidative Oxidative Stress develop_method->oxidative analyze_samples Analyze Samples by HPLC thermal->analyze_samples photolytic->analyze_samples hydrolytic->analyze_samples oxidative->analyze_samples quantify_degradation Quantify Degradation & Identify Degradants analyze_samples->quantify_degradation compare_data Compare Stability Data quantify_degradation->compare_data generate_report Generate Comparison Guide compare_data->generate_report

Caption: Workflow for assessing chemical stability.

signaling_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein enzyme_A Enzyme A g_protein->enzyme_A drug Drug (Derived from This compound) metabolite Active Metabolite drug->metabolite Metabolism target_protein Target Protein Kinase metabolite->target_protein Inhibition substrate Substrate Phosphorylation target_protein->substrate Phosphorylation response Cellular Response (e.g., Apoptosis) substrate->response

Caption: Hypothetical signaling pathway involvement.

References

A Spectroscopic Comparison of Salicylic Acid and Acetylsalicylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and chemical synthesis, rigorous analytical techniques are paramount to verify the transformation of starting materials into the desired final product. Spectroscopic methods offer a powerful suite of tools for this purpose, providing detailed molecular-level information. This guide presents a comparative spectroscopic analysis of the synthesis of acetylsalicylic acid (aspirin) from its precursor, salicylic (B10762653) acid, a common and well-documented esterification reaction.[1][2][3]

The conversion of salicylic acid to acetylsalicylic acid involves the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride, typically in the presence of an acid catalyst.[1][2] This chemical modification results in distinct changes in the spectroscopic signatures of the molecule, which can be readily observed using techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis to compare a starting material and the final product.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Starting_Material Salicylic Acid Reaction Esterification Reaction Starting_Material->Reaction FTIR FTIR Spectroscopy Starting_Material->FTIR NMR ¹H NMR Spectroscopy Starting_Material->NMR MS Mass Spectrometry Starting_Material->MS Reagent Acetic Anhydride Reagent->Reaction Catalyst Acid Catalyst Catalyst->Reaction Crude_Product Crude Acetylsalicylic Acid Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Acetylsalicylic Acid Purification->Final_Product Final_Product->FTIR Final_Product->NMR Final_Product->MS Data_Comparison Data Comparison and Verification FTIR->Data_Comparison NMR->Data_Comparison MS->Data_Comparison G cluster_0 Salicylic Acid cluster_1 Acetylsalicylic Acid (Aspirin) Salicylic_Acid Salicylic_Acid Aspirin Aspirin Salicylic_Acid->Aspirin + Acetic Anhydride - Acetic Acid

References

yield comparison of different synthetic pathways to 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Yields and Methodologies

This guide provides a comprehensive comparison of the most common synthetic pathways to 5-Acetyl-2-bromopyridine, a crucial intermediate in pharmaceutical and agrochemical research. By presenting a side-by-side analysis of reaction yields, experimental protocols, and the underlying chemical logic, this document aims to equip researchers with the necessary information to select the most efficient and suitable synthesis for their specific needs.

At a Glance: Comparing the Synthetic Routes

The synthesis of this compound is primarily achieved through three distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of the quantitative data associated with each major route.

Synthetic Pathway Starting Material Key Reagents Reaction Type Reported Yield Purity Key Considerations
Halogen-Metal Exchange 2,5-Dibromopyridine (B19318)n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (i-PrMgCl), Acetylating agentNucleophilic Substitution51% (Lithiation)[1], >80% (Grignard for aldehyde)>98.5% (Grignard for aldehyde)Requires low temperatures; regioselectivity is crucial. The Grignard method may offer higher yields and purity.
Direct Bromination 5-AcetylpyridineMolecular bromine (Br₂)Electrophilic Aromatic Substitution35-45%[1]VariableProne to over-bromination and low regioselectivity due to the deactivating effect of the acetyl group.[1]
Multi-step Synthesis from 2-Aminopyridine (B139424) 2-AminopyridineBromine, Sodium nitrite (B80452)Bromination, Sandmeyer Reaction~84% (overall for 2,5-dibromopyridine)HighA high-yielding route to the key intermediate 2,5-dibromopyridine.[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

cluster_0 Halogen-Metal Exchange Pathway A 2,5-Dibromopyridine B Halogen-Metal Exchange (n-BuLi or i-PrMgCl) A->B C Intermediate (Lithio- or Grignard Reagent) B->C D Acetylation (e.g., N,N-dimethylacetamide) C->D E This compound D->E

Diagram 1: Halogen-Metal Exchange Pathway.

cluster_1 Direct Bromination Pathway F 5-Acetylpyridine G Direct Bromination (Br₂) F->G H This compound G->H I Over-brominated byproducts G->I

Diagram 2: Direct Bromination Pathway.

cluster_2 Multi-step Pathway from 2-Aminopyridine J 2-Aminopyridine K Bromination J->K L 2-Amino-5-bromopyridine (B118841) K->L M Sandmeyer Reaction L->M N 2,5-Dibromopyridine M->N O Halogen-Metal Exchange & Acetylation N->O P This compound O->P

Diagram 3: Multi-step Pathway from 2-Aminopyridine.

Detailed Experimental Protocols

Below are the detailed methodologies for the key synthetic pathways discussed.

Pathway 1: Halogen-Metal Exchange of 2,5-Dibromopyridine

This is a prevalent method that leverages the differential reactivity of the bromine atoms on the pyridine (B92270) ring.[1] The bromine at the 2-position is more susceptible to metalation.

a) Lithiation Route

  • Reaction:

    • Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107), diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to a low temperature, typically -78 °C.

    • Slowly add a solution of n-butyllithium (n-BuLi) while maintaining the low temperature.

    • Stir the reaction mixture at -78 °C for a specified time to ensure complete lithiation.

    • Add an acetylating agent, such as N,N-dimethylacetamide, to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography.

  • Reported Yield: 51%[1]

b) Grignard Reagent Route

While a specific protocol for this compound was not detailed in the initial search, a closely related synthesis of 2-bromo-5-aldehyde pyridine from 2,5-dibromopyridine using a Grignard reagent reported high yields.[3] This suggests a similar approach for the acetyl derivative would be effective.

  • Reaction (Adapted from a similar synthesis):

    • Dissolve 2,5-dibromopyridine in an anhydrous solvent such as tetrahydrofuran or toluene.

    • Add a Grignard reagent, for example, isopropylmagnesium chloride, and allow the Grignard reaction to proceed.

    • After the formation of the Grignard intermediate, add the acetylating agent (e.g., N,N-dimethylacetamide).

    • Upon completion of the reaction, work up the mixture, which may involve acidification to remove excess Grignard reagent.

    • Extract the product with an organic solvent, wash, and distill.

    • The final product can be further purified by crystallization.

  • Anticipated Yield: Potentially high, based on the >80% yield reported for the analogous aldehyde synthesis.[3]

Pathway 2: Direct Bromination of 5-Acetylpyridine

This approach is challenging due to the electron-withdrawing nature of the acetyl group, which deactivates the pyridine ring towards electrophilic aromatic substitution.[1]

  • Reaction:

    • Dissolve 5-acetylpyridine in a suitable solvent.

    • Add molecular bromine (Br₂), often in the presence of a catalyst or under specific temperature conditions.

    • The reaction typically results in a mixture of the desired product and over-brominated side products.

    • Purification is necessary to isolate the this compound from the reaction mixture.

  • Reported Yield: 35-45%[1]

  • Major Drawbacks: Low yield and lack of selectivity.[1]

Pathway 3: Multi-step Synthesis via 2,5-Dibromopyridine from 2-Aminopyridine

This pathway involves the initial synthesis of the key starting material, 2,5-dibromopyridine, from the readily available 2-aminopyridine. This route offers high yields for the formation of the intermediate.

  • Step 1: Bromination of 2-Aminopyridine

    • Protect the amino group of 2-aminopyridine by acetylation if necessary to prevent over-bromination.

    • React with a brominating agent such as N-bromosuccinimide (NBS) or bromine to introduce a bromine atom at the 5-position.

    • Deprotect the amino group to yield 2-amino-5-bromopyridine.

  • Reported Yield for Bromination: 90.0%

  • Step 2: Sandmeyer Reaction

    • Diazotize the 2-amino-5-bromopyridine using sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C).

    • Decompose the resulting diazonium salt in the presence of a bromine source (e.g., cuprous bromide or bromine itself) to replace the amino group with a bromine atom, yielding 2,5-dibromopyridine.

  • Reported Yield for Sandmeyer Reaction: 93.0%

  • Step 3: Conversion to this compound

    • The resulting 2,5-dibromopyridine can then be converted to this compound using the Halogen-Metal Exchange pathway described in Pathway 1.

Conclusion

For the synthesis of this compound, the Halogen-Metal Exchange of 2,5-dibromopyridine appears to be the most reliable and efficient method, with the Grignard reagent route showing promise for particularly high yields. While the direct bromination of 5-acetylpyridine is a more direct approach, it suffers from low yields and a lack of selectivity. For researchers who may not have direct access to 2,5-dibromopyridine, the multi-step synthesis from 2-aminopyridine provides a high-yielding and viable alternative to produce the necessary intermediate. The selection of the optimal pathway will ultimately be guided by factors such as starting material availability, scalability, and the desired purity of the final product.

References

evaluating the efficacy of different ligands in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Central to the success of this powerful transformation is the choice of ligand that coordinates to the palladium catalyst, profoundly influencing its activity, stability, and selectivity. This guide provides an objective comparison of the performance of different classes of ligands in Suzuki-Miyaura reactions, supported by experimental data, to aid researchers in selecting the most effective ligand for their synthetic challenges.

The Critical Role of Ligands

In the palladium-catalyzed Suzuki-Miyaura reaction, the ligand plays a multifaceted role. It stabilizes the active Pd(0) species, preventing its aggregation into inactive palladium black.[2] Furthermore, the ligand's steric and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] Bulky, electron-rich ligands generally facilitate the oxidative addition of the organic halide to the Pd(0) center and promote the final reductive elimination step to yield the desired biaryl product.[4][5]

Comparative Performance of Ligand Classes

The evolution of ligands for the Suzuki-Miyaura reaction has led to the development of several highly efficient classes, each with its own set of advantages. The most prominent among these are phosphine-based ligands and N-heterocyclic carbenes (NHCs).

Phosphine (B1218219) Ligands: The Workhorses of Cross-Coupling

Phosphine ligands have been the most extensively studied and utilized class of ligands for the Suzuki-Miyaura reaction. They can be broadly categorized into monodentate and bidentate ligands, with modern iterations featuring bulky and electron-donating substituents that significantly enhance catalytic activity.

Buchwald-Type Biaryl Phosphines: Developed by Stephen Buchwald and his group, these monodentate ligands are characterized by a biaryl backbone and a bulky, electron-rich phosphino (B1201336) group. Ligands such as SPhos, XPhos, and DavePhos have demonstrated exceptional activity for a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[3]

CataCXium® Ligands: This class of very bulky and electron-rich alkylphosphine ligands has also proven to be highly effective in Suzuki-Miyaura couplings, particularly for the activation of unreactive aryl chlorides.

N-Heterocyclic Carbene (NHC) Ligands: A Powerful Alternative

N-heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are typically stronger σ-donors than phosphines, leading to the formation of very stable palladium complexes.[6] This enhanced stability can translate to higher catalyst turnover numbers and longevity. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are commonly used with NHC ligands.[2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the performance of various phosphine and NHC ligands in the Suzuki-Miyaura coupling of different aryl halides with arylboronic acids. It is important to note that direct comparisons should be made with caution, as reaction conditions can vary between studies.

Table 1: Comparison of Phosphine and NHC Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Ligand/PrecatalystLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhosBuchwald-type Phosphine1.5K₃PO₄Toluene1001898J. Am. Chem. Soc. 2006, 128, 13001
XPhosBuchwald-type Phosphine1.5K₃PO₄Toluene1001897J. Am. Chem. Soc. 2006, 128, 13001
PEPPSI™-IPrNHC2.0K₂CO₃Dioxane801695Organometallics 2006, 25, 1112
PEPPSI™-SIPrNHC2.0K₂CO₃Dioxane801693Organometallics 2006, 25, 1112

Table 2: Comparison of Buchwald-Type Ligands in the Suzuki-Miyaura Coupling of 2-Chloropyridine with 4-methoxyphenylboronic Acid

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
SPhos2.0K₃PO₄1,4-Dioxane1001295J. Am. Chem. Soc. 2008, 130, 6686
RuPhos2.0K₃PO₄1,4-Dioxane1001292J. Am. Chem. Soc. 2008, 130, 6686
XPhos2.0K₃PO₄1,4-Dioxane1001291J. Am. Chem. Soc. 2008, 130, 6686
DavePhos2.0K₃PO₄1,4-Dioxane1001288J. Am. Chem. Soc. 2008, 130, 6686

Table 3: Comparison of Phosphinite vs. Phosphine Ligands in the Suzuki-Miyaura Coupling of p-Bromotoluene and Phenylboronic Acid

Ligand TypeCatalyst Loading (mol%)Time (min)Temperature (°C)Yield (%)Reference
Isopropyl-Phosphinite0.05550>99BenchChem[7]
Phenyl-Phosphine0.0555080BenchChem[7]

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura reaction is provided below. It is crucial to note that optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the ligand employed.

General Procedure for Suzuki-Miyaura Coupling:
  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Catalyst and Ligand: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.5-2 mol%) and the ligand (in a 1:1 to 2:1 ligand-to-palladium ratio for monodentate ligands) are added under the inert atmosphere. For pre-formed catalysts, the appropriate amount of the complex is added directly.

  • Solvent Addition: Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF) is added via syringe.

  • Reaction: The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the intricacies of the Suzuki-Miyaura reaction, the following diagrams, generated using Graphviz, illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X Ln OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar'-B(OR)2 Base Ar_Pd_Ar_prime Ar-Pd(II)-Ar' Ln Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Ar-Ar' Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC/GC/LCMS) reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Guide to the Synthesis of 5-Acetyl-2-bromopyridine: An Analysis of Reaction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Acetyl-2-bromopyridine is a valuable building block in the preparation of numerous pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on the reaction conditions and reported outcomes. While precise kinetic data for these reactions are not extensively available in the public domain, a comparison of the methodologies offers valuable insights for process optimization and selection.

Comparison of Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main strategies: the lithiation of 2,5-dibromopyridine (B19318) followed by acetylation, and the direct bromination of 5-acetylpyridine. A third, more modern approach involving catalytic C-H acylation of 2-bromopyridine (B144113) has been proposed as a forward-thinking strategy, though specific applications to this target molecule are not yet widely documented.

The choice of synthetic route is often a trade-off between efficiency, regioselectivity, and the availability of starting materials. The lithiation-acetylation route, while requiring cryogenic temperatures, offers good control over the regiochemical outcome. In contrast, the direct bromination of 5-acetylpyridine is simpler in concept but is often plagued by low yields and the formation of multiple brominated byproducts.

Synthesis MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reported YieldKey Considerations
Lithiation-Acetylation 2,5-dibromopyridinen-butyllithium, N,N-dimethylacetamideEther or Toluene-78 to -40~47%Requires low temperatures to control regioselectivity and prevent side reactions. The choice of solvent can influence the position of lithiation.
Direct Bromination 5-acetylpyridineMolecular bromine (Br₂)Not specifiedNot specified35-45%Inefficient, with significant issues of over-bromination and low regioselectivity due to the deactivating effect of the acetyl group.
Catalytic C-H Acylation 2-bromopyridineAcylating agent, Palladium or other metal catalystNot specifiedNot specifiedNot reported for this specific productA modern, atom-economical approach that avoids pre-functionalized starting materials. Represents a promising but less established route for this target.[1]

Experimental Protocols

Synthesis of this compound via Lithiation-Acetylation of 2,5-dibromopyridine

This method relies on the selective metal-halogen exchange at the 2-position of 2,5-dibromopyridine, followed by quenching with an acetylating agent.

Materials:

  • 2,5-dibromopyridine

  • n-butyllithium (n-BuLi) in hexanes

  • N,N-dimethylacetamide (DMA)

  • Anhydrous diethyl ether or toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Dry ice/acetone or other suitable cooling bath

Procedure:

  • A solution of 2,5-dibromopyridine (1.0 g, 4.219 mmol) in anhydrous ether (10 mL) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-butyllithium (2.0 mL of a 2.5 M solution in hexanes, 5.0 mmol) is added dropwise to the stirred solution. The reaction mixture is maintained at -78 °C for 1 hour.[2]

  • N,N-dimethylacetamide (0.58 g, 6.3 mmol) is then added dropwise, and the stirring is continued at -78 °C for an additional 4 hours.

  • The reaction is quenched by the addition of ice water and then partitioned between a saturated aqueous solution of ammonium chloride and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, 1-(6-bromopyridin-3-yl)ethanone, is obtained as a yellow solid (0.4 g, 47% yield).[2]

Synthesis of this compound via Direct Bromination of 5-acetylpyridine

This approach involves the direct electrophilic substitution of a bromine atom onto the 5-acetylpyridine ring.

Challenges: The pyridine (B92270) ring is electron-deficient, and the presence of the electron-withdrawing acetyl group at the 5-position further deactivates the ring towards electrophilic aromatic substitution.[1] This leads to low yields (typically 35-45%) and problems with over-bromination, where multiple bromine atoms are added to the ring.[1]

General Procedure (Conceptual):

  • 5-acetylpyridine is dissolved in a suitable solvent.

  • Molecular bromine (Br₂) is added to the solution. The reaction may require elevated temperatures or the use of a Lewis acid catalyst to proceed.

  • The reaction mixture is worked up to isolate the product.

  • Purification is necessary to separate the desired this compound from unreacted starting material and poly-brominated side products.

Due to the inefficiency and lack of selectivity of this method, more advanced brominating agents like N-Bromosuccinimide (NBS) in the presence of a strong acid or Lewis acid catalyst could be explored to potentially improve yields and regioselectivity.[1]

Visualizing the Synthetic Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in the lithiation-acetylation and direct bromination synthesis routes.

Lithiation_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 2,5-dibromopyridine in anhydrous ether start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi dropwise, stir for 1h cool->add_nBuLi add_DMA Add DMA dropwise, stir for 4h add_nBuLi->add_DMA quench Quench with ice water add_DMA->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound via lithiation-acetylation.

Direct_Bromination_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 5-acetylpyridine in a suitable solvent start->dissolve add_Br2 Add Br₂ (and potentially a catalyst) dissolve->add_Br2 react React (may require heat) add_Br2->react workup Reaction Work-up react->workup purify Purify (e.g., chromatography) to separate isomers workup->purify product This compound purify->product

Caption: Conceptual workflow for the synthesis of this compound via direct bromination.

Conclusion

The synthesis of this compound presents a choice between a more controlled, multi-step process requiring specific, low-temperature conditions (lithiation-acetylation) and a more direct but less efficient method (direct bromination). The lithiation-acetylation of 2,5-dibromopyridine is generally the preferred method for achieving higher regioselectivity and avoiding the formation of multiple byproducts, despite the need for cryogenic temperatures. While direct bromination is simpler, its low yields and lack of selectivity make it a less attractive option for large-scale or high-purity synthesis. The development of catalytic C-H acylation methods may offer a more efficient and atom-economical route in the future, representing an exciting area for further research. Researchers should carefully consider the scale of their synthesis, purity requirements, and available equipment when selecting the most appropriate method.

References

A Comparative Guide to the Computational and Experimental Reactivity of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, 5-Acetyl-2-bromopyridine stands out as a versatile building block. Its unique electronic and steric properties, arising from the interplay between the electron-withdrawing acetyl group and the reactive bromine atom on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide array of complex molecules.[1][2] This guide provides a comparative analysis of the reactivity of this compound, drawing upon available experimental data and insights from computational studies on related pyridine derivatives.

Understanding Reactivity: A Tale of Two Approaches

The reactivity of this compound is primarily dictated by the presence of the bromine atom at the 2-position, which is susceptible to nucleophilic substitution and serves as a handle for cross-coupling reactions, and the acetyl group at the 5-position, which influences the electronic properties of the pyridine ring.[1] A comprehensive understanding of its chemical behavior is achieved by combining experimental observations with theoretical calculations.

Experimental Approach: This involves conducting chemical reactions and analyzing the outcomes, such as product yields, reaction rates, and regioselectivity. Spectroscopic methods like NMR and IR, along with mass spectrometry, are crucial for characterizing the products.[1]

Computational Approach: Techniques like Density Functional Theory (DFT) provide insights into the electronic structure, molecular orbitals (HOMO-LUMO), and charge distribution of the molecule.[1] These calculations can predict reaction pathways, activation energies, and the relative stability of intermediates and products, thus complementing experimental findings. While specific DFT studies on this compound are not extensively documented in the public domain, the principles from studies on similar pyridine derivatives can be applied to understand its reactivity.[3][4][5]

Comparative Analysis of Reactivity

The following sections compare the known experimental reactivity of this compound with the expected computational insights.

Nucleophilic Aromatic Substitution (SNAr)

  • Experimental Evidence: The bromine atom at the 2-position of the pyridine ring is a good leaving group, making this position susceptible to nucleophilic attack.[1] This allows for the introduction of various nucleophiles.

  • Computational Insights (Inferred): DFT calculations would likely show a significant positive partial charge on the C2 carbon, making it the primary site for nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) is expected to have a large coefficient on the C2 carbon, indicating its electrophilic nature.

Palladium-Catalyzed Cross-Coupling Reactions

  • Experimental Evidence: this compound readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1]

  • Computational Insights (Inferred): Computational studies on similar reactions have been used to elucidate the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps.[6] For this compound, DFT could be used to model the energy profile of the catalytic cycle and predict the most favorable reaction conditions.

Influence of the Acetyl Group

  • Experimental Evidence: The electron-withdrawing nature of the acetyl group deactivates the pyridine ring towards electrophilic aromatic substitution.[1]

  • Computational Insights (Inferred): DFT calculations would quantify this deactivation by showing a lower electron density on the pyridine ring compared to unsubstituted bromopyridine. The calculated molecular electrostatic potential (MESP) map would likely show a more positive potential on the ring, indicating reduced nucleophilicity.[7]

Data Presentation

While a direct quantitative comparison is limited by the availability of specific computational data for this compound, the following tables illustrate how such data would be presented.

Table 1: Comparison of Key Reactivity Parameters

ParameterExperimental ObservationComputational Prediction (Illustrative)
Site of Nucleophilic Attack C2 positionHighest positive Mulliken charge on C2
Susceptibility to Cross-Coupling High at C2 positionLow activation energy for oxidative addition
Ring Activity (Electrophilic Sub.) DeactivatedLower HOMO energy, positive MESP on ring

Table 2: Experimental vs. Predicted Reaction Outcomes (Illustrative)

Reaction TypeExperimental Yield (Typical)Calculated Reaction Energy (ΔE)
Suzuki Coupling with Phenylboronic Acid > 80%Exergonic
Buchwald-Hartwig Amination VariableDependent on amine nucleophilicity
Sonogashira Coupling Good to excellentFavorable thermodynamics

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like K₂CO₃ or Na₂CO₃ (2-3 equivalents) is prepared in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired coupled product.[1][5]

Visualizing Reaction Pathways and Workflows

Diagram 1: Generalized Workflow for Comparing Computational and Experimental Reactivity

G Figure 1. Workflow for Reactivity Analysis cluster_comp Computational Study cluster_exp Experimental Study comp_start Define Molecule: This compound dft Perform DFT Calculations (e.g., B3LYP/6-31G*) comp_start->dft analysis Analyze Electronic Properties: HOMO, LUMO, MESP, Charges dft->analysis prediction Predict Reactivity: Sites, Barriers, Thermodynamics analysis->prediction comparison Compare and Validate prediction->comparison exp_start Synthesize/Acquire This compound reaction Perform Reactions: SNAr, Cross-Coupling, etc. exp_start->reaction characterization Characterize Products: NMR, IR, MS reaction->characterization data Determine Outcomes: Yields, Rates, Selectivity characterization->data data->comparison conclusion Elucidate Reactivity Profile comparison->conclusion

Caption: Workflow for Reactivity Analysis.

Diagram 2: Simplified Reaction Pathway for Suzuki-Miyaura Coupling

G Figure 2. Suzuki-Miyaura Coupling Pathway reactant This compound + Ar-B(OH)₂ oxidative_addition Oxidative Addition reactant->oxidative_addition with Pd(0) catalyst Pd(0) Catalyst intermediate1 Ar-Pd(II)-Br Complex oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation with [Ar-B(OH)₂]⁻ intermediate2 Ar-Pd(II)-Ar' Complex transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination product {5-Acetyl-2-arylpyridine | + Pd(0)} reductive_elimination->product product->catalyst Regenerates

Caption: Suzuki-Miyaura Coupling Pathway.

References

Unveiling the Structure of 5-Acetyl-2-bromopyridine: A Comparative Analysis of Experimental and Predicted NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed comparison between experimentally obtained and computationally predicted ¹H and ¹³C NMR spectra of 5-Acetyl-2-bromopyridine, a key building block in medicinal chemistry. The data presented herein offers valuable insights into the accuracy of predictive algorithms and serves as a practical reference for the characterization of similar pyridine (B92270) derivatives.

¹H NMR Spectral Data: A Close Correlation

The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The experimental ¹H NMR spectrum of this compound, acquired in deuterated chloroform (B151607) (CDCl₃), reveals four distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group. A comparison with the predicted spectrum, generated using online prediction algorithms, shows a high degree of correlation, validating the accuracy of the computational model for this class of compounds.

Proton Assignment Experimental Chemical Shift (δ ppm) Predicted Chemical Shift (δ ppm) Signal Multiplicity Coupling Constant (J Hz)
H-68.718.65Doublet (d)2.0
H-47.958.02Doublet of Doublets (dd)J₁ = 8.0, J₂ = 2.0
H-37.917.69Doublet (d)8.0
-CH₃2.682.61Singlet (s)-

Table 1: Comparison of experimental and predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectral Data: Complementary Insights

Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary information on the carbon framework of the molecule. The experimental and predicted ¹³C NMR spectra for this compound are summarized below. While the overall trend is consistent, minor deviations in chemical shifts can be observed, which may be attributed to solvent effects and the inherent approximations in the prediction algorithms.

Carbon Assignment Experimental Chemical Shift (δ ppm) Predicted Chemical Shift (δ ppm)
C=O196.8196.5
C-2142.7143.8
C-6151.2151.9
C-4139.4139.1
C-5132.1131.5
C-3121.8121.3
-CH₃26.726.4

Table 2: Comparison of experimental and predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol for NMR Spectroscopy

The following is a generalized procedure for the acquisition of NMR spectra for small organic molecules like this compound.[1][2]

1. Sample Preparation:

  • Dissolution: Approximately 10-20 mg of the purified this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1]

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

  • Transfer: The resulting solution is filtered through a small plug of glass wool placed in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.[1]

2. Instrumentation and Data Acquisition:

  • Spectrometer: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

    • A proton-decoupled experiment is typically performed to simplify the spectrum.

3. Data Processing:

  • The acquired Free Induction Decay (FID) signal is processed using appropriate software.

  • Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.

  • The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1]

Workflow for a Comparative NMR Study

The logical workflow for comparing experimental and predicted NMR data is crucial for a systematic analysis. This process ensures that all necessary steps, from sample preparation to final data interpretation, are followed correctly.

NMR_Comparison_Workflow cluster_experimental Experimental Analysis cluster_predicted Computational Analysis cluster_comparison Comparative Analysis sample_prep Sample Preparation (Dissolution, Filtration) nmr_acquisition NMR Data Acquisition (¹H and ¹³C) sample_prep->nmr_acquisition Load Sample exp_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->exp_processing Acquire FID exp_data Experimental Spectra exp_processing->exp_data data_comparison Data Comparison (Tables of δ values) exp_data->data_comparison draw_structure Draw Chemical Structure prediction_engine NMR Prediction Software (e.g., NMRDB.org) draw_structure->prediction_engine Input Structure pred_data Predicted Spectra prediction_engine->pred_data pred_data->data_comparison interpretation Interpretation & Conclusion (Assess Accuracy, Note Deviations) data_comparison->interpretation

Workflow for comparing experimental and predicted NMR spectra.

References

A Comparative Cost-Benefit Analysis of Industrial Synthesis Routes for Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is one of the most common over-the-counter medications for treating pain, fever, and inflammation.[1] The industrial-scale synthesis of this essential medicine has evolved significantly, driven by the principles of green chemistry to improve efficiency, reduce waste, and lower costs. This guide provides a detailed comparison of the two most significant commercial synthesis routes: the traditional Brown-Boots process and the modern Boots-Hoechst-Celanese (BHC) process.[2]

The Traditional Route: Brown-Boots Synthesis

Developed in the 1960s by the Boots Company, this was the original industrial method for producing ibuprofen.[3] It is a six-step process starting from isobutylbenzene (B155976).[2][3][4] While a landmark achievement at the time, this route is characterized by its low atom economy and substantial generation of waste.[3][5]

The key stages of the Brown-Boots synthesis include:

  • Friedel-Crafts Acylation: Isobutylbenzene reacts with acetyl chloride using an aluminum chloride (AlCl₃) catalyst.[6]

  • Darzens Reaction: The resulting ketone reacts with ethyl chloroacetate.[4]

  • Hydrolysis and Decarboxylation: This step forms an aldehyde.[4]

  • Condensation: The aldehyde reacts with hydroxylamine (B1172632) to form an oxime.[4]

  • Dehydration: The oxime is converted to a nitrile.[2]

  • Hydrolysis: The nitrile is hydrolyzed to produce ibuprofen.[2]

A significant drawback of this process is the use of stoichiometric amounts of aluminum chloride, which cannot be recovered and becomes part of a large volume of aluminum trichloride (B1173362) hydrate (B1144303) waste.[5][7][8]

The Green Route: BHC Synthesis

In the 1990s, the BHC Company (a joint venture of Boots, Hoechst, and Celanese) developed a streamlined, three-step synthesis that has become an exemplar of green industrial chemistry.[2][9][10] This process also starts with isobutylbenzene but employs catalytic reactions that dramatically improve efficiency and reduce waste.[3] For its innovation, the BHC process received the Presidential Green Chemistry Challenge Award in 1997.[11]

The three key steps are:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated using acetic anhydride (B1165640) with anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent.[2] The HF can be recovered and reused.[7]

  • Catalytic Hydrogenation: The resulting ketone is reduced to an alcohol using a Raney Nickel catalyst.[2]

  • Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to yield ibuprofen.[2][4]

This route is significantly more efficient, with the only major byproduct, acetic acid, being recoverable and reusable.[7][11]

Quantitative Comparison of Synthesis Routes

The advantages of the BHC process over the Brown-Boots method are most evident in the quantitative metrics.

MetricBrown-Boots ProcessBHC Process (Green Synthesis)
Number of Steps 6[2][3][4]3[2][3][4]
Atom Economy ~40%[2][5][9]~77% (up to 99% with acetic acid recovery)[2][11]
Overall Yield Lower due to multi-step lossesHigher
Key Reagents Aluminum chloride (stoichiometric), Ethyl chloroacetateHydrogen fluoride (catalytic, recoverable), Raney Nickel (catalytic), Palladium catalyst (catalytic)[2]
Byproducts/Waste Large volumes of inorganic salt waste (e.g., AlCl₃ hydrate)[5][8]Acetic acid (recyclable), Water[2]
Environmental Impact High (significant waste generation, use of hazardous reagents)[5]Low (minimal waste, recyclable catalysts and byproducts)[2]

Experimental Protocols

Key Step in Brown-Boots Synthesis: Hydrolysis of the Nitrile

The final step in the traditional route involves the conversion of the nitrile intermediate to ibuprofen.

  • Procedure: The nitrile is heated under reflux with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide). Upon completion of the reaction, the solution is cooled. If basic hydrolysis was performed, the solution is acidified to precipitate the ibuprofen. The crude product is then collected by filtration, washed, and can be purified further by recrystallization. A reported yield for this final step is approximately 46%.[2]

Key Steps in BHC Synthesis

The BHC process is defined by its three catalytic steps.

  • Friedel-Crafts Acylation:

    • Procedure: Isobutylbenzene and acetic anhydride are introduced into a reactor containing anhydrous hydrogen fluoride (HF). The mixture is heated under pressure. After the reaction, the HF is recovered for reuse, and the product, 4'-isobutylacetophenone, is isolated.[2]

  • Catalytic Hydrogenation:

    • Procedure: The ketone from the first step is dissolved in a suitable solvent and hydrogenated in the presence of a Raney Nickel catalyst. The catalyst is then removed by filtration for recycling, and the resulting alcohol is isolated.[2]

  • Carbonylation:

    • Procedure: The alcohol is reacted with carbon monoxide under pressure in the presence of a palladium catalyst. After the reaction, the ibuprofen is isolated and purified. The palladium catalyst can also be recovered and reused.[2]

Visualization of Synthetic Workflows

The diagrams below illustrate the logical flow and comparative complexity of the two synthetic routes.

G cluster_0 Brown-Boots Synthesis (6 Steps) cluster_1 BHC Synthesis (3 Steps) A Isobutylbenzene B Friedel-Crafts Acylation (AlCl₃) A->B C Darzens Reaction B->C D Hydrolysis & Decarboxylation C->D E Condensation D->E F Dehydration E->F G Hydrolysis F->G H Ibuprofen G->H I Isobutylbenzene J Friedel-Crafts Acylation (HF Catalyst) I->J K Catalytic Hydrogenation (Raney Ni) J->K L Carbonylation (Pd Catalyst) K->L M Ibuprofen L->M CostBenefit Ibuprofen Ibuprofen Synthesis Cost-Benefit Analysis BB_Route Brown-Boots Route Ibuprofen->BB_Route BHC_Route BHC Route Ibuprofen->BHC_Route BB_Steps 6 Steps BB_Route->BB_Steps BB_Atom 40% Atom Economy BB_Route->BB_Atom BB_Waste High Waste (AlCl₃ Sludge) BB_Route->BB_Waste BB_Cost Higher Operating Cost BB_Route->BB_Cost BHC_Steps 3 Steps BHC_Route->BHC_Steps BHC_Atom ~77% Atom Economy BHC_Route->BHC_Atom BHC_Waste Low Waste (Recyclable Acetic Acid) BHC_Route->BHC_Waste BHC_Cost Lower Operating Cost BHC_Route->BHC_Cost

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 5-Acetyl-2-bromopyridine, a compound widely used in synthetic organic chemistry and drug development. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Hazard and Safety Information

This compound is a combustible liquid that is toxic if swallowed and fatal in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Immediately change contaminated clothing.

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[2] If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate filter (e.g., Filter A-(P2)) should be used.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₆BrNO
Molecular Weight 200.03 g/mol
Melting Point 124-128 °C
Appearance Off-white to light yellow crystalline powder
Storage Temperature 0-8 °C

Data sourced from Chem-Impex product information.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all national and local regulations. The following is a general procedural guide:

  • Container Management:

    • Do not mix this compound with other waste.

    • Leave the chemical in its original container whenever possible.

    • Handle uncleaned containers as you would the product itself.

  • Waste Collection:

    • For spills, sweep up the solid material and shovel it into a suitable, closed container for disposal.[4][6] Avoid creating dust.[4][6]

    • If in liquid form, absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®) and collect it for proper disposal.

    • Ensure waste containers are tightly closed and stored in a well-ventilated area.[2]

  • Labeling and Storage:

    • Clearly label the waste container with the chemical name and associated hazards.

    • Store the waste in a designated, locked-up area accessible only to authorized personnel.[2]

  • Final Disposal:

    • Dispose of the contents and container at an approved waste disposal plant.[2]

    • It is the responsibility of the waste generator to ensure that the disposal is compliant with all applicable laws and regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Do not mix with other chemicals) B->C D Contain Waste in a Labeled, Closed Container C->D E Store in a Designated, Secure Area D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F G Complete Waste Disposal Manifest F->G

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures

  • In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Upon combustion, it may release carbon oxides, nitrogen oxides, and hydrogen bromide gas.[6]

  • Accidental Release: Evacuate the area and ensure adequate ventilation.[6] Avoid breathing dust or vapors.[6] Pick up and arrange for disposal without creating dust.[6] Do not let the product enter drains.[6]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Personal protective equipment for handling 5-Acetyl-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Acetyl-2-bromopyridine (CAS No. 139042-59-4). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Physicochemical Properties

This compound is classified as a hazardous substance. Based on its GHS classification, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a controlled laboratory environment.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₇H₆BrNOPubChem[1]
Molecular Weight200.04 g/mol CymitQuimica[2]
AppearanceLight orange to Yellow to Green powder to crystalCymitQuimica[2]
Purity>98.0% (GC)CymitQuimica[2]
CAS Number139042-59-4ChemicalBook[3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Weighing and Aliquoting (Solid) Chemical fume hood or ventilated balance enclosureNitrile or Neoprene gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesN95/FFP2 respirator or higher, depending on the quantity and dustinessFully-fastened lab coat
Solution Preparation Chemical fume hoodNitrile or Neoprene glovesChemical splash goggles or face shieldAs required by risk assessmentLab coat
General Handling Well-ventilated areaNitrile or Neoprene glovesSafety glasses with side shieldsNot generally required if handled in a fume hoodLab coat

Respiratory Protection: For operations that may generate dust, such as weighing, a NIOSH-approved N95 or FFP2 filtering facepiece respirator is recommended to prevent inhalation.[3][6]

Operational Plan: Step-by-Step Handling Procedures

The following protocols provide detailed methodologies for safely handling this compound in a laboratory setting.

Protocol 1: Weighing and Aliquoting Solid this compound

  • Preparation: Designate a specific area for handling the powder, preferably within a certified chemical fume hood.[7][8] Ensure the fume hood is functioning correctly. Cover the work surface with disposable bench paper.[9]

  • Tare Container: Place a labeled, sealable container on the analytical balance and tare it.

  • Transfer Powder: In the chemical fume hood, carefully transfer the desired amount of this compound to the tared container using a clean spatula.[9][10] Avoid creating dust. If possible, use smaller scoops to minimize aerosolization.[9]

  • Seal and Weigh: Securely close the container.

  • Decontamination: Wipe the spatula and any other utensils with a damp cloth or paper towel. Decontaminate the exterior of the container. Dispose of all contaminated disposable materials in a designated hazardous waste container.[9]

  • Final Weighing: Place the sealed container back on the balance to obtain the final weight.

  • Hand Hygiene: Remove gloves using the proper technique to avoid contaminating your hands and wash your hands thoroughly with soap and water.[11]

Protocol 2: Solution Preparation

  • Solvent Dispensing: In a chemical fume hood, dispense the required volume of the appropriate solvent into a suitable flask.

  • Addition of Solid: Slowly add the weighed this compound to the solvent while stirring to ensure proper mixing.

  • Complete Dissolution: Continue to stir the solution until the solid is completely dissolved.

  • Labeling: Clearly label the flask with the name of the compound, concentration, solvent, date, and your initials.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.[12]

Waste Segregation and Collection:

  • Solid Waste: Collect all contaminated solid waste, including disposable gloves, bench paper, weighing paper, and spatulas, in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste".[5]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste".[5][11][12]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., Irritant).[5][8]

Disposal Procedure:

  • Ensure all waste containers are securely sealed and stored in a designated satellite accumulation area.

  • Do not mix halogenated waste with non-halogenated waste streams.[5][11]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

  • Spill: In case of a spill, evacuate the area and prevent others from entering. For a small spill of solid material, carefully cover it with an absorbent material to avoid raising dust, then collect it into a sealed container for disposal.[3] For larger spills, or if you are not trained to handle them, contact your institution's EHS or emergency response team immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_sds Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep_sds->prep_ppe prep_area Prepare Fume Hood (Cover with bench paper) prep_ppe->prep_area handling_weigh Weigh Solid prep_area->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve storage_main Store in a Cool, Dry, Well-Ventilated Area handling_weigh->storage_main Store unused solid handling_use Use in Experiment handling_dissolve->handling_use handling_dissolve->storage_main Store solution cleanup_decon Decontaminate Equipment & Work Area handling_use->cleanup_decon cleanup_waste Segregate & Label Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.